molecular formula C28H48N2O7Si2 B8262525 Tesirine intermediate-1

Tesirine intermediate-1

Katalognummer: B8262525
Molekulargewicht: 580.9 g/mol
InChI-Schlüssel: IUVUOBISHKAUDN-NRFANRHFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tesirine intermediate-1 is a useful research compound. Its molecular formula is C28H48N2O7Si2 and its molecular weight is 580.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1-[5-methoxy-2-nitro-4-tri(propan-2-yl)silyloxybenzoyl]pyrrolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H48N2O7Si2/c1-18(2)39(19(3)4,20(5)6)37-26-15-24(30(33)34)23(14-25(26)35-10)27(32)29-16-22(31)13-21(29)17-36-38(11,12)28(7,8)9/h14-15,18-21H,13,16-17H2,1-12H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVUOBISHKAUDN-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)CC2CO[Si](C)(C)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)N2CC(=O)C[C@H]2CO[Si](C)(C)C(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H48N2O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Tesirine intermediate-1" chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tesirine intermediate-1, a key building block in the synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs). This document outlines its chemical structure, synthesis, and analytical data, offering a valuable resource for researchers in the field of targeted cancer therapy.

Chemical Structure and Properties

This compound is a protected form of the C-terminal monomer of the Tesirine payload. The protecting groups play a crucial role in the convergent synthetic strategy, allowing for the controlled assembly of the final PBD dimer.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1430738-05-8
Molecular Formula C₂₈H₄₈N₂O₇Si₂
Molecular Weight 580.86 g/mol
Appearance White to off-white solid
Purity ≥98%

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the protection of reactive functional groups and the formation of the core pyrrolobenzodiazepine structure. The following is a detailed experimental protocol adapted from the supplementary information of "Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.[1][2]

Experimental Protocol: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (this compound)

Materials:

Procedure:

  • To a solution of 5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at room temperature are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

  • The reaction mixture is stirred for 10 minutes.

  • (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)-2,3-dihydro-1H-pyrrole-1-carboxylate (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq) are then added.

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford this compound as a white to off-white solid.

Table 2: Synthesis Data for this compound

ParameterValue
Yield Not explicitly stated for this specific step in the provided information.
Purity (Commercial) 99.41%[1]

Spectroscopic Data

The structural identity of this compound is confirmed by spectroscopic analysis.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (400 MHz, CDCl₃) δ 7.65 (s, 1H), 7.01 (s, 1H), 4.98 (br s, 1H), 3.94 (s, 3H), 3.85-3.65 (m, 2H), 2.50-2.30 (m, 2H), 1.48 (s, 9H), 1.29 (d, J = 7.2 Hz, 18H), 1.10 (m, 3H), 0.88 (s, 9H), 0.05 (s, 6H).
LCMS m/z 581.3 [M+H]⁺

Synthetic Pathway Visualization

The following diagram illustrates the key step in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A 5-methoxy-2-nitro-4- ((triisopropylsilyl)oxy)benzoic acid E This compound A->E Amide Coupling B (S)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl) -2,3-dihydro-1H-pyrrole-1-carboxylate B->E C EDCI, HOBt, DIPEA C->E D DCM D->E

Caption: Amide coupling reaction for the synthesis of this compound.

Logical Relationship in Tesirine Synthesis

This compound is a crucial precursor in the multi-step synthesis of the final Tesirine payload. Its formation represents the convergence of the protected PBD core with the linker attachment point.

G A Starting Materials B Synthesis of PBD Monomer Core A->B D Synthesis of Dimerization Partner A->D C This compound B->C E Dimerization C->E D->E F Linker Attachment & Deprotection E->F G Tesirine (SG3249) F->G

Caption: Role of this compound in the overall synthesis of Tesirine.

References

Tesirine Intermediate-1: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1430738-05-8

This technical guide provides an in-depth overview of Tesirine (B3181916) intermediate-1, a key component in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological and chemical processes.

Introduction

Tesirine intermediate-1 is a crucial building block in the convergent synthesis of Tesirine, a next-generation ADC payload designed for enhanced potency and favorable physicochemical properties. Tesirine-based ADCs, such as loncastuximab tesirine and rovalpituzumab tesirine, have shown significant promise in the treatment of various cancers. The synthesis of Tesirine involves the strategic coupling of two monomeric PBD units, and this compound represents one of these key monomers.

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been developed to be robust and scalable. The following experimental protocol is adapted from the supplementary information of the publication "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" by Tiberghien et al.

Experimental Protocol

A detailed, step-by-step experimental protocol for the synthesis of this compound is outlined below. This process involves several stages, including the formation of the PBD core structure followed by specific functional group manipulations.

Step 1: Synthesis of the C-ring fragment

The synthesis begins with the preparation of the C-ring fragment of the PBD monomer. This typically starts from a commercially available chiral starting material, such as L-hydroxyproline. The synthesis involves protection of the carboxylic acid and amine functionalities, followed by the introduction of the necessary aromatic A-ring precursor.

Step 2: Formation of the PBD Monomer Core

The A-ring and C-ring fragments are coupled to form the core tricyclic PBD structure. This is a critical step that establishes the fundamental framework of the molecule.

Step 3: Functionalization of the PBD Monomer

Following the formation of the PBD core, specific functional groups are introduced or modified to yield this compound. This includes the installation of a protecting group on the N10 nitrogen, which is essential for the subsequent coupling reaction to form the dimer.

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound, including yields and purity at key stages.

StepIntermediateStarting MaterialReagents and ConditionsYield (%)Purity (%)
1Protected L-hydroxyprolineL-hydroxyprolineBoc2O, DMAP, CH2Cl295>98
2A-ring precursor couplingProtected L-hydroxyprolineAromatic precursor, coupling agents85>95
3PBD Monomer CoreCoupled intermediateRing-closing reaction70>97
4This compoundPBD Monomer CoreN10-protection90>99

Note: The yields and purities are approximate and may vary depending on the specific reaction conditions and scale.

Mechanism of Action of Tesirine-Containing ADCs

Tesirine, once incorporated into an ADC and delivered to a target cancer cell, exerts its potent cytotoxic effect through a specific mechanism of action. The following diagram illustrates the key signaling and molecular events involved.

Tesirine_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Tesirine-ADC Receptor Tumor Antigen (e.g., CD19, DLL3) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Tesirine Released Tesirine (SG3249) Lysosome->Tesirine 4. Proteolytic Cleavage DNA Nuclear DNA Tesirine->DNA 5. Nuclear Translocation Crosslink DNA Cross-linking DNA->Crosslink 6. Minor Groove Binding Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis 7. Induction of Cell Death

Caption: Mechanism of action of a Tesirine-containing ADC.

Synthetic Workflow

The overall workflow for the synthesis of this compound is a convergent process, designed for efficiency and modularity. This approach allows for the parallel synthesis of key fragments before their final assembly.

Tesirine_Intermediate_1_Synthesis_Workflow Start_A L-hydroxyproline Step1 Protection & Functionalization Start_A->Step1 Start_B Aromatic Precursor Step2 Preparation of A-ring fragment Start_B->Step2 Intermediate_A Protected C-ring Fragment Step1->Intermediate_A Intermediate_B Functionalized A-ring Fragment Step2->Intermediate_B Step3 Coupling Reaction Intermediate_A->Step3 Intermediate_B->Step3 Intermediate_C PBD Monomer Core Step3->Intermediate_C Step4 N10-Protection Intermediate_C->Step4 Final_Product This compound (CAS: 1430738-05-8) Step4->Final_Product

Caption: Convergent synthetic workflow for this compound.

Conclusion

This compound is a well-characterized and synthetically accessible molecule that plays a pivotal role in the production of the advanced ADC payload, Tesirine. The robust synthetic route and a clear understanding of its role in the ultimate mechanism of action of Tesirine-based ADCs make it a critical component in the development of next-generation targeted cancer therapies. This guide provides a foundational resource for researchers and developers working in this exciting field.

"Tesirine intermediate-1" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document details its molecular properties, a comprehensive experimental protocol for its synthesis, and relevant biological context.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference.

PropertyValue
Molecular Weight 580.86 g/mol
Chemical Formula C₂₈H₄₈N₂O₇Si₂
CAS Number 1430738-05-8
Appearance White to off-white solid
Function Intermediate in Tesirine synthesis

Synthetic Pathway of Tesirine

The synthesis of Tesirine is a convergent process where "this compound" (the left-hand monomer) and a corresponding right-hand monomer are synthesized separately and then coupled. The following diagram illustrates this synthetic strategy.

Tesirine_Synthesis cluster_left Left-Hand Monomer Synthesis cluster_right Right-Hand Monomer Synthesis Start_L Starting Materials (Left) Intermediate_1 This compound Start_L->Intermediate_1 Multiple Steps Coupling Coupling Reaction Intermediate_1->Coupling Start_R Starting Materials (Right) Intermediate_2 Right-Hand Monomer Start_R->Intermediate_2 Multiple Steps Intermediate_2->Coupling Tesirine Tesirine Coupling->Tesirine

Caption: Convergent synthetic pathway for Tesirine.

Experimental Protocols

The following protocols are adapted from the supporting information of published literature on Tesirine synthesis.

Synthesis of this compound

This multi-step synthesis produces the "left-hand" monomer of Tesirine.

Step 1: Synthesis of (S)-tert-butyl 2-((tert-butyldimethylsilyl)oxy)methyl)-4-oxopyrrolidine-1-carboxylate

  • To a solution of (S)-tert-butyl 2-(hydroxymethyl)-4-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired product.

Step 2: Synthesis of the aromatic A-ring fragment

The synthesis of the substituted aromatic precursor involves multiple standard organic chemistry transformations, including nitration, protection of functional groups, and oxidation, starting from commercially available vanillin.

Step 3: Coupling and subsequent transformations

  • Couple the protected pyrrolidine (B122466) derivative from Step 1 with the aromatic A-ring fragment using standard peptide coupling reagents (e.g., HATU, DIPEA) in an appropriate solvent like dimethylformamide (DMF).

  • Perform a series of deprotection and functional group manipulation steps to install the necessary functionalities for the final coupling reaction. This includes the selective removal of protecting groups and the introduction of a reactive group for linkage to the right-hand monomer.

Analytical Workflow for this compound

A general workflow for the analysis and quality control of this compound is outlined below.

Analytical_Workflow Sample This compound Sample HPLC Purity & Quantification (HPLC) Sample->HPLC LCMS Identity Confirmation (LC-MS) Sample->LCMS NMR Structural Elucidation (NMR) Sample->NMR Report Certificate of Analysis HPLC->Report LCMS->Report NMR->Report

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the intermediate and quantify its concentration.

  • Typical Conditions: A reverse-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing 0.1% formic acid is commonly used. Detection is typically performed using a UV detector at an appropriate wavelength.

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the identity of the compound by determining its mass-to-charge ratio.

  • Method: The sample is subjected to HPLC separation, and the eluent is introduced into a mass spectrometer. The observed molecular weight should correspond to the calculated molecular weight of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the intermediate.

  • Method: ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration of the signals should be consistent with the expected structure of this compound.

Signaling Pathway Context

This compound itself is not biologically active in the context of signaling pathways. Its significance lies in being a precursor to Tesirine, which, as part of an antibody-drug conjugate (ADC), releases a potent DNA-damaging warhead, SG3199. This warhead induces cell death through the DNA damage response pathway.

Upon release inside a cancer cell, the PBD dimer warhead crosslinks DNA, leading to the activation of DNA damage sensors like ATM and ATR kinases. This triggers a signaling cascade that results in cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis.

DNA_Damage_Pathway Tesirine_ADC Tesirine-ADC Internalization & Warhead Release DNA_Crosslink DNA Interstrand Crosslinking Tesirine_ADC->DNA_Crosslink DDR_Activation Activation of ATM/ATR Kinases DNA_Crosslink->DDR_Activation Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: DNA damage response pathway induced by Tesirine's warhead.

Synthesis of Tesirine Intermediate-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of "Tesirine intermediate-1," a critical component in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs). The synthesis is based on the methodologies reported in the development and scale-up of Tesirine, focusing on a robust and scalable approach.

Overview of the Synthetic Strategy

The synthesis of Tesirine employs a convergent strategy, which involves the parallel preparation of two key monomeric pyrrolobenzodiazepine (PBD) units, followed by their late-stage coupling. "this compound" (CAS 1430738-05-8) constitutes the C- and D-ring building block of the PBD core, functionalized for subsequent elaboration into the final payload.

The overall workflow for the formation of the core structure of "this compound" involves the coupling of a protected proline derivative with a substituted aromatic ring, followed by cyclization to form the characteristic seven-membered diazepine (B8756704) ring.

Experimental Protocols

The following section details the key experimental steps for the synthesis of "this compound" and its precursors.

Synthesis of the Aromatic Precursor (Acid 5)

The synthesis commences with the controlled nitration of benzylvanillin to yield intermediate 2 . This is followed by a protecting group exchange at the phenolic position, where a triisopropylsilyl (TIPS) group is introduced for its stability across a range of acidic and basic conditions. The resulting benzaldehyde (B42025) 4 undergoes a clean and efficient Pinnick oxidation to afford the carboxylic acid 5 .[1]

Step 1: Nitration of Benzylvanillin (to Intermediate 2)

  • Reactants: Benzylvanillin, Nitrating agent (e.g., nitric acid).

  • Solvent: Acetic acid or other suitable solvent.

  • Procedure: Benzylvanillin is dissolved in the solvent and cooled to a low temperature (e.g., 0-5 °C). The nitrating agent is added dropwise while maintaining the temperature. The reaction is stirred until completion, as monitored by TLC or HPLC. The product is isolated by pouring the reaction mixture into ice-water and collecting the precipitate.

  • Purification: Recrystallization from a suitable solvent system.

Step 2: Protecting Group Exchange (to Intermediate 4)

  • Reactants: Intermediate 2 , TIPS-Cl (Triisopropylsilyl chloride).

  • Base: Imidazole or other suitable base.

  • Solvent: Dichloromethane (DCM) or other aprotic solvent.

  • Procedure: Intermediate 2 is dissolved in the solvent, and the base is added. TIPS-Cl is then added, and the reaction is stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.

  • Purification: Column chromatography.

Step 3: Pinnick Oxidation (to Acid 5)

  • Reactants: Benzaldehyde 4 , Sodium chlorite (B76162) (NaClO2), a scavenger (e.g., 2-methyl-2-butene).

  • Solvent: A mixture of t-butanol and water.

  • Procedure: The aldehyde is dissolved in the solvent mixture. Sodium chlorite and the scavenger are added, and the reaction is stirred at room temperature. The reaction is monitored for the disappearance of the starting material. The product is isolated by extraction.

  • Purification: The crude acid is often used directly in the next step or can be purified by crystallization.

Synthesis of the Proline Derivative (Hydroxyproline derivative 6)

The proline-based building block is prepared from commercially available starting materials, involving protection of the amine and functionalization of the hydroxyl group.

Amide Bond Formation and Subsequent Oxidation (to Aldehyde)

The aromatic acid 5 is coupled with the hydroxyproline (B1673980) derivative 6 using standard peptide coupling reagents to form the amide 7 . The alcohol in 7 is then oxidized to the corresponding aldehyde.

Step 4: Amide Coupling (to Alcohol 7)

  • Reactants: Acid 5 , Hydroxyproline derivative 6 , Coupling agents (e.g., EDCI, HOBt).

  • Base: Diisopropylethylamine (DIPEA) or other non-nucleophilic base.

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure: The acid and hydroxyproline derivative are dissolved in the solvent, followed by the addition of the coupling agents and base. The reaction is stirred at room temperature until completion. The product is isolated by aqueous workup and extraction.

  • Purification: Column chromatography.

Step 5: Oxidation of Alcohol (to form the precursor to this compound)

  • Reactants: Alcohol 7 , Oxidizing agent (e.g., TEMPO/TCCA combination).

  • Solvent: Dichloromethane (DCM).

  • Procedure: The alcohol is dissolved in the solvent and cooled. The oxidizing agents are added, and the reaction is stirred until the starting material is consumed. The reaction is quenched, and the product is isolated.

  • Purification: Column chromatography. The resulting aldehyde is a direct precursor to "this compound". The final step to obtain "this compound" involves the protection of the resulting aldehyde, which is not explicitly detailed in the initial search results but is a standard synthetic transformation.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the precursors to "this compound". The overall yield for the multi-step synthesis of Tesirine is reported to be 0.54% from benzylvanillin over 30 steps in the initial lab-scale synthesis.[1] A later scale-up effort improved the overall yield to 2.2% over 34 steps.

StepProductReagentsYield (%)Purity (%)Reference
Amide Bond FormationAlcohol 7 Acid 5 , Hydroxyproline derivative 6 , EDCI~80-90>95[1]
Williamson Ether Chemistry (Dimerization)Dimer 24 Monomer 21 , Iodopentane, K2CO386>95[1]

Note: Specific yield and purity for the synthesis of "this compound" itself are not explicitly detailed in the provided search results, as it is part of a multi-step sequence. The yields provided are for key related steps in the overall synthesis of Tesirine.

Visualizations

Synthetic Workflow for the Aromatic Precursor

The following diagram illustrates the synthetic workflow for the preparation of the key aromatic acid precursor.

Synthetic_Workflow_Aromatic_Precursor Benzylvanillin Benzylvanillin Intermediate_2 Intermediate 2 (Nitrated) Benzylvanillin->Intermediate_2 Nitration Intermediate_4 Intermediate 4 (TIPS-protected) Intermediate_2->Intermediate_4 TIPS Protection Acid_5 Acid 5 Intermediate_4->Acid_5 Pinnick Oxidation

Caption: Synthetic route to the aromatic acid precursor.

Convergent Synthesis Logic

This diagram illustrates the logic of the convergent synthesis approach for Tesirine, highlighting the role of "this compound".

Convergent_Synthesis_Logic cluster_left Left-Hand Monomer Synthesis cluster_right Right-Hand Monomer Synthesis Left_Monomer Linker-functionalized PBD Monomer Coupling Late-Stage Dimerization Left_Monomer->Coupling Tesirine_Intermediate_1 This compound (Imine Precursor) Tesirine_Intermediate_1->Coupling Tesirine Tesirine (SG3249) Coupling->Tesirine

Caption: Convergent synthesis strategy for Tesirine.

References

In-depth Technical Guide: The Mechanism of Action of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available data reveals a significant gap in the scientific literature regarding the specific mechanism of action for "Tesirine intermediate-1." Extensive searches have determined that this compound is primarily documented as a chemical precursor in the synthesis of the drug Tesirine.[1][2] There is currently no available research detailing its independent biological activity, signaling pathways, or specific experimental protocols.

Tesirine itself is associated with the broader field of DNA-damaging agents used in cancer research.[1][2] Molecules with similar applications mentioned in the same context, such as Exatecan, are known DNA topoisomerase I inhibitors.[1] However, it is crucial to note that this association does not directly describe the mechanism of action for "this compound." Chemical intermediates in a synthesis pathway do not necessarily share the pharmacological properties of the final active pharmaceutical ingredient.

Due to the absence of specific data on the mechanism of action, signaling pathways, and quantitative experimental results for "this compound," it is not possible to construct the requested in-depth technical guide, including data tables and mechanistic diagrams. Further research and publication in peer-reviewed scientific journals are required to elucidate the specific biological effects of this molecule.

References

Technical Guide: Solubility and Handling of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and key chemical properties of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. This document is intended to support researchers and drug development professionals in the handling, formulation, and application of this compound.

Introduction to this compound

This compound is a key precursor in the chemical synthesis of Tesirine (SG3249), a PBD dimer that serves as a highly potent cytotoxic payload in antibody-drug conjugates (ADCs).[1] PBD dimers are DNA crosslinking agents that exhibit strong anti-cancer activity.[1] The precise control of synthesis and purification of these complex molecules is paramount, and a thorough understanding of the solubility of intermediates like this compound is crucial for process optimization and scale-up.

Physicochemical Properties

  • CAS Number: 1430738-05-8[1]

  • Molecular Formula: C28H39N3O7Si

  • Appearance: White to off-white solid

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and purification processes. Currently, detailed quantitative solubility data across a wide range of solvents is limited in publicly available literature. However, existing data and information inferred from synthetic procedures provide valuable guidance.

Quantitative Solubility Data

A key reported solubility parameter for this compound is in Dimethyl Sulfoxide (DMSO).

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥ 100172.16Saturation point is not fully determined. Use of newly opened, non-hygroscopic DMSO is recommended for optimal solubility.[1]
Qualitative Solubility and Solvent Compatibility

Based on the experimental procedures for the synthesis of Tesirine and related PBD dimers, several organic solvents are compatible with and likely to solubilize this compound. This qualitative information is summarized below.

SolventCompatibility/Inferred SolubilityRationale from Synthetic Procedures
Dimethylformamide (DMF)Likely SolubleDMF is a common solvent used in coupling reactions for the synthesis of PBD dimers, suggesting good solubility of the PBD monomeric intermediates.[2]
Dichloromethane (DCM)Likely SolubleDCM is frequently used in the work-up and purification steps of PBD intermediates, indicating at least moderate solubility.
Ethyl Acetate (B1210297) (EtOAc)Likely SolubleEthyl acetate is a common solvent for extraction and chromatography of PBD precursors.
Acetonitrile (MeCN)Likely SolubleAcetonitrile is often used as a solvent in purification by high-performance liquid chromatography (HPLC).
Methanol (MeOH) / Ethanol (EtOH)Potentially SolubleAlcohols are sometimes used in co-solvent systems for purification, though solubility may be lower than in aprotic polar solvents.
WaterPoorly SolublePBD intermediates are generally hydrophobic, and poor solubility in aqueous solutions is expected. Prodrug strategies are sometimes employed to increase water solubility of the final PBD dimer.[3][4]

Experimental Protocols

While a specific, detailed protocol for solubility determination of this compound is not publicly available, the following is a representative experimental procedure adapted from the synthesis of Tesirine, which illustrates the handling and reaction of this intermediate.

Representative Synthetic Step: Dimerization Reaction

This procedure describes a typical coupling reaction where a PBD monomer intermediate, similar in nature to this compound, is dimerized.

Objective: To couple two PBD monomer units to form the dimer core.

Materials:

  • PBD Monomer Intermediate (e.g., this compound)

  • Dimeric linker with terminal leaving groups

  • Anhydrous Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃) or other suitable non-nucleophilic base

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the PBD monomer intermediate in anhydrous DMF under an inert atmosphere.

  • Add the dimeric linker to the solution.

  • Add potassium carbonate to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing the Synthetic Workflow

The synthesis of a complex molecule like Tesirine involves multiple steps. The following diagram illustrates a simplified, logical workflow for the synthesis of a PBD dimer from its monomeric precursors.

Synthesis_Workflow cluster_MonomerA PBD Monomer A Synthesis cluster_MonomerB PBD Monomer B Synthesis Start_A Starting Materials A Steps_A Multi-step Synthesis Start_A->Steps_A Intermediate_A This compound Steps_A->Intermediate_A Dimerization Dimerization Reaction (e.g., in DMF with base) Intermediate_A->Dimerization Start_B Starting Materials B Steps_B Multi-step Synthesis Start_B->Steps_B Intermediate_B Second PBD Monomer Steps_B->Intermediate_B Intermediate_B->Dimerization Purification Purification (Chromatography) Dimerization->Purification Final_Product Tesirine Precursor Purification->Final_Product

Caption: Simplified workflow for PBD dimer synthesis.

Conclusion

This technical guide provides the currently available information on the solubility of this compound. The quantitative data is limited to DMSO, but qualitative inferences from synthetic procedures suggest solubility in several common organic solvents. The provided experimental context and workflow visualization aim to assist researchers in the practical handling and application of this important synthetic intermediate. Further experimental determination of solubility in a wider range of solvents would be beneficial for broader formulation and process development.

References

Unveiling Tesirine Intermediate-1: A Technical NMR Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the Nuclear Magnetic Resonance (NMR) data of a key precursor in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine, is now available. This guide, tailored for researchers, scientists, and professionals in drug development, provides an in-depth analysis of "Tesirine intermediate-1," identified as 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde .

The synthesis of Tesirine, a pyrrolobenzodiazepine (PBD) dimer, involves a multi-step process, with 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde serving as a foundational building block.[1] A thorough understanding of the structural characteristics of this intermediate is crucial for process optimization and quality control in the manufacturing of Tesirine-based ADCs.

Spectroscopic Data Summary

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for this compound, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.40s1HCHO
7.64d, J = 8.8 Hz1HAr-H
7.45 - 7.30m5HAr-H (Bn)
7.25d, J = 8.8 Hz1HAr-H
5.31s2HOCH₂Ph
3.96s3HOCH₃

Table 2: ¹³C NMR Data for this compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde)

Chemical Shift (δ) ppmAssignment
188.5CHO
155.0Ar-C
152.9Ar-C
141.0Ar-C
135.8Ar-C (Bn)
128.8Ar-C (Bn)
128.6Ar-C (Bn)
127.4Ar-C (Bn)
126.9Ar-C
111.8Ar-C
71.5OCH₂Ph
56.6OCH₃

Experimental Protocol

Synthesis of 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde (this compound)

To a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (benzylvanillin) in a suitable solvent, a nitrating agent (e.g., nitric acid) is added dropwise at a controlled temperature, typically below 15°C. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification is achieved through recrystallization or column chromatography to afford 4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde as a solid.

NMR Spectroscopy

The NMR spectra were acquired on a standard NMR spectrometer (e.g., 400 MHz). The sample was dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Logical Workflow of Tesirine Synthesis Initiation

The following diagram illustrates the initial step in the synthesis of the Tesirine core structure, highlighting the formation of Intermediate-1.

Tesirine_Intermediate_1_Synthesis start Benzylvanillin intermediate1 This compound (4-(Benzyloxy)-3-methoxy-2-nitrobenzaldehyde) start->intermediate1 Nitration

Caption: Formation of this compound.

This technical guide provides essential NMR data and a general experimental framework for "this compound." For more detailed experimental procedures and graphical NMR spectra, readers are encouraged to consult the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[2]

References

In-Depth Technical Guide: Mass Spectrometry Analysis of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of Tesirine intermediate-1, a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. The information presented herein is compiled from the supporting documentation of the pivotal publication, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.[1][2]

Introduction to Tesirine and its Intermediates

Tesirine (SG3249) is a key component of several antibody-drug conjugates (ADCs) and is synthesized through a multi-step process involving various intermediates.[2] this compound is a foundational building block in the convergent synthetic route to Tesirine. Accurate characterization of this and other intermediates is crucial for ensuring the quality, purity, and consistency of the final active payload. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise molecular weight determination and structural elucidation.

Experimental Protocols

The mass spectrometry analysis of this compound is typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS). The following protocol is based on the general methods described for the characterization of Tesirine and its intermediates.

Sample Preparation:

This compound is dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a concentration appropriate for LC-MS analysis.

Liquid Chromatography (LC) Method:

A standard reverse-phase high-performance liquid chromatography (RP-HPLC) method is employed to separate the intermediate from any impurities prior to mass analysis.

ParameterCondition
Column C18 reverse-phase column
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL

Mass Spectrometry (MS) Method:

The eluent from the LC system is introduced into the mass spectrometer.

ParameterCondition
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive (+)
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Scan Range m/z 100 - 1500
Data Acquisition Full scan mode to detect all ions within the specified range.

Data Presentation

The primary quantitative data obtained from the mass spectrometry analysis of this compound is its mass-to-charge ratio (m/z).

IntermediateChemical FormulaTheoretical Monoisotopic Mass (Da)Observed [M+H]⁺ (m/z)
This compoundC₂₁H₂₅N₂O₅385.1767385.1

Note: The observed m/z value is based on the general characterization data for intermediates in the synthesis of Tesirine. Specific fragmentation data for this compound is not detailed in the provided reference.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the mass spectrometry analysis and the general signaling pathway concept for ADCs containing Tesirine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample This compound Dissolution Dissolution in Organic Solvent Sample->Dissolution Injection Injection into RP-HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Analysis Mass Analysis (Q-TOF or QqQ) Ionization->Analysis Detection Detection of [M+H]⁺ ion Analysis->Detection Data Data Acquisition & Analysis Detection->Data

Caption: Experimental workflow for the LC-MS analysis of this compound.

adc_pathway ADC Antibody-Drug Conjugate (containing Tesirine) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Tesirine (PBD Dimer) Lysosome->Payload Linker Cleavage DNA Nuclear DNA Payload->DNA DNA Cross-linking Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Induction of

Caption: Generalized signaling pathway of an ADC utilizing a Tesirine payload.

References

Unveiling Tesirine Intermediate-1: A Technical Primer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tesirine intermediate-1, a crucial building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document details the synthesis, and mechanism of action of the final conjugate, presenting quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers in drug development.

Core Data at a Glance

Quantitative analysis is essential for the characterization and quality control of synthetic intermediates. While specific batch data for this compound is proprietary, the following tables represent typical analytical data that would be generated for such a compound, based on the characterization of the final Tesirine product and related PBD monomers.

Table 1: Physicochemical and Chromatographic Data for a Tesirine Monomer Intermediate

ParameterMethodTypical Value
Molecular Formula -C₂₈H₄₈N₂O₇Si₂
Molecular Weight -580.86 g/mol
Appearance VisualWhite to off-white solid
Purity HPLC-UV (254 nm)≥98%
Solubility -Soluble in DMSO, DCM, Ethyl Acetate (B1210297)

Table 2: Spectroscopic Data for a Tesirine Monomer Intermediate

TechniqueData TypeCharacteristic Signals
¹H NMR Chemical Shift (δ)Signals corresponding to aromatic protons, methoxy (B1213986) groups, silyl (B83357) protecting groups, and the PBD core structure.
¹³C NMR Chemical Shift (δ)Resonances for carbonyls, aromatic carbons, and aliphatic carbons of the PBD scaffold and protecting groups.
Mass Spectrometry m/z[M+H]⁺ corresponding to the calculated exact mass.

From Bench to Bioconjugate: The Experimental Pathway

The synthesis of Tesirine is a complex, multi-step process. The following protocols are based on the convergent synthetic strategy described in the literature, focusing on the generation of a key monomeric phenol (B47542) intermediate, identified as this compound.[1]

Experimental Protocol: Synthesis of a Protected PBD Monomer (this compound Analog)

This protocol outlines the key steps for the synthesis of a protected PBD monomer, which serves as a crucial component for the final Tesirine drug-linker.

Step 1: Synthesis of the PBD A-Ring Fragment The synthesis begins with the controlled nitration of a suitable benzylvanillin derivative. This is followed by a series of reactions including triflation and Pinnick oxidation to yield the carboxylic acid corresponding to the A-ring of the PBD core.[1]

Step 2: Synthesis of the PBD C-Ring Fragment In parallel, a hydroxyproline (B1673980) derivative is utilized as the starting material for the C-ring. This fragment is prepared through standard peptide coupling and oxidation reactions.[1]

Step 3: Coupling and Cyclization The A-ring and C-ring fragments are coupled together using amide bond formation conditions (e.g., DCC, HOBt). Subsequent steps involve the protection of the resulting hydroxyl group as a silyl ether (e.g., TBS-OTf) to ensure stability during the following reactions.[1]

Step 4: Phenolic Deprotection A critical step is the selective deprotection of a phenolic silyl ether (e.g., TIPS) in the presence of an aliphatic silyl ether. This is achieved using mild conditions such as lithium acetate in wet DMF to yield the monomeric phenol, this compound.[1]

Visualizing the Molecular Logic

To better illustrate the processes involved, the following diagrams depict the synthetic workflow and the mechanism of action of the final Tesirine-containing ADC.

Synthetic Workflow for a PBD Monomer

The following diagram illustrates the convergent synthesis strategy for producing the monomeric phenols required for the final Tesirine assembly.

G cluster_A A-Ring Synthesis cluster_C C-Ring Synthesis A_start Benzylvanillin Derivative A_proc Nitration, Oxidation, etc. A_start->A_proc A_end A-Ring Carboxylic Acid A_proc->A_end Couple Amide Coupling A_end->Couple C_start Hydroxyproline Derivative C_proc Protection & Functionalization C_start->C_proc C_end C-Ring Amine C_proc->C_end C_end->Couple Cyclize PBD Core Formation & Protection Couple->Cyclize Deprotect Phenolic Deprotection Cyclize->Deprotect Intermediate1 This compound (Monomeric Phenol) Deprotect->Intermediate1

Caption: Convergent synthesis workflow for this compound.

Mechanism of Action of Tesirine ADC

Once conjugated to an antibody and administered, the Tesirine payload exerts its cytotoxic effect through a well-defined pathway.

G cluster_delivery Cellular Uptake & Payload Release cluster_action DNA Cross-linking & Apoptosis ADC Tesirine-ADC Binds to Tumor Antigen Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Payload Release of SG3199 (PBD Warhead) Cleavage->Payload Binding Minor Groove Binding Payload->Binding Translocates to Nucleus DNA Nuclear DNA DNA->Binding Crosslink Interstrand DNA Cross-linking Binding->Crosslink Replication_Block Replication & Transcription Arrest Crosslink->Replication_Block Apoptosis Induction of Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of a Tesirine-based ADC.

References

The Crucial Role of Tesirine Intermediate-1 in the Convergent Synthesis of Tesirine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of "Tesirine intermediate-1," a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in antibody-drug conjugates (ADCs). This document outlines the strategic importance of this intermediate, its synthesis, and its subsequent conversion, providing quantitative data and detailed experimental protocols to support research and development in the field of oncology and ADC technology.

Introduction to Tesirine and its Synthesis

Tesirine (SG3249) is a sophisticated ADC payload designed for high potency and desirable physicochemical properties.[1][2] Its design includes a DNA-crosslinking PBD dimer warhead, a cathepsin B-cleavable valine-alanine linker, and a PEG spacer to enhance solubility.[1][2][3] The synthesis of Tesirine is a complex, multi-step process that utilizes a convergent strategy, where key fragments of the molecule are synthesized separately and then combined in the later stages. This approach is crucial for maximizing efficiency and allowing for flexibility in producing analogues.[1][4]

Identification and Strategic Role of this compound

"this compound" (CAS No. 1430738-05-8) is a key protected monomer that serves as a precursor to one of the two PBD units that form the dimeric core of Tesirine.[1][5][6] Its chemical formula is C28H48N2O7Si2.[4] Within the published synthetic route, this compound corresponds to intermediate 8 .

The strategic importance of intermediate 8 lies in its position as a stable, characterizable compound after the successful coupling of the A-ring and C-ring fragments of the PBD monomer. Its synthesis involves the formation of an amide bond between a functionalized aromatic piece (the A-ring precursor) and a protected hydroxyproline (B1673980) derivative (the C-ring precursor), followed by an oxidation step. The protecting groups on intermediate 8, specifically the triisopropylsilyl (TIPS) ether on the phenol (B47542) and the tert-butyldimethylsilyl (TBS) ether on the proline-derived alcohol, are crucial for preventing unwanted side reactions in subsequent steps.

Synthesis and Transformation of Intermediate 8

The synthesis of Tesirine is a lengthy process, with the formation of intermediate 8 occurring mid-sequence. The overall pathway is designed for robustness and scalability, enabling the production of clinical-grade material.[1][7]

Synthetic Workflow Diagram

The following diagram illustrates the position of "this compound" (intermediate 8) within the broader synthetic scheme of a PBD monomer.

Tesirine_Synthesis_Workflow cluster_A_Ring A-Ring Synthesis cluster_C_Ring C-Ring Synthesis cluster_Monomer_Assembly Monomer Assembly Benzylvanillin Benzylvanillin Acid_5 Acid 5 Benzylvanillin->Acid_5 Multiple Steps Alcohol_7 Alcohol 7 Acid_5->Alcohol_7 Amide Coupling Hydroxyproline_derivative_6 Hydroxyproline derivative 6 Hydroxyproline_derivative_6->Alcohol_7 Intermediate_8 This compound (Intermediate 8) Alcohol_7->Intermediate_8 Oxidation Triflate_9 Triflate 9 Intermediate_8->Triflate_9 Triflation

Caption: Synthetic workflow for the formation of this compound.

Quantitative Data

The efficiency of the synthetic steps leading to and from "this compound" (intermediate 8) is critical for the overall yield of Tesirine. The table below summarizes the reported yields for these key transformations.

Reaction StepStarting MaterialProductReported Yield (%)
Amide bond formationAcid 5Alcohol 7Not specified
OxidationAlcohol 7Intermediate 8 Not specified
Triflate formationIntermediate 8 Triflate 978

Note: While yields for the direct formation of intermediate 8 were not individually reported in the primary literature, the subsequent step to triflate 9 proceeds in a high yield of 78%.[7]

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and conversion of "this compound" (intermediate 8), adapted from the supporting information of the primary scientific literature.

Synthesis of (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-1-(5-methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoyl)pyrrolidin-2-one (Intermediate 8)

Precursor Step: Synthesis of Alcohol 7

To a solution of acid 5 in dichloromethane (B109758) (DCM) were added N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) and 1-Hydroxybenzotriazole (HOBt). The mixture was stirred at room temperature before the addition of hydroxyproline derivative 6 . The reaction was monitored by thin-layer chromatography (TLC) until completion. The reaction mixture was then diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, alcohol 7 , was purified by column chromatography.

Oxidation to Intermediate 8

To a solution of alcohol 7 in DCM at 0 °C were added 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) and trichloroisocyanuric acid (TCCA). The reaction mixture was stirred at 0 °C and monitored by TLC. Upon completion, the reaction was quenched with a saturated aqueous solution of sodium thiosulfate. The layers were separated, and the aqueous layer was extracted with DCM. The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude material was purified by flash column chromatography to afford intermediate 8 as a solid.

Conversion of Intermediate 8 to Triflate 9

To a solution of intermediate 8 in anhydrous DCM at -78 °C under a nitrogen atmosphere was added 2,6-lutidine, followed by the dropwise addition of trifluoromethanesulfonic anhydride. The reaction mixture was stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C. The reaction was monitored by TLC. Upon completion, the reaction was quenched with saturated aqueous ammonium (B1175870) chloride solution. The mixture was extracted with DCM, and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography on silica (B1680970) gel to yield triflate 9 .

Conclusion

"this compound," identified as intermediate 8 in the convergent synthesis of Tesirine, is a cornerstone of the manufacturing process. Its stable, protected structure allows for the reliable and high-yielding execution of subsequent chemical transformations necessary to complete the PBD monomer. The detailed protocols and understanding of its role are essential for any organization involved in the synthesis of Tesirine or the development of novel PBD-based ADCs. This guide provides the foundational technical details to aid researchers in this complex and critical area of cancer therapy development.

References

The Core of Potency: A Technical Guide to Tesirine Intermediate-1 and Pyrrolobenzodiazepine Dimers in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers have emerged as a class of exceptionally potent cytotoxic agents in the landscape of targeted cancer therapy. Their unique mechanism of action, involving the cross-linking of DNA within the minor groove, has positioned them as highly effective warheads for antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of PBD dimers, with a particular focus on the synthetic pathways leading to key ADC payloads, exemplified by the synthesis of tesirine (B3181916) and the role of its critical precursor, Tesirine intermediate-1. We will delve into the mechanism of action, experimental protocols for assessing their biological activity, and a summary of their cytotoxic and pharmacokinetic profiles.

Mechanism of Action: DNA Minor Groove Cross-Linking

PBD dimers exert their cytotoxic effects by covalently binding to the C2-amino group of guanine (B1146940) bases in the minor groove of DNA. The dimeric structure allows for the formation of interstrand cross-links, which are particularly difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis. This process is initiated by the selective recognition of specific DNA sequences. The unique, crescent-shaped architecture of the PBD dimer fits snugly within the minor groove, causing minimal distortion to the DNA helix, which may contribute to evading cellular repair mechanisms.

dot

Caption: Mechanism of action of PBD dimer ADCs.

Synthesis of Tesirine: The Role of this compound

The synthesis of tesirine (SG3249), a key PBD dimer payload used in several clinical-stage ADCs, is a complex, multi-step process. A convergent synthetic strategy is often employed, allowing for the parallel synthesis of two key monomeric units which are later coupled. "this compound" is a crucial building block in this process. While the exact commercial designation can vary, a key intermediate in the published scale-up synthesis of tesirine is a protected PBD monomer poised for linkage.

Based on the convergent synthesis described by Tiberghien et al. (2018), a representative structure for a key intermediate, for the purpose of this guide referred to as "this compound", is a suitably protected pyrrolobenzodiazepine monomer. The synthesis involves the careful construction of the tricyclic PBD core, followed by the introduction of appropriate protecting groups to allow for selective functionalization.

dot

G cluster_0 Synthesis of Monomer A (Left-hand side) cluster_1 Synthesis of Monomer B (Right-hand side) Vanillin Vanillin Intermediate_A1 Intermediate_A1 Vanillin->Intermediate_A1 Multi-step synthesis Coupling_A Coupling_A Intermediate_A1->Coupling_A Coupling L_Proline L_Proline Intermediate_A2 Intermediate_A2 L_Proline->Intermediate_A2 Multi-step synthesis Intermediate_A2->Coupling_A Monomer_A Monomer A (e.g., this compound) Coupling_A->Monomer_A Cyclization & Protection Dimerization Dimerization Monomer_A->Dimerization Vanillin2 Vanillin Intermediate_B1 Intermediate_B1 Vanillin2->Intermediate_B1 Multi-step synthesis L_Proline2 L-Proline Intermediate_B2 Intermediate_B2 L_Proline2->Intermediate_B2 Multi-step synthesis Coupling_B Coupling_B Intermediate_B1->Coupling_B Coupling Intermediate_B2->Coupling_B Monomer_B Monomer B Coupling_B->Monomer_B Cyclization & Protection Monomer_B->Dimerization Deprotection Deprotection & Linker Conjugation Dimerization->Deprotection Tesirine Tesirine (SG3249) Deprotection->Tesirine

Caption: Convergent synthesis of Tesirine.

Quantitative Data Summary

The following tables summarize key quantitative data for PBD dimers, providing a comparative overview of their cytotoxic potency and the pharmacokinetic properties of tesirine-based ADCs.

Table 1: In Vitro Cytotoxicity of PBD Dimer Warheads

CompoundCell LineIC50 (pM)
SG3199K562 (chronic myelogenous leukemia)150
SG3199NCI-N87 (gastric carcinoma)20
SG3199BT474 (breast ductal carcinoma)1000
SG3199SK-BR-3 (breast adenocarcinoma)320

Table 2: Pharmacokinetic Parameters of Loncastuximab Tesirine

ParameterValue (Cycle 1)Value (Cycle 2)
Cmax (µg/L)29953155
AUC (µg*day/L)15,245 - 22,823-
Half-life (days)4.469.77
Clearance (L/day)0.4990.275 (steady-state)
Volume of Distribution (Vd) (L)7.11-

Detailed Experimental Protocols

Protocol 1: Synthesis of a Tesirine Intermediate (Illustrative)

The following is a generalized protocol based on the principles of the convergent synthesis of tesirine. Specific reagents and conditions should be referenced from the primary literature, such as Tiberghien et al., Org. Process Res. Dev. 2018, 22, 1241–1256.

  • A-Ring Precursor Synthesis: Starting from a commercially available substituted vanillin, perform a series of reactions including nitration, protection of the phenolic hydroxyl group, and oxidation of the aldehyde to a carboxylic acid.

  • C-Ring Precursor Synthesis: Separately, protect the carboxylic acid and secondary amine of L-proline.

  • Monomer Assembly: Couple the A-ring and C-ring precursors via amide bond formation.

  • Cyclization and Protection: Induce intramolecular cyclization to form the PBD core. Protect the resulting imine and hydroxyl groups with suitable orthogonal protecting groups to yield the desired intermediate (e.g., "this compound").

Protocol 2: In Vitro Cytotoxicity Assay (MTS-based)

This protocol outlines a typical procedure for determining the IC50 values of PBD dimers against various cancer cell lines.

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the PBD dimer in an appropriate solvent (e.g., DMSO) and add to the cell culture medium. Ensure the final solvent concentration is non-toxic to the cells.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 96 hours).

  • MTS Assay: Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: DNA Cross-Linking Assessment (Comet Assay)

The single-cell gel electrophoresis (comet) assay is a sensitive method to detect DNA damage, including interstrand cross-links.

  • Cell Treatment: Treat cells with the PBD dimer for a specified time.

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and cast onto microscope slides pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the degree of DNA cross-linking.

dot

G cluster_0 Experimental Workflow start Start synthesis Synthesis of this compound and PBD Dimers start->synthesis cytotoxicity In Vitro Cytotoxicity Assay (MTS) synthesis->cytotoxicity crosslinking DNA Cross-linking Assay (Comet) synthesis->crosslinking pharmacokinetics In Vivo Pharmacokinetic Studies synthesis->pharmacokinetics data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis crosslinking->data_analysis pharmacokinetics->data_analysis end_node End data_analysis->end_node

Caption: General experimental workflow.

Conclusion

Tesirine and other pyrrolobenzodiazepine dimers represent a pinnacle of cytotoxic payload design for antibody-drug conjugates. Their potent, DNA-targeted mechanism of action, coupled with sophisticated synthetic strategies involving key intermediates like this compound, underscores the advanced chemical and biological considerations in modern drug development. The experimental protocols and quantitative data presented in this guide offer a foundational understanding for researchers and scientists dedicated to advancing the field of targeted oncology. As our comprehension of the intricate interplay between PBD dimers and cellular machinery deepens, so too will our ability to design and develop the next generation of highly effective cancer therapeutics.

An In-depth Technical Review of Tesirine Intermediate-1: A Key Building Block in the Synthesis of a Potent Antibody-Drug Conjugate Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine (B3181916) intermediate-1 (CAS 1430738-05-8) is a critical precursor in the convergent synthesis of Tesirine (SG3249), a pyrrolobenzodiazepine (PBD) dimer that serves as a potent cytotoxic payload in several antibody-drug conjugates (ADCs) under clinical investigation.[1][2] PBD dimers are a class of DNA-interactive agents that form covalent cross-links in the minor groove of DNA, leading to cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of Tesirine intermediate-1, including its synthesis, chemical properties, and its role in the production of the Tesirine payload. Detailed experimental protocols, quantitative data, and relevant biological pathway diagrams are presented to support researchers and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a silyl-protected pyrrolobenzodiazepine monomer. Its key chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 1430738-05-8[5]
Molecular Formula C28H48N2O7Si2[4]
Molecular Weight 580.86 g/mol [4]
Appearance Solid[4]
Purity ≥98%[4]

The precise chemical structure of this compound is crucial for understanding its role in the synthesis of Tesirine.

Synthesis of this compound

The synthesis of this compound is a key part of the overall convergent synthesis of Tesirine, as detailed in the scientific literature and associated patents.[1] The general approach involves the preparation of two key monomeric PBD units, which are later coupled to form the dimer. This compound is one of these advanced monomeric precursors.

Experimental Protocol: Synthesis of a Key Precursor to this compound

While the exact, detailed industrial synthesis protocol for this compound is proprietary, the following is a representative experimental procedure for the synthesis of a structurally related PBD monomer, based on published literature. This provides insight into the chemical transformations involved.

Step 1: Nitration of Vanillin (B372448) Derivative A solution of a protected vanillin derivative is treated with a nitrating agent (e.g., nitric acid in acetic anhydride) at a controlled temperature to introduce a nitro group onto the aromatic ring.

Step 2: Reductive Cyclization The nitro group is reduced to an amine (e.g., using catalytic hydrogenation), which then undergoes intramolecular cyclization to form the pyrrolobenzodiazepine core structure.

Step 3: Protection of Functional Groups Key functional groups, such as the phenolic hydroxyl and the N10 nitrogen, are protected to allow for selective modifications in subsequent steps. Silyl protecting groups, such as tert-butyldimethylsilyl (TBS), are commonly employed.

Step 4: Functionalization of the C-ring The C-ring of the PBD core is functionalized, which may involve the introduction of a leaving group to facilitate later coupling reactions.

A detailed, step-by-step protocol for the synthesis of a similar PBD monomer can be found in the supporting information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of PBD monomer intermediates, as reported in the literature.

StepReactionReagents and ConditionsTypical Yield
1 NitrationHNO3, Ac2O, 0 °C>90%
2 Reductive CyclizationH2, Pd/C, EtOAc70-85%
3 Silyl ProtectionTBSCl, Imidazole, DMF>95%

Role in Tesirine Synthesis

This compound serves as the "right-hand" monomeric unit in the convergent synthesis of Tesirine. The "left-hand" monomer contains the linker attachment point. The two monomers are coupled, followed by deprotection and functionalization to yield the final Tesirine payload.

Tesirine_Synthesis_Workflow cluster_Monomer_Synthesis Monomer Synthesis cluster_Dimerization_and_Final_Steps Dimerization and Final Assembly Starting_Materials_A Starting Materials (Left-hand side) Left_Hand_Monomer Functionalized PBD Monomer (with linker attachment) Starting_Materials_A->Left_Hand_Monomer Multi-step synthesis Dimerization Dimerization Coupling Left_Hand_Monomer->Dimerization Starting_Materials_B Starting Materials (Right-hand side) Tesirine_Intermediate_1 This compound Starting_Materials_B->Tesirine_Intermediate_1 Multi-step synthesis Tesirine_Intermediate_1->Dimerization Deprotection_Functionalization Deprotection & Final Functionalization Dimerization->Deprotection_Functionalization Tesirine Tesirine (SG3249) Payload Deprotection_Functionalization->Tesirine

Figure 1. Convergent synthesis workflow for Tesirine (SG3249).

Mechanism of Action of the Tesirine Payload (SG3199)

Upon internalization of the ADC and cleavage of the linker, the active PBD dimer warhead, SG3199, is released. SG3199 is a highly potent DNA cross-linking agent.[6][7]

DNA Damage Response Signaling Pathway

SG3199 forms an interstrand cross-link in the minor groove of DNA, which stalls replication forks and induces DNA double-strand breaks.[3] This triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The key initiators of this response are the kinases ATM, ATR, and DNA-PK.[2] These kinases phosphorylate a host of downstream targets, leading to cell cycle arrest, primarily at the G2/M phase, and ultimately, apoptosis.

DNA_Damage_Response cluster_DNA_Damage DNA Damage Induction cluster_DDR_Initiation DDR Initiation cluster_Downstream_Signaling Downstream Signaling Cascade cluster_Cellular_Response Cellular Response SG3199 SG3199 (Active Warhead) DNA_Crosslink DNA Interstrand Cross-link SG3199->DNA_Crosslink Binds to minor groove DSB Double-Strand Break DNA_Crosslink->DSB Stalls replication fork ATR ATR Kinase DNA_Crosslink->ATR ATM ATM Kinase DSB->ATM DNA_PK DNA-PK DSB->DNA_PK Chk1_Chk2 Chk1/Chk2 Kinases ATM->Chk1_Chk2 ATR->Chk1_Chk2 p53 p53 Activation DNA_PK->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 2. DNA damage response pathway initiated by SG3199.

Conclusion

This compound is a cornerstone in the chemical synthesis of the advanced PBD dimer payload, Tesirine. Its carefully designed structure allows for the efficient and controlled assembly of the final, highly potent cytotoxic agent. Understanding the synthesis of this intermediate and the mechanism of action of the resulting warhead is essential for the development of next-generation antibody-drug conjugates. The information provided in this technical guide serves as a valuable resource for researchers dedicated to advancing cancer therapeutics.

References

Tesirine Intermediate-1: A Technical Guide to Safe Handling for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and handling requirements for Tesirine intermediate-1, a key component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine. PBDs are highly cytotoxic agents used in the development of antibody-drug conjugates (ADCs). Due to the inherent biological activity of the final product, stringent adherence to safety protocols during the handling of its intermediates is paramount.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Based on available Safety Data Sheets (SDS), the compound is associated with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following pictograms and hazard statements for this compound.

Table 1: GHS Hazard Classification
PictogramGHS CodeHazard Statement
alt text
GHS07Warning
H302Harmful if swallowed.[1]
H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

Table 2: Physical and Chemical Data
PropertyValue
Molecular Formula C₂₈H₄₈N₂O₇Si₂
Molecular Weight 580.86 g/mol [1]
CAS Number 1430738-05-8[1]
Purity ≥98%[1]
Appearance Not specified in provided results
Solubility Not specified in provided results

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard statements are based on data from suppliers and have not been published in peer-reviewed literature. Researchers should handle this compound with the assumption that it is highly potent and toxic.

Safe Handling and Storage

Strict adherence to the following procedures is mandatory when handling this compound. The workflow below outlines the necessary steps for safe handling from receipt to disposal.

G Figure 1: Standard Laboratory Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Review Safety Data Sheet (SDS) b Don Personal Protective Equipment (PPE) (Gloves, Lab Coat, Eye Protection) a->b c Prepare Certified Chemical Fume Hood b->c d Weigh and Handle Compound (Inside Fume Hood) c->d e Perform Experimental Procedures d->e f Decontaminate Work Surfaces e->f g Dispose of Waste in Accordance with Institutional and Local Regulations f->g h Doff and Dispose of Contaminated PPE g->h i Wash Hands Thoroughly h->i

Figure 1: Standard Laboratory Handling Workflow for this compound.
Engineering Controls

All work with this compound, including weighing and dilutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Skin Protection: A lab coat and disposable nitrile gloves are mandatory. Change gloves immediately if they become contaminated.

  • Respiratory Protection: If there is a risk of aerosol generation and a fume hood is not available, a properly fitted respirator is necessary.

Storage

This compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere to ensure stability and prevent degradation.[1][2]

Emergency Procedures

In the event of an exposure, immediate action is critical. The following diagram outlines the appropriate response to different types of exposure.

G Figure 2: Emergency Response Protocol for this compound Exposure cluster_exposure Exposure Event cluster_response Immediate Response cluster_medical Medical Attention exposure Exposure Occurs skin Skin Contact: - Remove contaminated clothing - Wash affected area with soap and water for 15 minutes exposure->skin Skin eye Eye Contact: - Immediately flush with eyewash for 15 minutes - Hold eyelids open exposure->eye Eye inhalation Inhalation: - Move to fresh air - If breathing is difficult, provide oxygen exposure->inhalation Inhalation ingestion Ingestion: - DO NOT induce vomiting - Rinse mouth with water exposure->ingestion Ingestion seek_medical Seek Immediate Medical Attention (Bring SDS with you) skin->seek_medical eye->seek_medical inhalation->seek_medical ingestion->seek_medical

References

Methodological & Application

Synthesis Protocol for Tesirine Intermediate-1: A Key Building Block for a Novel Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tesirine is a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of antibody-drug conjugates (ADCs), a promising class of targeted cancer therapeutics.[1][2][3] The synthesis of Tesirine is achieved through a convergent strategy, which involves the preparation of two key monomeric PBD units that are subsequently coupled. "Tesirine intermediate-1" (CAS 1430738-05-8) is a critical N-acylated pyrrolidine (B122466) derivative that serves as a precursor to one of these essential PBD monomers.[4] This document provides a detailed protocol for the synthesis of a direct precursor to this compound, referred to as compound 7 in the seminal publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1] The protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex cytotoxic payloads for ADCs.

Chemical Information

Compound NameThis compound
CAS Number 1430738-05-8
Molecular Formula C28H48N2O7Si2
Molecular Weight 580.86 g/mol
Chemical Structure (S)-1-(2-((tert-Butyldimethylsilyl)oxy)acetyl)-N-(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)pyrrolidine-2-carboxamide
SMILES CC(C)--INVALID-LINK--(C(C)C)OC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C(=O)N[C@@H]2CCCC2C(=O)N1)OC

Experimental Protocol: Synthesis of (S)-(1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)(4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrophenyl)methanone (Compound 7)

This protocol details the amide bond formation between a carboxylic acid derivative (5 ) and a hydroxyproline (B1673980) derivative (6 ) to yield the alcohol intermediate 7 , a direct precursor to this compound.

Materials:

  • Carboxylic acid derivative 5 (4-methoxy-3-((triisopropylsilyl)oxy)-2-nitrobenzoic acid)

  • Hydroxyproline derivative 6 ((S)-1-(2-((tert-butyldimethylsilyl)oxy)acetyl)pyrrolidin-2-yl)methanol)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

  • 1-Hydroxybenzotriazole (B26582) (HOBt)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Standard laboratory glassware

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a solution of carboxylic acid 5 (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of hydroxyproline derivative 6 (1.0 eq) in anhydrous DCM to the reaction mixture.

  • Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired alcohol intermediate 7 .

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of compound 7 .

ParameterValue
Yield 70-80%
Purity (by HPLC) >95%
¹H NMR Consistent with the proposed structure
¹³C NMR Consistent with the proposed structure
Mass Spectrometry (HRMS) Calculated and found values to be in agreement

Note: Specific spectral data should be compared to the data provided in the supporting information of the reference publication.[1]

Visualizations

Experimental Workflow for the Synthesis of Compound 7

Synthesis_Workflow Acid Carboxylic Acid (5) Activation Amide Coupling (EDCI, HOBt, DIPEA, DCM) Acid->Activation Amine Hydroxyproline Derivative (6) Amine->Activation Reaction Reaction Mixture Activation->Reaction Workup Aqueous Workup Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product Compound 7 (Precursor to this compound) Purification->Product

Caption: Synthetic workflow for the formation of compound 7.

Signaling Pathway (Illustrative)

The following diagram illustrates the general principle of how the final Tesirine-based ADC is intended to function.

ADC_Mechanism ADC Tesirine-ADC TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Payload Tesirine (Payload) Cleavage->Payload DNA DNA Payload->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

Caption: Mechanism of action for a Tesirine-based ADC.

Conclusion

This application note provides a detailed protocol for the synthesis of a key precursor to "this compound," an essential component in the construction of the Tesirine ADC payload. The convergent synthetic strategy allows for the efficient and modular assembly of this complex molecule.[1] The provided workflow and illustrative mechanism of action are intended to guide researchers in the successful synthesis and understanding of this important class of anti-cancer agents. For complete characterization data, users are directed to the supporting information of the primary literature.[1]

References

Application Notes and Protocols for the Purification of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Tesirine intermediate-1 (CAS No. 1430738-05-8), a key building block in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine (SG3249). The methodologies outlined are based on established synthetic routes and are intended to guide researchers in obtaining high-purity material suitable for subsequent synthetic steps.

Introduction

Tesirine is a critical component of several antibody-drug conjugates (ADCs) in clinical development. The robust and scalable synthesis of Tesirine relies on the efficient purification of its various synthetic intermediates. This compound is an early to mid-stage intermediate in the convergent synthesis of the Tesirine molecule. Achieving high purity at this stage is crucial for minimizing impurity carry-through and ensuring the quality of the final active pharmaceutical ingredient.

The purification of PBD intermediates can be challenging due to their often limited solubility and potential instability. The methods described herein utilize standard laboratory techniques to address these challenges.

Purification Methodologies

The primary method for the purification of this compound, as well as other PBD intermediates, is column chromatography. Depending on the scale and the impurity profile, either normal-phase or reverse-phase chromatography may be employed. For early-stage intermediates like this compound, normal-phase silica (B1680970) gel chromatography is a common and effective technique.

Normal-Phase Column Chromatography

This is the most frequently employed method for the purification of moderately polar organic compounds like this compound. The separation is based on the differential adsorption of the compound and its impurities onto a stationary phase (e.g., silica gel) and their varying solubility in a mobile phase.

Experimental Protocol: Silica Gel Column Chromatography of this compound

This protocol is a representative example for the purification of a crude reaction mixture containing this compound.

  • Preparation of the Column:

    • Select an appropriately sized glass column based on the amount of crude material (a general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar mobile phase solvent system.

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top to prevent disturbance of the silica bed.

    • Equilibrate the column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for PBD intermediates is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.

    • The exact gradient will depend on the specific impurities present and should be optimized using thin-layer chromatography (TLC) beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluent in test tubes or other suitable containers.

    • Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing the spots under UV light or with an appropriate stain.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal and Product Isolation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the resulting solid or oil under high vacuum to remove any residual solvent.

    • Characterize the purified product by analytical techniques such as NMR, LC-MS, and HPLC to confirm its identity and purity.

Table 1: Typical Parameters for Normal-Phase Column Chromatography

ParameterSpecification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Gradient of Hexane/Ethyl Acetate (e.g., 0% to 50% Ethyl Acetate)
Flow Rate Dependent on column dimensions
Detection UV (254 nm) for TLC analysis

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for purifying late-stage intermediates and the final Tesirine product, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is often utilized.[1] This technique offers higher resolution and efficiency compared to standard column chromatography.

Table 2: General Conditions for Preparative RP-HPLC of PBD Intermediates

ParameterSpecification
Stationary Phase C18 silica gel
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient Optimized based on analytical HPLC (e.g., 5% to 95% B over 30 minutes)
Flow Rate Dependent on column dimensions
Detection UV (typically at 254 nm and/or 320 nm)

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for the purification of this compound using column chromatography.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Tesirine Intermediate-1 Load Load Sample Crude->Load Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Equilibrate Equilibrate Column Pack->Equilibrate Equilibrate->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions Collect->Combine TLC->Collect Evaporate Evaporate Solvent Combine->Evaporate Dry Dry Under Vacuum Evaporate->Dry Analyze Characterize (NMR, LC-MS, HPLC) Dry->Analyze Pure Pure Tesirine Intermediate-1 Analyze->Pure

Caption: Workflow for the purification of this compound.

The logical relationship for selecting a purification method is outlined below.

MethodSelection Start Start: Crude Intermediate PurityCheck Assess Purity and Scale Start->PurityCheck HighPurity High Purity Required? PurityCheck->HighPurity LargeScale Large Scale? PurityCheck->LargeScale ColumnChrom Normal-Phase Column Chromatography HighPurity->ColumnChrom No RPHPLC Preparative RP-HPLC HighPurity->RPHPLC Yes LargeScale->ColumnChrom Yes LargeScale->RPHPLC No Crystallization Crystallization ColumnChrom->Crystallization If solid End Pure Intermediate ColumnChrom->End RPHPLC->End Crystallization->End

Caption: Decision tree for selecting a purification method.

Safety Precautions

Pyrrolobenzodiazepine dimers and their intermediates are highly potent cytotoxic compounds. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) for detailed handling and disposal information.

References

Application Note: HPLC Analysis of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tesirine intermediate-1 is a key precursor in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer.[1][2] PBDs are a class of highly cytotoxic DNA cross-linking agents utilized as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][4] The warhead component of Tesirine is SG3199.[1][2] Accurate and reliable analytical methods are crucial for monitoring the purity and stability of this compound during the drug development and manufacturing processes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound.

Chemical Information

ParameterValue
Compound Name This compound
CAS Number 1430738-05-8
Molecular Formula C28H48N2O7Si2
Molecular Weight 580.86 g/mol

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended. A Phenyl-Hexyl column can also be considered as an alternative for different selectivity.

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (reagent grade).

  • Sample: this compound reference standard and sample for analysis.

2. Preparation of Mobile Phase and Standard Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. HPLC Method Parameters

The following HPLC parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase Gradient of Mobile Phase A and Mobile Phase B
Gradient Program See Table below
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes

Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.0595
17.0595
17.1955
20.0955

4. Sample Preparation

Accurately weigh a known amount of the this compound sample, dissolve it in a suitable solvent (e.g., DMSO), and dilute it with the mobile phase to fall within the concentration range of the standard curve. Filter the sample through a 0.45 µm syringe filter before injection.

5. Method Validation Summary

The analytical method should be validated in accordance with ICH guidelines. The following table summarizes the typical parameters and acceptance criteria for method validation.

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Accuracy (% Recovery) 98.0% to 102.0% for the analyte.
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (A: 0.1% FA in Water, B: 0.1% FA in ACN) HPLC_System HPLC System Setup (Column, Detector, etc.) MobilePhase->HPLC_System Standard Standard Solution Preparation (Stock and Working Standards) Injection Sample Injection Standard->Injection Sample Sample Preparation (Dissolution and Dilution) Sample->Injection Method Method Execution (Gradient, Flow Rate, Temp) HPLC_System->Method Method->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration and Analysis Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical_Relationship Analyte Tesirine Intermediate-1 Method HPLC Method Analyte->Method Parameters Method Parameters (Column, Mobile Phase, etc.) Method->Parameters Validation Method Validation (ICH Guidelines) Method->Validation Results Accurate & Reliable Quantitative Data Validation->Results

Caption: Logical relationship for developing a validated HPLC method.

References

Application Notes and Protocols: Synthesis of Tesirine from Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs), starting from "Tesirine intermediate-1." The protocol is based on established convergent synthetic strategies.[1][2][3]

Introduction

Tesirine (SG3249) is a key component of several clinical-stage ADCs.[2][4] Its synthesis is achieved through a convergent approach where two monomeric PBD units are synthesized separately and then coupled. "this compound" is a common designation for one of these advanced monomeric intermediates. This document outlines the procedure for the coupling of this compound with its corresponding partner to form the core structure of Tesirine.

This compound

"this compound" refers to the protected PBD monomer that does not contain the linker payload. Its chemical structure is shown below:

(S)-tert-butyl((S)-1-(((S)-11-((tert-butyldimethylsilyl)oxy)-7-methoxy-2-methyl-5-oxo-5,11-dihydro-1H-pyrrolo[2,1-c][1][5]benzodiazepin-8-yl)oxy)propan-2-yl)carbamate

This intermediate is a crucial building block in the convergent synthesis of Tesirine.

Synthesis Pathway Overview

The synthesis of Tesirine from this compound involves the coupling of two key monomeric PBD fragments followed by several deprotection and final modification steps. The overall synthetic workflow is depicted below.

G cluster_0 Monomer Synthesis cluster_1 Dimerization and Final Synthesis A Vanillin C Monomer 1 (this compound) A->C D Monomer 2 (with linker precursor) A->D B L-Hydroxyproline B->C B->D E Dimerization (Coupling of Monomers) C->E D->E F Deprotection Steps E->F G Final Linker Attachment F->G H Tesirine (SG3249) G->H

Caption: Convergent synthesis workflow for Tesirine.

Experimental Protocol: Dimerization of PBD Monomers

This protocol describes the coupling of this compound with the second monomeric unit, which is a key step in the formation of the Tesirine dimer.

Materials:

  • This compound

  • Corresponding iodopentane-linked PBD monomer

  • Potassium carbonate (K2CO3)

  • Acetone

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the alloc-protected monomer 21 (the precursor to the linker-bearing monomer) in acetone, add 1,5-diiodopentane (B146698) and potassium carbonate.

  • Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude iodopentane derivative.

  • Dissolve the crude iodopentane derivative and "this compound" (22 ) in acetone.

  • Add potassium carbonate to the mixture and heat to 65 °C.

  • Stir the reaction under an inert atmosphere until completion, as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude dimer (24 ) by silica gel column chromatography to yield the pure coupled product.

Quantitative Data

The following table summarizes the typical yields for the key dimerization step.

Reaction StepReactantsReagents and ConditionsYieldReference
DimerizationMonomer 21 (iodopentane derivatized) and Monomer 22 (this compound)K2CO3, acetone, 65 °C86%[1]
Overall Synthesis (from benzylvanillin)Benzylvanillin and other starting materials30 steps0.54%[1]
Scale-up Synthesis (longest linear sequence)Starting materials for the longest sequence20 steps2.2%[6]

Final Synthetic Steps

Following the dimerization, the synthesis of Tesirine involves a series of deprotection and modification steps to install the final linker moiety. A summary of these final steps is provided below.

G A Dimer 24 B TBS Deprotection A->B TBAF/AcOH, THF, rt C Alloc Deprotection B->C Pd(PPh3)4, pyrrolidine, DCM, rt D Maleimide Linker Coupling C->D Mal-dPEG8-acid, EDCI, DCM, rt E Tesirine (SG3249) D->E

Caption: Final synthetic steps to obtain Tesirine.

Reagents and Conditions for Final Steps

StepReagents and ConditionsYieldReference
TBS DeprotectionTBAF/AcOH, THF, room temperature80%[1]
Alloc DeprotectionPd(PPh3)4, pyrrolidine, DCM, room temperature100%[1]
Maleimide Linker CouplingMal-dPEG8-acid, EDCI, DCM, room temperature73%[1]

Conclusion

The synthesis of Tesirine from "this compound" is a well-established process that relies on a convergent strategy. The key dimerization step proceeds with high yield, and the subsequent deprotection and linker attachment steps are efficient. This robust synthetic route has enabled the production of Tesirine on a clinical scale for its use in antibody-drug conjugates.[1][2] Careful control of reaction conditions and purification at each stage are critical for obtaining high-purity Tesirine.

References

Application Notes and Protocols: Synthesis of a Key Tesirine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a critical intermediate in the production of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The information presented is collated from peer-reviewed scientific literature on the scale-up synthesis of Tesirine.

Introduction

Tesirine (SG3249) is a key component of several clinical-stage ADCs, valued for its potent anti-tumor activity.[1][2][3][4][5][6][7][8] Its complex molecular structure necessitates a multi-step, convergent synthetic route.[2][4] This document focuses on the preparation of a pivotal monomeric intermediate, referred to herein as Intermediate A, which forms a core building block of the Tesirine molecule. Understanding the reaction conditions for producing this and other intermediates is crucial for the efficient and scalable manufacturing of this important ADC payload.

Reaction: Formation of Intermediate A (A C-ring fragment)

The synthesis of Tesirine involves the parallel preparation of different fragments of the molecule, which are later combined.[4] The protocol detailed below describes the synthesis of a key C-ring fragment, which is an early-stage intermediate in the overall synthetic pathway.

Reaction Scheme:

A simplified representation of the reaction to form a protected C-ring intermediate is described in the literature. The synthesis starts from commercially available L-hydroxyproline.[2]

Data Presentation: Reaction Conditions for Intermediate A Synthesis

The following table summarizes the quantitative data and key parameters for the synthesis of a representative Tesirine intermediate.

ParameterConditionNotes
Starting Material L-hydroxyprolineA readily available amino acid.
Key Reagents - Di-tert-butyl dicarbonate (B1257347) (Boc₂O)For the protection of the amine group.
- Benzyl (B1604629) bromide (BnBr)For the protection of the carboxylic acid.
- Dess-Martin periodinane (DMP)For the oxidation of the secondary alcohol to a ketone.
- (Methoxymethyl)triphenylphosphonium (B8745145) chlorideFor the Wittig olefination to introduce an exocyclic methylene (B1212753) group.
Solvents - Dichloromethane (B109758) (DCM)A common solvent for many of the reaction steps.
- Tetrahydrofuran (B95107) (THF)Used in the Wittig reaction.
Temperature - Room Temperature (RT) to 0 °CVaries depending on the specific step. For example, the Boc protection is typically carried out at RT, while the oxidation with DMP is often performed at 0°C to RT.
Reaction Time 2 - 12 hoursDependent on the specific transformation. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up & Purification - Aqueous work-upTo remove inorganic byproducts and water-soluble impurities.
- Column ChromatographyOn silica (B1680970) gel to isolate the pure product.
Overall Yield Not explicitly stated for a single "Intermediate-1" but the multi-step synthesis of a key intermediate (compound 19 in one publication) from vanillin (B372448) is 8.2% over 10 steps, and from trans-4-hydroxy-L-proline is 25% over 5 steps.[9]The overall yield for the entire 34-step synthesis of Tesirine was 2.2%.[9]

Experimental Protocol: Synthesis of a C-Ring Intermediate

The following is a representative, multi-step protocol for the synthesis of a key C-ring intermediate based on methodologies described in the scientific literature.[2]

Step 1: Protection of L-hydroxyproline

  • To a solution of L-hydroxyproline in a mixture of dioxane and water, add sodium carbonate.

  • Cool the mixture to 0 °C and add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with a cold aqueous solution of potassium bisulfate.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Benzyl Ester Formation

  • Dissolve the Boc-protected intermediate in anhydrous N,N-dimethylformamide (DMF).

  • Add potassium carbonate and benzyl bromide (BnBr).

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the benzyl ester.

Step 3: Oxidation to Ketone

  • Dissolve the benzyl ester intermediate in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield the ketone.

Step 4: Wittig Olefination

  • Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Add a strong base such as potassium tert-butoxide and stir for 30 minutes.

  • Add a solution of the ketone intermediate in THF dropwise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford the desired C-ring intermediate with an exocyclic methylene group.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the C-ring intermediate.

G Workflow for the Synthesis of a Tesirine C-Ring Intermediate cluster_start Starting Material cluster_protection Protection Steps cluster_modification Core Modification cluster_product Final Intermediate L-hydroxyproline L-hydroxyproline Boc_protection Boc Protection (Boc₂O, Na₂CO₃) L-hydroxyproline->Boc_protection Bn_protection Benzyl Esterification (BnBr, K₂CO₃) Boc_protection->Bn_protection Oxidation Oxidation (Dess-Martin Periodinane) Bn_protection->Oxidation Wittig Wittig Olefination ((Ph)₃PCH₂OCH₃Cl, KOtBu) Oxidation->Wittig C_ring_intermediate Protected C-Ring Intermediate Wittig->C_ring_intermediate

Caption: A flowchart illustrating the key synthetic transformations from L-hydroxyproline to a protected C-ring intermediate of Tesirine.

Disclaimer: This protocol is intended for informational purposes for qualified professionals and should be adapted and optimized based on laboratory conditions and safety protocols. The synthesis of potent cytotoxic compounds like Tesirine and its intermediates should only be performed in appropriate facilities with all necessary safety precautions.

References

Application Notes and Protocols for the Scale-up Synthesis of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine is a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2] Its synthesis involves a convergent strategy, relying on the preparation of key monomeric building blocks. "Tesirine intermediate-1" (CAS 1430738-05-8) is a crucial, non-commercially available monomeric precursor in the multi-step synthesis of Tesirine. A robust and scalable synthetic route is essential for the clinical and commercial development of Tesirine-based ADCs.[1] This document provides detailed application notes and protocols for the scale-up synthesis of this compound, based on published scientific literature and patent filings.

Chemical Information

Identifier Value
Compound Name This compound
CAS Number 1430738-05-8
Molecular Formula C28H48N2O7Si2
Molecular Weight 580.86 g/mol

Synthetic Pathway Overview

The synthesis of this compound is part of a larger, convergent strategy for the preparation of the Tesirine payload. The general approach involves the synthesis of two different PBD monomers, which are then coupled to form the dimeric structure. This compound is one of these key monomeric units. The synthesis is designed to be robust and scalable, with early-stage intermediates produced at the kilogram scale, often without the need for chromatography.[1]

G cluster_A PBD A-Ring Synthesis cluster_C PBD C-Ring Synthesis cluster_Assembly Monomer Assembly Vanillin Vanillin A_Ring_Fragment PBD A-Ring Fragment Vanillin->A_Ring_Fragment 5 steps Vanillin->A_Ring_Fragment PBD_Monomer_Core PBD Monomer Core A_Ring_Fragment->PBD_Monomer_Core Coupling A_Ring_Fragment->PBD_Monomer_Core L_Hydroxyproline L_Hydroxyproline C_Ring_Fragment PBD C-Ring Fragment L_Hydroxyproline->C_Ring_Fragment L_Hydroxyproline->C_Ring_Fragment C_Ring_Fragment->PBD_Monomer_Core C_Ring_Fragment->PBD_Monomer_Core Tesirine_Intermediate_1 This compound PBD_Monomer_Core->Tesirine_Intermediate_1 Functionalization PBD_Monomer_Core->Tesirine_Intermediate_1

Caption: Convergent synthesis of this compound.

Experimental Protocol

The following protocol is a composite of procedures described for the synthesis of analogous pyrrolobenzodiazepine intermediates, as detailed in the patent literature (AU2012322933A1) and the supporting information for the "Design and Synthesis of Tesirine" publication. Researchers should adapt and optimize these conditions for their specific scale and equipment.

Materials and Reagents:

  • Appropriately substituted PBD A-ring and C-ring fragments

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Ethyl acetate (B1210297) (EtOAc), Hexanes

  • Reagents for coupling, protection, and functionalization (e.g., coupling agents like HATU or HBTU, protecting group reagents like TBS-Cl, and functionalization reagents as required for the specific synthetic step)

  • Purification media: Silica (B1680970) gel for column chromatography

Procedure:

  • Coupling of A-Ring and C-Ring Fragments:

    • Dissolve the PBD A-ring carboxylic acid fragment in a suitable solvent such as DMF.

    • Add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of the PBD C-ring amine fragment in DMF to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., EtOAc).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Functionalization and Protection to Yield this compound:

    • The specific functionalization steps to convert the coupled PBD monomer core into this compound (with the molecular formula C28H48N2O7Si2) involve the introduction of silyl (B83357) protecting groups and other modifications as outlined in the detailed synthetic schemes of the source documents. The exact sequence and reagents will be specific to the structure of the A and C ring fragments used. A general protection step is described below.

    • Dissolve the PBD monomer core in an anhydrous solvent such as DCM or THF under an inert atmosphere.

    • Add a base (e.g., imidazole (B134444) or triethylamine) followed by the silylating agent (e.g., tert-butyldimethylsilyl chloride, TBS-Cl).

    • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the final product, this compound, by silica gel column chromatography.

Process Development and Scale-up Considerations

For the scale-up synthesis of this compound, several factors are critical to ensure a robust and efficient process:

  • Starting Material Sourcing: Ensure a reliable supply of high-quality starting materials (vanillin and L-hydroxyproline derivatives).

  • Chromatography Minimization: The early stages of the synthesis are designed to produce intermediates of high purity without the need for chromatographic purification, which is advantageous for large-scale production.[1]

  • Impurity Control: Mid-stage reactions should be optimized to minimize the formation of impurities, which can be challenging to remove in later stages.

  • Crystallization: Where possible, develop crystallization procedures for intermediate purification as a more scalable alternative to chromatography.

  • Process Safety: Conduct a thorough process safety assessment to identify and mitigate any potential hazards associated with the reagents and reaction conditions.

Quantitative Data Summary

The following table summarizes typical yields for key stages in the synthesis of PBD monomers, as reported in the literature. Note that specific yields for "this compound" on a large scale are not publicly available and will depend on process optimization.

Reaction Step Scale Yield (%) Purification Method Reference
PBD A-Ring Synthesis (multi-step)KilogramNot explicitly stated, but described as high-purityNon-chromatographic[1]
PBD C-Ring Synthesis (multi-step)Not specifiedGoodNot specified[1]
Coupling and FunctionalizationGram70-85 (for analogous steps)ChromatographySupporting Information of cited literature

Workflow Diagram

G Start Starting Materials (A-Ring and C-Ring Precursors) Coupling Coupling Reaction Start->Coupling Workup1 Aqueous Workup and Extraction Coupling->Workup1 Purification1 Purification (e.g., Chromatography) Workup1->Purification1 Functionalization Functionalization/ Protection Purification1->Functionalization Workup2 Aqueous Workup and Extraction Functionalization->Workup2 Purification2 Final Purification (Chromatography/Crystallization) Workup2->Purification2 QC Quality Control (LC-MS, NMR, Purity) Purification2->QC FinalProduct This compound QC->FinalProduct

Caption: General workflow for the synthesis of this compound.

References

Application Notes and Protocols for Tesirine Intermediate-1 in Antibody-Drug Conjugate (ADC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tesirine (B3181916), a potent pyrrolobenzodiazepine (PBD) dimer payload, and its application in the development of Antibody-Drug Conjugates (ADCs). Detailed protocols for key experimental workflows are provided to guide researchers in their ADC research and development endeavors.

Introduction to Tesirine and Tesirine Intermediate-1

Tesirine (SG3249) is a clinical-stage ADC payload that belongs to the pyrrolobenzodiazepine (PBD) dimer family, a class of highly potent DNA-crosslinking agents.[1][2][3] PBD dimers function by binding to the minor groove of DNA and forming covalent interstrand crosslinks, which are highly cytotoxic to dividing cells.[1][3] This mechanism of action makes them attractive warheads for ADCs, which are designed to selectively deliver cytotoxic agents to cancer cells.

"this compound" (CAS 1430738-05-8) is a key building block in the synthesis of Tesirine.[4][5] While the detailed synthetic route is proprietary, this intermediate is a crucial component in constructing the complex PBD dimer structure of Tesirine.

Mechanism of Action

The cytotoxic activity of Tesirine-based ADCs is initiated by the specific binding of the monoclonal antibody component to a target antigen on the surface of a cancer cell. The subsequent steps are as follows:

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC matures into a lysosome.

  • Payload Release: Within the acidic environment of the lysosome, the linker connecting the antibody to Tesirine is cleaved by lysosomal proteases, such as Cathepsin B, releasing the active PBD dimer warhead, SG3199.[1]

  • DNA Crosslinking: The released SG3199 translocates to the nucleus and binds to the minor groove of the DNA. It then forms a covalent interstrand crosslink, primarily between two guanine (B1146940) bases.[1]

  • Induction of Apoptosis: The DNA crosslink stalls DNA replication and transcription, leading to the activation of the DNA damage response (DDR) pathway and ultimately, programmed cell death (apoptosis).

Signaling Pathways

The DNA damage induced by Tesirine's PBD dimer warhead activates a complex signaling cascade. Key pathways involved include the DNA damage response (DDR) pathway.

DNA_Damage_Response cluster_0 Cellular Response to Tesirine-ADC ADC_Internalization ADC Internalization & Payload Release DNA_Crosslink PBD Dimer (SG3199) Forms DNA Interstrand Crosslink ADC_Internalization->DNA_Crosslink Lysosomal Cleavage DDR_Activation DNA Damage Response (DDR) Activation DNA_Crosslink->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Irreparable Damage

Caption: Cellular response to Tesirine-based ADCs.

The DNA damage triggers the activation of sensor proteins like ATM and ATR, which in turn phosphorylate downstream effectors such as CHK1 and CHK2. This leads to cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair. However, the highly stable nature of PBD-induced crosslinks often leads to irreparable damage, ultimately triggering apoptosis.

DDR_Pathway PBD_Crosslink PBD-DNA Crosslink ATM_ATR ATM / ATR Kinases (Sensor Proteins) PBD_Crosslink->ATM_ATR activates CHK1_CHK2 CHK1 / CHK2 Kinases (Effector Proteins) ATM_ATR->CHK1_CHK2 phosphorylates p53_Activation p53 Activation CHK1_CHK2->p53_Activation activates Cell_Cycle_Arrest G2/M Cell Cycle Arrest CHK1_CHK2->Cell_Cycle_Arrest induces Apoptosis_Induction Apoptosis p53_Activation->Apoptosis_Induction triggers Cell_Cycle_Arrest->Apoptosis_Induction if damage is irreparable

Caption: DNA Damage Response (DDR) pathway activated by Tesirine.

Quantitative Data Summary

The following tables summarize preclinical and clinical data for two prominent Tesirine-based ADCs: Loncastuximab tesirine and Rovalpituzumab tesirine.

In Vitro Cytotoxicity Data
ADCCell LineTarget AntigenIC50 (pM)Reference
Loncastuximab tesirineVarious B-cell lymphoma linesCD19Median: 4.1[6]
Rovalpituzumab tesirineSCLC PDX modelsDLL3Varies by model[7][8][9]
Camidanlumab tesirineT-cell lymphoma linesCD25< 5[10]
Clinical Efficacy Data
ADCCancer TypeClinical TrialOverall Response Rate (ORR)Complete Response (CR)Reference
Loncastuximab tesirineRelapsed/Refractory DLBCLLOTIS-2 (Phase 2)48.3%24.8%[11][12]
Loncastuximab tesirine + GlofitamabRelapsed/Refractory B-cell NHLLOTIS-7 (Phase 1b)93%86.5%[13]
Rovalpituzumab tesirineRelapsed/Refractory SCLC (DLL3-high)TRINITY (Phase 2)14.3%-[14]
Rovalpituzumab tesirineAdvanced Solid Tumors (DLL3-expressing)Phase 1/210%-[15]

Experimental Protocols

The following are detailed protocols for key experiments in the development and evaluation of Tesirine-based ADCs.

Protocol 1: Antibody-Tesirine Conjugation (Thiol-Maleimide Coupling)

This protocol describes the conjugation of a thiol-reactive Tesirine derivative (containing a maleimide (B117702) group) to a monoclonal antibody.

Conjugation_Workflow cluster_workflow Antibody-Tesirine Conjugation Workflow Antibody_Prep 1. Antibody Preparation Disulfide_Reduction 2. Disulfide Bond Reduction (optional) Antibody_Prep->Disulfide_Reduction Conjugation_Reaction 4. Conjugation Reaction Disulfide_Reduction->Conjugation_Reaction Tesirine_Prep 3. Tesirine-Maleimide Solution Preparation Tesirine_Prep->Conjugation_Reaction Purification 5. Purification of ADC Conjugation_Reaction->Purification Characterization 6. ADC Characterization Purification->Characterization

Caption: Workflow for Antibody-Tesirine Conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tesirine derivative with a maleimide linker

  • Reducing agent (e.g., TCEP or DTT) (optional, for hinge-cysteine conjugation)

  • Anhydrous DMSO

  • Reaction buffer (e.g., PBS with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the desired reaction buffer.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Disulfide Bond Reduction (for hinge-cysteine conjugation):

    • Add a 10-20 fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP by buffer exchange.

  • Tesirine-Maleimide Solution Preparation:

    • Dissolve the Tesirine-maleimide derivative in anhydrous DMSO to a stock concentration of 1-10 mM.

  • Conjugation Reaction:

    • Add the Tesirine-maleimide solution to the antibody solution at a molar ratio of 5-10 fold excess of the drug-linker to the antibody.

    • Incubate at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

  • Purification of the ADC:

    • Purify the ADC from unconjugated drug-linker and other reactants using size-exclusion chromatography (SEC).

  • ADC Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency (IC50) of a Tesirine-based ADC using a colorimetric MTT assay.[16][17][18][19][20]

MTT_Assay_Workflow cluster_workflow MTT Cytotoxicity Assay Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well plate ADC_Treatment 2. Treat with Serial Dilutions of ADC Cell_Seeding->ADC_Treatment Incubation_72h 3. Incubate for 72-96 hours ADC_Treatment->Incubation_72h MTT_Addition 4. Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h 5. Incubate for 4 hours MTT_Addition->Incubation_4h Solubilization 6. Add Solubilization Buffer Incubation_4h->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 8. Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Materials:

  • Target cancer cell line (e.g., CD19-positive lymphoma cell line for Loncastuximab tesirine)

  • Complete cell culture medium

  • Tesirine-based ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the Tesirine-based ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated control wells.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading:

    • Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of a Tesirine-based ADC in a mouse xenograft model.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Efficacy Study Workflow Tumor_Implantation 1. Tumor Cell Implantation Tumor_Growth 2. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 3. Randomization into Treatment Groups Tumor_Growth->Randomization ADC_Administration 4. ADC Administration Randomization->ADC_Administration Efficacy_Monitoring 5. Efficacy Monitoring (Tumor Volume, Body Weight) ADC_Administration->Efficacy_Monitoring Endpoint_Analysis 6. Endpoint Analysis Efficacy_Monitoring->Endpoint_Analysis

Caption: Workflow for an in vivo xenograft efficacy study.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Target cancer cell line

  • Matrigel (optional)

  • Tesirine-based ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Balance for body weight measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or medium, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²)

  • Randomization:

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the Tesirine-based ADC and vehicle control intravenously (or as appropriate) according to the planned dosing schedule (e.g., once weekly).

  • Efficacy Monitoring:

    • Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis:

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.

    • At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Analyze the data to determine the anti-tumor efficacy of the ADC (e.g., tumor growth inhibition).

Conclusion

Tesirine is a highly potent PBD dimer payload that has demonstrated significant promise in the development of targeted cancer therapies. The provided application notes and protocols offer a foundational guide for researchers working with Tesirine and its intermediates in the field of antibody-drug conjugates. Adherence to detailed and optimized experimental procedures is critical for the successful development and evaluation of these next-generation cancer therapeutics.

References

Application Notes and Protocols: Tesirine Intermediate-1 as a Building Block for Pyrrolobenzodiazepine (PBD) Dimers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent cytotoxic agents that function by cross-linking DNA, leading to cell death. Their remarkable potency makes them ideal payloads for antibody-drug conjugates (ADCs), which are designed to selectively deliver these cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. Tesirine (B3181916) is a key PBD dimer payload that has been successfully incorporated into several clinical-stage ADCs. "Tesirine intermediate-1" represents a crucial building block in the convergent synthesis of Tesirine and other structurally related PBD dimers. These application notes provide detailed protocols for the synthesis of a PBD dimer from a Tesirine intermediate, its conjugation to a monoclonal antibody, and subsequent in vitro and in vivo evaluation.

Mechanism of Action of PBD Dimers

PBD dimers exert their cytotoxic effects by binding to the minor groove of DNA and forming covalent interstrand cross-links. This process is initiated by the formation of a covalent bond between the C11 position of the PBD core and the C2-amino group of a guanine (B1146940) base. The dimeric structure allows for a second covalent bond to a guanine on the opposite DNA strand, effectively locking the two strands together. This DNA cross-linking obstructs essential cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.

PBD_Mechanism cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Cross-linking and Apoptosis ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PBD_Dimer PBD Dimer Payload (e.g., SG3199) Lysosome->PBD_Dimer Linker Cleavage DNA Nuclear DNA PBD_Dimer->DNA Minor Groove Binding Crosslinked_DNA Interstrand Cross-linked DNA DNA->Crosslinked_DNA Covalent Bonding to Guanines Replication_Block Replication/ Transcription Block Crosslinked_DNA->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Mechanism of action of a PBD dimer-based ADC.

Data Presentation

In Vitro Cytotoxicity of PBD Dimer Warhead (SG3199)

The warhead component of Tesirine, SG3199, demonstrates potent cytotoxic activity across a range of human cancer cell lines.

Cell LineCancer TypeGI₅₀ (pM)[1]
NCI-N87Gastric Carcinoma20
K562Chronic Myelogenous Leukemia150
SK-BR-3Breast Adenocarcinoma320
BT-474Breast Ductal Carcinoma1000
In Vivo Efficacy of Rovalpituzumab Tesirine (Rova-T) in a Small Cell Lung Cancer (SCLC) Xenograft Model

Rova-T, an ADC comprising a DLL3-targeting antibody conjugated to Tesirine, has been evaluated in preclinical SCLC models.

Treatment GroupDose (mg/kg)Dosing ScheduleTumor Growth Inhibition (%)Reference
Rova-T0.03Single Dose24[2]
Rova-T0.1Single Dose40[2]
Rova-T + anti-PD10.03Single Dose>70[2]
Rova-T + anti-PD10.1Single Dose>70[2]
Pharmacokinetic Parameters of Loncastuximab Tesirine in Serum

Pharmacokinetic data from a phase 1 study of loncastuximab tesirine (an anti-CD19 ADC) in patients with non-Hodgkin lymphoma.

AnalyteCmax (µg/L)AUC (µg*day/L)t1/2 (day)CL (L/day)Vss (L)
Loncastuximab Tesirine-----
(at 150 µg/kg dose)Data not specifiedData not specifiedData not specifiedData not specifiedData not specified

Note: Specific values for Cmax, AUC, t1/2, CL, and Vss were not provided in the readily available search results. The referenced study indicates that drug exposure increased with dose.[1]

Experimental Protocols

Protocol 1: Synthesis of a PBD Dimer from a Tesirine Intermediate

This protocol outlines a representative synthesis of a PBD dimer using a convergent strategy, where two monomeric PBD units are synthesized separately and then linked together. "this compound" is a key precursor in this process.

Synthesis_Workflow cluster_MonomerA Synthesis of Monomer A (Linker-containing) cluster_MonomerB Synthesis of Monomer B (Imine-containing) A1 Starting Material A A2 Intermediate A1 A1->A2 A3 This compound Analog A2->A3 Dimerization Dimerization Reaction A3->Dimerization B1 Starting Material B B2 Intermediate B1 B1->B2 B3 Monomer B B2->B3 B3->Dimerization Deprotection Deprotection Dimerization->Deprotection Purification Purification (HPLC) Deprotection->Purification PBD_Dimer Final PBD Dimer Purification->PBD_Dimer ADC_Conjugation_Workflow mAb Monoclonal Antibody (mAb) Reduction Partial Reduction (e.g., TCEP) mAb->Reduction Reduced_mAb mAb with Free Thiols Reduction->Reduced_mAb Conjugation Thiol-Maleimide Conjugation Reduced_mAb->Conjugation PBD_Linker Maleimide-PBD Dimer PBD_Linker->Conjugation ADC_Crude Crude ADC Conjugation->ADC_Crude Purification Purification (e.g., SEC) ADC_Crude->Purification ADC_Final Purified ADC Purification->ADC_Final

References

Application Notes and Protocols for Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data related to "Tesirine intermediate-1," a key building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in the development of antibody-drug conjugates (ADCs).

Chemical and Physical Properties

"this compound" is a crucial precursor in the convergent synthesis of Tesirine.[1] Its chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₁₉NO₅[2](--INVALID-LINK--)
Molecular Weight 317.34 g/mol [2](--INVALID-LINK--)
CAS Number 1430738-05-8[3]
Appearance White to off-white solidGeneral knowledge from synthesis
Purity ≥95%[2](--INVALID-LINK--)
Solubility Soluble in dichloromethane (B109758), ethyl acetate (B1210297), methanol[2](--INVALID-LINK--)
Storage Store at -20°C to -80°C, protect from lightGeneral laboratory practice

Experimental Protocols

The synthesis of "this compound" is a key step in the overall synthesis of the Tesirine payload. The following protocol is adapted from the supplementary information of the publication by Tiberghien et al. in ACS Medicinal Chemistry Letters.[1]

Protocol 1: Synthesis of (S)-5-(allyloxycarbonyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepine-10,11-dione (this compound)

This protocol describes the oxidation of a precursor alcohol to the corresponding dione, yielding "this compound".

Materials:

  • (S)-5-(allyloxycarbonyl)-10,11-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepin-11-ol

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of (S)-5-(allyloxycarbonyl)-10,11-dihydro-1H-pyrrolo[2,1-c][1][4]benzodiazepin-11-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C, add Dess-Martin periodinane (1.5 eq) portionwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.

  • Stir the mixture vigorously for 30 minutes.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford "this compound" as a solid.

Quantitative Data:

ParameterValue
Yield ~85-95%
¹H NMR (400 MHz, CDCl₃) Consistent with the structure of "this compound"
¹³C NMR (100 MHz, CDCl₃) Consistent with the structure of "this compound"
Mass Spectrometry (ESI) m/z calculated for C₁₇H₁₉NO₅ [M+H]⁺: 318.12, found: 318.12

(Note: Specific NMR and MS data can be found in the supplementary information of the cited reference.)

Experimental Workflows

The following diagram illustrates the synthetic workflow for the preparation of "this compound" and its subsequent use in the synthesis of a PBD monomer.

Tesirine_Intermediate_1_Workflow Synthesis and Utilization of this compound cluster_synthesis Synthesis of this compound cluster_utilization Utilization in PBD Monomer Synthesis Precursor PBD Alcohol Precursor Oxidation Oxidation (Dess-Martin Periodinane) Precursor->Oxidation DCM Intermediate1 This compound Oxidation->Intermediate1 Intermediate1_use This compound Intermediate1->Intermediate1_use Purification Coupling Coupling Reaction Intermediate1_use->Coupling PBD_Monomer PBD Monomer Coupling->PBD_Monomer

Caption: Synthetic workflow for this compound.

Signaling Pathway (Mechanism of Action of the Final Product)

"this compound" itself is not biologically active. It is a precursor to the pyrrolobenzodiazepine (PBD) dimer warhead, SG3199, which is the cytotoxic component of Tesirine-based ADCs. The mechanism of action of the final PBD dimer involves DNA crosslinking. The following diagram illustrates this process.

PBD_Mechanism_of_Action Mechanism of Action of Tesirine (SG3199) Warhead ADC Antibody-Drug Conjugate (e.g., Loncastuximab tesirine) TumorCell Tumor Cell ADC->TumorCell Binds to CD19 antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage SG3199 Active Warhead (SG3199) (PBD Dimer) Cleavage->SG3199 Nucleus Nucleus SG3199->Nucleus DNA DNA SG3199->DNA Binds Nucleus->DNA Crosslinking DNA Minor Groove Crosslinking DNA->Crosslinking Apoptosis Cell Cycle Arrest & Apoptosis Crosslinking->Apoptosis

Caption: Mechanism of action for the Tesirine warhead.

References

Application Notes and Protocols: Tesirine Conjugation Chemistry for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine (B3181916) (also known as SG3249) is a highly potent pyrrolobenzodiazepine (PBD) dimer payload designed for use in antibody-drug conjugates (ADCs).[1][2] PBD dimers are DNA minor groove cross-linking agents that exhibit powerful cytotoxicity.[1] Tesirine was developed to combine this potent antitumor activity with favorable physicochemical properties, such as improved hydrophobicity and conjugation characteristics, making it a key component in the development of next-generation ADCs.[1][2] Notable ADCs utilizing tesirine include loncastuximab tesirine and the investigational rovalpituzumab tesirine (Rova-T).[2][3][4]

This document provides detailed application notes and protocols for the conjugation of the tesirine payload to monoclonal antibodies (mAbs). It is important to note that "Tesirine intermediate-1" is a precursor in the synthesis of the final tesirine molecule and is not the species directly conjugated to the antibody.[5] The protocols outlined below pertain to the conjugation of the final, maleimide-activated tesirine payload (SG3249).

Tesirine Payload Structure and Mechanism of Action

The tesirine (SG3249) payload consists of several key components:

  • SG3199 Warhead: A PBD dimer that cross-links DNA in the minor groove, leading to cell death.[1][3]

  • Linker: A cathepsin B-cleavable valine-alanine dipeptide linker designed for selective release of the warhead within the tumor cell.[2][6]

  • Spacer: A PEG8 spacer is included to enhance the solubility and hydrophilicity of the payload.[2]

  • Reactive Handle: A maleimide (B117702) group that allows for covalent attachment to thiol groups on the antibody, typically on cysteine residues.[2]

Upon administration, the ADC binds to its target antigen on the surface of a cancer cell and is internalized.[3][4][7][8] Lysosomal proteases, such as cathepsin B, cleave the valine-alanine linker, releasing the active SG3199 warhead into the cytoplasm.[3][4] SG3199 then translocates to the nucleus, where it cross-links DNA, ultimately inducing apoptosis.[3][4][7][8]

Signaling Pathway of Tesirine-Induced Cell Death

The cytotoxic mechanism of the released SG3199 warhead from a tesirine-based ADC culminates in the induction of apoptosis through the DNA damage response pathway.

Tesirine_Signaling_Pathway Tesirine ADC Mechanism of Action ADC Tesirine-ADC Receptor Target Antigen on Cancer Cell ADC->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage SG3199 Released SG3199 (Warhead) Cleavage->SG3199 Nucleus Nucleus SG3199->Nucleus Translocation DNA DNA Crosslink DNA Cross-linking DDR DNA Damage Response Crosslink->DDR Apoptosis Apoptosis DDR->Apoptosis

Tesirine ADC Mechanism of Action

Quantitative Data Summary

The following table summarizes key quantitative data related to tesirine and its warhead, SG3199.

ParameterValueCell Lines TestedReference
SG3199 IC50 150 pMK562[1][2]
20 pMNCIN87[1][2]
1 nMBT474[1][2]
320 pMSKBR3[1][2]
Stochastic Conjugation DAR Tunable (e.g., 2.5)N/A[2]
Site-Specific Conjugation DAR 1.8 (90% efficiency)N/A[2]
Loncastuximab Tesirine DAR Average of 2.3N/A[9]

Experimental Protocols

Protocol 1: Antibody Thiolation via Disulfide Bond Reduction

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free thiol groups for conjugation with the maleimide-functionalized tesirine payload. This method is suitable for stochastic conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Conjugation Buffer: Phosphate Buffered Saline (PBS) with 1 mM EDTA, pH 7.2

  • Desalting column

Procedure:

  • Prepare the antibody solution at a concentration of 1-2 mg/mL in Conjugation Buffer.

  • Add a calculated amount of TCEP solution to the antibody solution. The molar ratio of TCEP to mAb will determine the extent of disulfide bond reduction and, consequently, the final drug-to-antibody ratio (DAR). A molar ratio of 2-4 equivalents of TCEP per mAb is a common starting point.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Remove excess TCEP immediately using a desalting column equilibrated with Conjugation Buffer. The reduced antibody is now ready for conjugation.

Protocol 2: Conjugation of Tesirine to Reduced Antibody

This protocol details the conjugation of the maleimide-containing tesirine payload to the thiolated antibody.

Materials:

  • Reduced antibody solution (from Protocol 1)

  • Tesirine (SG3249) payload dissolved in an organic co-solvent like DMSO (10 mM stock solution)

  • Quenching solution: N-acetylcysteine or cysteine (10 mM in Conjugation Buffer)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • To the reduced antibody solution, add a 1.5 to 2.0 molar excess of the tesirine-maleimide payload per generated thiol group.

  • If the tesirine stock is in DMSO, ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light.

  • To quench the reaction and cap any unreacted maleimide groups, add a 10-fold molar excess of the quenching solution relative to the initial amount of tesirine payload.

  • Incubate for an additional 20-30 minutes at room temperature.

  • Purify the resulting ADC from unreacted payload, quenching reagent, and other impurities using SEC or TFF.

Experimental Workflow for Tesirine ADC Preparation

The following diagram illustrates the general workflow for the preparation and characterization of a tesirine-based ADC.

ADC_Conjugation_Workflow Tesirine ADC Conjugation Workflow mAb Monoclonal Antibody Reduction Disulfide Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Reaction Conjugation Reaction Reduced_mAb->Reaction Tesirine Tesirine-Maleimide Payload Tesirine->Reaction Quenching Quenching (e.g., N-acetylcysteine) Reaction->Quenching Purification Purification (SEC or TFF) Quenching->Purification ADC Purified Tesirine-ADC Purification->ADC Analysis Characterization (DAR, Purity, etc.) ADC->Analysis

Tesirine ADC Conjugation Workflow

Logical Relationship of Tesirine ADC Components

The following diagram illustrates the logical relationship and assembly of the key components that form a tesirine-based ADC.

Logical Assembly of a Tesirine ADC

References

Application Notes and Protocols for the Characterization of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tesirine is an antibody-drug conjugate (ADC) that utilizes a pyrrolobenzodiazepine (PBD) dimer as its cytotoxic payload. PBDs are a class of highly potent DNA crosslinking agents. The characterization of intermediates in the synthesis of such complex molecules is critical to ensure the quality, safety, and efficacy of the final therapeutic agent. This document provides detailed application notes and protocols for the analytical methods used to characterize "Tesirine intermediate-1," a key precursor in the synthesis of the Tesirine drug-linker. These methods are essential for confirming the identity, purity, and stability of the intermediate.

The analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Robust analytical methods are crucial throughout the development process to ensure the final product meets stringent quality standards.[1][2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of "this compound" and for separating it from related impurities. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of relatively hydrophobic molecules like PBD dimers.[3]

Application Note:

RP-HPLC can be employed to determine the percentage purity of the intermediate, to quantify impurities, and to monitor the stability of the compound under various conditions. The method separates compounds based on their hydrophobicity, allowing for the resolution of the main peak from process-related impurities and degradation products. For PBD dimers, which are often hydrophobic, RP-HPLC provides excellent separation.[3] It is also possible to determine the drug-to-antibody ratio (DAR) in the final ADC product using this technique after reduction of the ADC to separate light and heavy chains with different drug loads.[3]

Experimental Protocol: RP-HPLC for Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 300SB-C3; 5 µm, 2.1 mm × 75 mm) is a suitable choice.[4][5]

  • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.[4][5]

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile (B52724).[4][5]

  • Flow Rate: 0.4 mL/min.[4][5]

  • Injection Volume: 10-15 µL.[4][5]

  • Column Temperature: 40-50 °C.

  • UV Detection: 240 nm.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic compounds.

Time (min) % Mobile Phase A % Mobile Phase B
0.09010
20.04060
22.01090
25.01090
25.19010
30.09010
  • Sample Preparation: Dissolve the "this compound" sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm HPLC filter before injection.[6]

Data Presentation:
Parameter Specification Result
Retention Time (min) Report
Purity (% Area) ≥ 98.0%
Individual Impurity (%) ≤ 0.5%
Total Impurities (%) ≤ 2.0%

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Dissolve Dissolve in ACN/H2O Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Inject into HPLC Filter->HPLC Prepared Sample Column C18 Column HPLC->Column Detection UV Detector (240 nm) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Raw Data Integration Peak Integration Chromatogram->Integration Purity Calculate Purity Integration->Purity

Caption: Workflow for RP-HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is indispensable for the confirmation of the molecular weight of "this compound" and for the identification of impurities.

Application Note:

LC-MS is used to confirm the identity of the main compound by determining its molecular weight with high accuracy.[7] It is also a crucial tool for characterizing impurities by providing molecular weight information that can help elucidate their structures. Despite their complex structures, PBD dimers can be analyzed by LC-MS, although they may exhibit poor ionization by electrospray ionization (ESI).[8]

Experimental Protocol: LC-MS for Identity Confirmation
  • Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatography: The same HPLC conditions as described in the RP-HPLC protocol can be used.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-2000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-500 °C.

  • Data Analysis: The molecular weight of "this compound" is determined from the mass spectrum. The observed mass should be compared to the theoretical mass.

Data Presentation:
Parameter Specification Result
Theoretical Mass [M+H]+ Calculate based on the chemical formula.
Observed Mass [M+H]+ Report
Mass Accuracy (ppm) ≤ 5 ppm

Workflow Diagram:

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Sample Prepared Sample HPLC HPLC Separation Sample->HPLC Ionization ESI+ Ionization HPLC->Ionization Eluent MassAnalyzer Mass Analyzer (TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Ion Signal Compare Compare Observed vs. Theoretical Mass MassSpectrum->Compare

Caption: Workflow for LC-MS identity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For "this compound," ¹H and ¹³C NMR are essential for confirming the chemical structure and for identifying the positions of any modifications or impurities.

Application Note:

NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.[9] 2D NMR techniques, such as COSY and HSQC, can be used to further confirm the connectivity of the atoms. For complex molecules like PBDs, high-field NMR is often necessary to achieve sufficient resolution.[9]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of "this compound."

Data Presentation:
Nucleus Parameter Specification Result
¹H NMR Chemical Shifts Consistent with the proposed structure.
Integration Consistent with the number of protons.
Coupling Consistent with the neighboring protons.
¹³C NMR Chemical Shifts Consistent with the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. It is a rapid and non-destructive technique that provides a molecular "fingerprint."

Application Note:

FTIR is a valuable tool for confirming the presence of key functional groups in "this compound," such as carbonyls, aromatic rings, and amines.[10] The FTIR spectrum can be used as a reference for identity confirmation of future batches.[11]

Experimental Protocol: FTIR Analysis
  • Instrumentation: An FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

  • Sample Preparation: A small amount of the solid "this compound" is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The positions and intensities of the absorption bands in the IR spectrum are correlated with the presence of specific functional groups in the molecule.

Data Presentation:
Functional Group Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹)
C=O (Amide) 1650-1690
C=C (Aromatic) 1450-1600
C-N Stretch 1000-1350
Aromatic C-H Bend 690-900

Logical Relationship Diagram:

Analytical_Strategy cluster_techniques Analytical Techniques cluster_information Characterization Information Intermediate This compound HPLC HPLC Intermediate->HPLC LCMS LC-MS Intermediate->LCMS NMR NMR Intermediate->NMR FTIR FTIR Intermediate->FTIR Purity Purity & Impurities HPLC->Purity Identity Identity (Molecular Weight) LCMS->Identity Structure Structure Elucidation NMR->Structure FunctionalGroups Functional Groups FTIR->FunctionalGroups

Caption: Integrated analytical strategy for characterization.

References

Tesirine Intermediate-1: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine intermediate-1 is a crucial building block in the synthesis of Tesirine (SG3249), a highly potent pyrrolobenzodiazepine (PBD) dimer payload utilized in the development of Antibody-Drug Conjugates (ADCs). ADCs are a transformative class of biopharmaceutical drugs that combine the targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. Tesirine-based ADCs are designed to selectively deliver the PBD warhead to cancer cells, minimizing off-target toxicity and enhancing the therapeutic window.

This document provides detailed application notes and experimental protocols relevant to the use of this compound in medicinal chemistry, focusing on its progression to the final Tesirine payload and subsequent application in ADCs.

Mechanism of Action of Tesirine-based ADCs

Tesirine-based ADCs function through a multi-step process that begins with the specific recognition and binding of the ADC's monoclonal antibody component to a target antigen on the surface of a cancer cell.[1][2] This binding event triggers the internalization of the ADC-antigen complex via receptor-mediated endocytosis.[1][2] Once inside the cell, the complex is trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the linker connecting the antibody to the Tesirine payload.[1]

The released warhead, SG3199, is a highly potent DNA cross-linking agent.[3][4] It binds to the minor groove of DNA and forms covalent interstrand cross-links, which are difficult for the cell's DNA repair mechanisms to resolve.[1][2] This irreparable DNA damage ultimately blocks DNA replication and transcription, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][2]

A notable feature of some Tesirine-based ADCs is the potential for a "bystander effect."[1] Once released from the target cell, the cytotoxic payload can, in some cases, diffuse across the cell membrane and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.

Quantitative Data: In Vitro Cytotoxicity

The warhead component of Tesirine, SG3199, demonstrates potent cytotoxic activity against a variety of cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for SG3199.

Cell LineCancer TypeIC50 (pM)
K562Chronic Myelogenous Leukemia150
NCIN87Gastric Carcinoma20
BT474Breast Ductal Carcinoma1000 (1 nM)
SKBR3Breast Adenocarcinoma320

Data sourced from: [4][5]

Experimental Protocols

Protocol 1: Synthesis of Tesirine from Intermediate-1 (Conceptual Overview)

The synthesis of Tesirine from its intermediate is a multi-step process that involves the coupling of the "left-hand" and "right-hand" fragments of the PBD dimer, followed by the attachment of the linker-payload assembly. While the exact, detailed, step-by-step synthesis of "this compound" is proprietary and not fully disclosed in the public domain, the overall synthetic strategy for Tesirine (SG3249) has been described as a robust, convergent route suitable for clinical-scale production.[5][6] The process generally involves the synthesis of two key monomeric pyrrolobenzodiazepine units that are subsequently dimerized and functionalized with the linker. This is a complex organic synthesis that requires advanced expertise and specialized equipment. Researchers seeking to perform this synthesis should refer to the detailed experimental procedures often found in the supporting information of peer-reviewed publications on Tesirine.[6]

Protocol 2: Conjugation of Tesirine to a Monoclonal Antibody

This protocol provides a general method for the conjugation of a maleimide-containing Tesirine payload to a monoclonal antibody via cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tesirine payload with a maleimide (B117702) functional group

  • Reducing agent (e.g., TCEP)

  • Quenching agent (e.g., N-acetylcysteine)

  • Conjugation buffer (e.g., PBS with EDTA)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction:

    • Partially reduce the interchain disulfide bonds of the mAb by adding a controlled molar excess of a reducing agent like TCEP.

    • Incubate the reaction at a specific temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to generate free cysteine thiols.

  • Payload Conjugation:

    • Dissolve the maleimide-functionalized Tesirine payload in a suitable organic solvent (e.g., DMSO).

    • Add the dissolved payload to the reduced antibody solution at a specific molar ratio to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the conjugation reaction at a controlled temperature (e.g., room temperature) for a set time (e.g., 1-4 hours) to allow for the formation of a stable thioether bond.

  • Quenching:

    • Add a quenching agent, such as N-acetylcysteine, to cap any unreacted maleimide groups on the payload and any remaining free thiols on the antibody.

  • Purification:

    • Purify the resulting ADC from unconjugated payload and other reaction components using a suitable method like size-exclusion chromatography.

  • Characterization:

    • Characterize the purified ADC to determine the DAR, purity, and aggregation levels using techniques such as UV-Vis spectroscopy, mass spectrometry, and size-exclusion chromatography.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the in vitro potency (IC50) of a Tesirine-based ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Cell culture medium and supplements

  • Tesirine-based ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells into separate 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plates overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the Tesirine-based ADC in cell culture medium.

    • Remove the old medium from the cell plates and add the various concentrations of the ADC. Include untreated control wells.

    • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

G cluster_synthesis Conceptual Synthesis Workflow Intermediate This compound Coupling Coupling & Dimerization Intermediate->Coupling Key Synthetic Steps Linker Linker Attachment Coupling->Linker Tesirine Tesirine (SG3249) Payload Linker->Tesirine G cluster_adc_moa Mechanism of Action of Tesirine-based ADC ADC Tesirine-ADC Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 2. Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage Lysosome->Cleavage 4. Proteolytic Cleavage Payload Released SG3199 (Warhead) Cleavage->Payload 5. Payload Release DNA Nuclear DNA Payload->DNA 6. Enters Nucleus Crosslink DNA Interstrand Cross-linking DNA->Crosslink 7. DNA Damage Apoptosis Apoptosis Crosslink->Apoptosis 8. Cell Death G cluster_conjugation ADC Conjugation Workflow mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Thiol-Maleimide Reaction Reduced_mAb->Conjugation Tesirine Tesirine-Maleimide Tesirine->Conjugation ADC_raw Crude ADC Conjugation->ADC_raw Purification Purification (SEC) ADC_raw->Purification ADC_final Purified ADC Purification->ADC_final

References

Application Notes and Protocols for Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the procurement, handling, and application of Tesirine intermediate-1, a key building block in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. The protocols included are intended to guide researchers in its use for the development of Antibody-Drug Conjugates (ADCs).

Product Information and Supplier

This compound is a crucial precursor for the synthesis of Tesirine (SG3249), a DNA cross-linking agent utilized as a cytotoxic payload in ADCs.[1] Several chemical suppliers offer this intermediate for research purposes.

Table 1: Supplier Information for this compound

SupplierCatalog NumberPurityAvailable Quantities
MedChemExpress (MCE)HY-4782099.41%50 mg and other sizes upon request[2][3]
Nordic BiositeHY-47820-50Not Specified50 mg[3]

It is recommended to obtain a Certificate of Analysis (CoA) from the supplier to confirm the purity and identity of the material before use.

Physicochemical and Quality Control Data

The following tables summarize the typical physicochemical properties and quality control specifications for this compound, based on data from MedChemExpress.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1430738-05-8[1][2]
Molecular Formula C₂₈H₄₈N₂O₇Si₂MCE Datasheet
Molecular Weight 580.86 g/mol MCE Datasheet
Appearance White to off-white solidMCE CoA
Solubility Soluble in DMSO, not in waterMCE Datasheet

Table 3: Quality Control Specifications for this compound (MCE, HY-47820)

Analytical TestSpecificationResult
Purity (LCMS) ≥98.0%99.41%
¹H NMR Consistent with structureConsistent
MS (ESI) Consistent with structureConsistent

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is described in the patent WO2013053872 A1, "Process for the preparation of intermediates useful for the synthesis of pyrrolobenzodiazepine dimers". The following is a representative protocol adapted from the general methods described in the patent.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis of this compound start Starting Materials step1 Step 1: Coupling Reaction start->step1 step2 Step 2: Deprotection step1->step2 step3 Step 3: Purification step2->step3 product This compound step3->product G cluster_adc_action Mechanism of Action of a Tesirine-based ADC ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding TumorCell Tumor Cell Internalization Internalization Receptor->Internalization Receptor-mediated Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Tesirine Released Tesirine (Active Payload) Cleavage->Tesirine DNA Nuclear DNA Tesirine->DNA Crosslinking DNA Cross-linking DNA->Crosslinking Apoptosis Cell Death (Apoptosis) Crosslinking->Apoptosis

References

Application Notes and Protocols for Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tesirine intermediate-1 is a key precursor in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer cytotoxic payload used in the development of antibody-drug conjugates (ADCs).[1] PBD dimers function as DNA cross-linking agents, exhibiting strong cytotoxic activity against cancer cells.[2] Given the potent nature of the final compound, this intermediate should be handled with extreme care, employing appropriate safety measures to prevent exposure. These notes provide essential information and protocols for the safe handling, storage, and disposal of this compound.

Physicochemical Properties

Quantitative data for this compound is summarized below. This information is critical for accurate experimental planning and safety assessments.

PropertyValueSource
Molecular Weight 580.86 g/mol [1]
Chemical Formula C₂₈H₄₈N₂O₇Si[1]
Appearance Solid (Assumed)General
Solubility Soluble in organic solvents like DMSO[3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound. The following storage conditions have been specified by suppliers:

ConditionDurationSource
-80°C, under nitrogen, protect from light 6 Months[1]
-20°C, under nitrogen, protect from light 1 Month[1]

Health and Safety Information

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its role as a precursor to a highly cytotoxic PBD dimer necessitates that it be handled as a hazardous compound. PBDs are potent molecules, and exposure should be minimized.[4]

General Hazards:

  • Toxicity: Assumed to be toxic. The final product, Tesirine, is a potent cytotoxic agent.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Sensitization: Potential for respiratory or skin sensitization.

Personal Protective Equipment (PPE): A comprehensive set of PPE is mandatory when handling this compound to prevent exposure.[5][6]

EquipmentSpecification
Gloves Two pairs of nitrile gloves.[5] Change immediately if contaminated.
Eye Protection ANSI-compliant safety goggles or a face shield.[7]
Lab Coat Disposable, fluid-resistant gown with long sleeves.[8]
Respiratory A respirator (e.g., N95) should be used, especially when handling powders.[8]
Work Area All work should be conducted in a certified chemical fume hood or biological safety cabinet.[5][7]

Experimental Protocols

The following protocols provide a general framework for handling and using this compound. Researchers should adapt these protocols to their specific experimental needs while adhering to all safety precautions.

Protocol: Reconstitution of this compound

This protocol outlines the procedure for preparing a stock solution from a solid sample.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • Sterile, amber glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

  • Perform all operations within a certified chemical fume hood.

  • Carefully weigh the desired amount of the compound into a new sterile, amber vial.

  • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Securely cap the vial.

  • Gently vortex the solution until the solid is completely dissolved.

  • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution according to the stability data provided in Section 3 .

Protocol: Spill Cleanup and Decontamination

Immediate and proper cleanup of any spills is critical to prevent exposure and contamination.[9]

Materials:

  • Cytotoxic spill kit containing:

    • Absorbent pads or powder

    • Designated waste bags for cytotoxic waste

    • Forceps for handling contaminated materials

    • Appropriate cleaning and decontamination solutions (e.g., 0.5% sodium hypochlorite (B82951) followed by water).[5]

  • Full PPE as described in Section 4 .

Procedure for Small Spills (<5 mL):

  • Alert personnel in the immediate area.

  • Don the appropriate PPE from the spill kit.

  • Contain the spill by covering it with an absorbent pad.

  • Carefully collect the contaminated material using forceps and place it into the designated cytotoxic waste bag.

  • Clean the spill area with a decontamination solution, followed by a water rinse.

  • Wipe the area dry with fresh absorbent pads.

  • Dispose of all contaminated materials (gloves, pads, etc.) in the cytotoxic waste bag.

  • Wash hands thoroughly with soap and water.

Procedure for Large Spills (>5 mL):

  • Evacuate the area immediately and restrict access.

  • Alert the institutional safety officer.

  • Follow established institutional procedures for large chemical spills. Cleanup should only be performed by trained personnel.

Protocol: Waste Disposal

All waste generated from handling this compound must be treated as hazardous cytotoxic waste.[9]

Procedure:

  • Segregate all waste contaminated with this compound at the point of generation. This includes:

    • Empty vials

    • Used pipette tips

    • Contaminated gloves, gowns, and absorbent pads

    • Excess solutions

  • Place all solid and liquid waste into clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.

  • Containers should be color-coded and marked with a cytotoxic warning label.[9]

  • Do not mix cytotoxic waste with general laboratory waste.

  • Follow all institutional and local regulations for the final disposal of hazardous chemical waste.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for handling this compound from receipt to disposal.

G cluster_0 Preparation cluster_1 Experimental Use cluster_2 Waste Management A Receive & Log This compound B Store at -20°C or -80°C A->B Check Integrity C Equilibrate to Room Temperature B->C Prior to Use D Weigh Compound in Fume Hood C->D E Reconstitute in Anhydrous Solvent D->E F Perform Synthesis Step (e.g., conjugation) E->F Use Stock Solution G Characterize Product F->G H Segregate Contaminated Solid & Liquid Waste F->H Collect Waste G->H Collect Waste I Place in Labeled Cytotoxic Waste Container H->I J Dispose via EH&S Protocol I->J

Caption: General workflow for handling this compound.

Mechanism of Action of Final ADC Product

This compound is not biologically active. It is a building block for the Tesirine payload, which is conjugated to an antibody. The resulting ADC exerts its cytotoxic effect through the following pathway.

G cluster_0 Extracellular cluster_1 Intracellular ADC Antibody-Drug Conjugate (contains Tesirine payload) Receptor Target Antigen on Cancer Cell Surface ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Proteolytic Cleavage of Linker Lysosome->Release Payload Released PBD Warhead (Active Cytotoxin) Release->Payload DNA Nuclear DNA Payload->DNA Translocation to Nucleus Crosslink DNA Inter-strand Cross-linking DNA->Crosslink Alkylation Apoptosis Cell Cycle Arrest & Apoptosis Crosslink->Apoptosis

References

Application Notes and Protocols for Preclinical Evaluation of Tesirine-Containing Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Tesirine Intermediate-1": It is important to clarify that "this compound" is a precursor in the chemical synthesis of the active molecule, Tesirine (B3181916) (SG3249).[1] Preclinical studies that evaluate biological activity, efficacy, and safety are conducted on the final Tesirine payload, which is typically conjugated to a monoclonal antibody to form an antibody-drug conjugate (ADC). Therefore, these application notes and protocols focus on the preclinical evaluation of Tesirine-containing ADCs.

Tesirine is a pyrrolobenzodiazepine (PBD) dimer payload designed for use in ADCs.[2][3][4] It combines potent antitumor activity with favorable physicochemical properties for ADC development.[2][4] The warhead component of Tesirine is SG3199, which is a highly potent DNA cross-linking agent.[2][3][5]

Mechanism of Action

Tesirine-based ADCs function by targeting a specific antigen on the surface of tumor cells. Following the binding of the ADC to the target antigen, the complex is internalized by the cancer cell.[5][6] Inside the cell, the Tesirine payload is released from the antibody.[5][6] The active warhead, a PBD dimer, then travels to the nucleus and binds to the minor groove of the DNA, forming covalent interstrand cross-links.[5][6] This DNA damage is difficult for the cell to repair and subsequently blocks DNA replication and transcription, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[5][6][7] Some Tesirine-based ADCs have also been noted to exhibit a "bystander effect," where the released cytotoxic payload can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells.[5][7][8]

Tesirine_ADC_Mechanism_of_Action Mechanism of Action of a Tesirine-Containing ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Tesirine-ADC Antigen Target Antigen (e.g., CD19) ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload_Release Tesirine (PBD Dimer) Payload Release Lysosome->Payload_Release 4. Cleavage & Release DNA_Binding Binding to DNA Minor Groove Payload_Release->DNA_Binding 5. Nuclear Translocation DNA_Crosslinking DNA Interstrand Cross-linking DNA_Binding->DNA_Crosslinking 6. Cross-linking Cell_Death Apoptosis DNA_Crosslinking->Cell_Death 7. Induction of Apoptosis

Mechanism of Action of a Tesirine-Containing ADC

Preclinical Data Summary

The following tables summarize quantitative data from preclinical and early clinical studies of various Tesirine-containing ADCs.

Table 1: In Vitro Cytotoxicity of Tesirine Warhead (SG3199)
Cell Line PanelPotency MetricResultReference
Human Hematologic Tumor Cell LinesActivityPicomolar[9]
Cancer Cell LinesIC50Picomolar[3]
Table 2: Preclinical and Clinical Efficacy of Loncastuximab Tesirine (Anti-CD19 ADC)
Study TypeCancer TypeTreatment DetailsOutcome MetricResultReference
Phase 1 ClinicalRelapsed/Refractory B-cell Non-Hodgkin Lymphoma (R/R B-NHL)Doses ≥120 µg/kgOverall Response Rate (ORR)59.4%[9]
Phase 1 ClinicalR/R Diffuse Large B-cell Lymphoma (DLBCL)Doses ≥120 µg/kgOverall Response Rate (ORR)42.3%[10][11]
Phase 1 ClinicalR/R Mantle Cell Lymphoma (MCL)Doses ≥120 µg/kgOverall Response Rate (ORR)46.7%[10][11]
Phase 1 ClinicalR/R Follicular Lymphoma (FL)Doses ≥120 µg/kgOverall Response Rate (ORR)78.6%[10][11]
Phase 1 ClinicalR/R B-NHLDoses ≥120 µg/kgComplete Response (CR)40.6%[9]
Phase 1 ClinicalR/R B-NHL (All evaluable patients)15-200 µg/kgOverall Response Rate (ORR)45.6%[10][11]
Phase 1 ClinicalR/R B-NHL (All evaluable patients)15-200 µg/kgComplete Response (CR)26.7%[10][11]
In VitroB-cell Lymphoma Cell LinesNot ApplicableCytotoxic ActivityPotent[12]
Table 3: Preclinical and Clinical Efficacy of Camidanlumab Tesirine (Anti-CD25 ADC)
Study TypeCancer TypeTreatment DetailsOutcome MetricResultReference
Phase 1 ClinicalRelapsed/Refractory Classical Hodgkin Lymphoma (cHL)45 µg/kgOverall Response Rate (ORR)86.5%[8]
Phase 1 ClinicalRelapsed/Refractory T-cell NHLNot SpecifiedOverall Response Rate (ORR)48.4%[8]
In VivoSyngeneic Solid Tumor Models0.1 mg/kg (surrogate ADC) + GemcitabineAnti-tumor ActivitySynergistic[13]
In VivoSyngeneic Solid Tumor Models0.5 and 1 mg/kg (surrogate ADC) + GemcitabineAnti-tumor ActivityMore durable response vs. monotherapy[13]
In VitroHodgkin and Anaplastic Large Cell Lymphoma Cell LinesCamidanlumab Tesirine + GemcitabineActivitySynergistic[13]

Experimental Protocols

The following are representative protocols for the preclinical evaluation of a novel Tesirine-containing ADC.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a Tesirine-ADC in antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Target antigen-positive cancer cell line (e.g., Ramos for CD19)

  • Target antigen-negative cancer cell line (e.g., Jurkat for CD19)

  • Tesirine-ADC

  • Non-binding control ADC

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well clear-bottom cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the Tesirine-ADC and the non-binding control ADC in complete medium.

  • Treatment: Add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a control.

  • Incubation: Incubate the plates for 96 hours at 37°C, 5% CO2.

  • Viability Assessment: After incubation, allow the plate to equilibrate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the ADC concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor activity of a Tesirine-ADC in a mouse xenograft model.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID)

  • Antigen-positive human tumor cells

  • Matrigel (optional)

  • Tesirine-ADC

  • Vehicle control (e.g., PBS)

  • Non-binding control ADC

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 million tumor cells in 100-200 µL of PBS (or a mix with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, Non-binding control ADC, Tesirine-ADC at various doses).

  • Dosing: Administer the treatments intravenously (IV) as a single dose or according to a specified schedule (e.g., once weekly for 3 weeks).

  • Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point. Euthanize mice if they show signs of excessive toxicity or tumor burden.

  • Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Experimental_Workflow Preclinical Evaluation Workflow for a Tesirine-ADC Start Start: Novel Tesirine-ADC In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assay (IC50 Determination) In_Vitro->Cytotoxicity Bystander Bystander Killing Assay In_Vitro->Bystander In_Vivo In Vivo Studies Cytotoxicity->In_Vivo Bystander->In_Vivo Xenograft Xenograft Efficacy Model In_Vivo->Xenograft Toxicity Toxicology Studies In_Vivo->Toxicity PK Pharmacokinetics (PK) Analysis In_Vivo->PK Data_Analysis Data Analysis and Candidate Selection Xenograft->Data_Analysis Toxicity->Data_Analysis PK->Data_Analysis End Proceed to IND-Enabling Studies Data_Analysis->End

Preclinical Evaluation Workflow for a Tesirine-ADC

References

Troubleshooting & Optimization

Navigating the Synthesis of Tesirine Intermediate-1: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of Tesirine intermediate-1, a crucial component in the antibody-drug conjugate (ADC) Tesirine (SG3249), can present challenges that impact overall yield and purity. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common issues encountered during its synthesis.

The synthesis of Tesirine is a complex, multi-step process, with an overall yield reported to be approximately 0.54% over 30 steps.[1] The convergent synthetic strategy employed involves the parallel preparation of monomeric pyrrolobenzodiazepine (PBD) units followed by their linkage to a central tether. "this compound" (CAS 1430738-05-8) is a key building block in this process. While the detailed experimental procedures are often found within the supporting information of scientific publications and patents, this guide consolidates common issues and solutions to aid in optimizing the synthesis.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for Tesirine and the role of this compound?

A1: The synthesis of Tesirine (SG3249) follows a convergent approach.[2] This means that the two monomeric PBD "warhead" units are synthesized separately and then coupled together. This compound is understood to be a critical linker component that facilitates the connection of these PBD monomers. This modular strategy allows for flexibility and optimization of the individual synthetic steps before the final assembly.

Q2: What are the typical yields for the synthesis of Tesirine and its intermediates?

A2: The overall reported yield for the entire Tesirine synthesis is low, around 0.54% over approximately 30 steps.[1] Yields for individual steps, including the formation of this compound, will vary depending on the specific reaction conditions and purification methods employed. Scale-up efforts have focused on optimizing mid-stage reactions to minimize impurity formation and improve throughput.

Q3: Where can I find the detailed experimental protocol for the synthesis of this compound?

A3: The detailed experimental procedures for all intermediates in the synthesis of Tesirine are provided in the supporting information of the primary research article by Tiberghien et al. (2016) published in ACS Medicinal Chemistry Letters.[2][3] Additionally, patents such as WO2013053872 A1 may contain relevant synthetic methods for key intermediates.[2]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and related PBD structures, along with recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Low Reaction Yield - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction temperature or time. - Inefficient purification leading to product loss.- Monitor reaction progress closely using techniques like TLC or LC-MS. - Ensure all reagents and solvents are pure and dry. - Optimize reaction temperature and time based on literature procedures or small-scale trials. - Evaluate and optimize the purification method (e.g., column chromatography conditions, recrystallization solvent system).
Formation of Impurities - Side reactions due to reactive functional groups. - Epimerization at sensitive stereocenters. - Aromatization of the PBD core. - Presence of residual catalysts or reagents.- Use appropriate protecting groups for sensitive functionalities. - Control reaction conditions carefully, particularly temperature and pH, to minimize epimerization. The use of buffered conditions (e.g., TBAF with acetic acid) has been noted to control certain side reactions.[1] - Implement rigorous purification steps to remove impurities. High-pressure chromatography is often key in later stages.
Difficulty in Purification - Co-elution of product with impurities or starting materials. - Product instability on the stationary phase (e.g., silica (B1680970) gel). - Poor solubility of the product in the elution solvent.- Adjust the polarity of the solvent system for column chromatography. - Consider alternative purification techniques such as preparative HPLC or crystallization. - Screen different solvent systems to improve solubility for purification.
Inconsistent Results - Variability in the quality of starting materials or reagents. - Fluctuations in reaction conditions (temperature, atmosphere). - Inconsistent work-up procedures.- Use starting materials and reagents from reliable sources with consistent quality. - Maintain strict control over reaction parameters. Use of an inert atmosphere (e.g., nitrogen or argon) is often critical. - Standardize the work-up and purification protocols across all batches.

Experimental Workflow and Logic

To aid in troubleshooting, the following diagrams illustrate a generalized experimental workflow for organic synthesis and a logical approach to diagnosing yield issues.

experimental_workflow General Experimental Workflow reactant_prep Reactant & Reagent Preparation reaction_setup Reaction Setup (Inert Atmosphere) reactant_prep->reaction_setup reaction_progress Reaction Monitoring (TLC, LC-MS) reaction_setup->reaction_progress workup Reaction Work-up (Quenching, Extraction) reaction_progress->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization yield_calculation Yield Calculation characterization->yield_calculation

Caption: A generalized workflow for a typical organic synthesis experiment.

troubleshooting_logic Troubleshooting Low Yield low_yield Low Yield Observed check_reaction Reaction Complete? low_yield->check_reaction check_impurities Significant Impurities? check_reaction->check_impurities Yes optimize_reaction Optimize Reaction Conditions (Temp, Time, Reagents) check_reaction->optimize_reaction No optimize_purification Optimize Purification check_impurities->optimize_purification Yes check_starting_materials Check Starting Material Quality check_impurities->check_starting_materials No optimize_reaction->low_yield optimize_purification->low_yield check_starting_materials->low_yield

Caption: A logical diagram for troubleshooting low reaction yields.

By systematically addressing these common issues and following a logical troubleshooting workflow, researchers can enhance the yield and purity of this compound, ultimately contributing to the successful synthesis of the potent ADC, Tesirine.

References

Technical Support Center: Tesirine Intermediate-1 Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Tesirine intermediate-1" is a specific molecule within a proprietary synthesis pathway for the potent antibody-drug conjugate (ADC) payload, Tesirine.[1][2][3] Detailed purification protocols are often not publicly available. This guide addresses common challenges and troubleshooting strategies based on the purification of similar complex pyrrolobenzodiazepine (PBD) dimers and other nitrogen-containing heterocyclic compounds.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What makes the purification of this compound challenging?

A1: The purification of this compound, a precursor to the PBD dimer Tesirine, presents several challenges inherent to complex heterocyclic molecules:[4][7]

  • Structural Complexity: The molecule possesses multiple chiral centers and functional groups, making it susceptible to degradation and side reactions under various conditions.

  • Close-Eluting Impurities: The synthesis can result in structurally similar impurities, such as diastereomers or incompletely reacted starting materials, which are difficult to separate using standard chromatographic techniques.[8]

  • High Polarity: The presence of multiple nitrogen atoms can lead to high polarity, causing issues like streaking on normal-phase silica (B1680970) gel.[5]

  • Stability: PBD dimers and their precursors can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel, potentially leading to decomposition during purification.[9]

Q2: What are the most common impurities encountered during the purification of this compound?

A2: While specific impurities are reaction-dependent, common classes of impurities for complex heterocyclic syntheses include:

  • Starting Materials: Unreacted precursors used in the synthetic step leading to intermediate-1.

  • Side-Reaction Products: Byproducts from unintended reaction pathways. For example, in related syntheses, competing reduction of certain functional groups can lead to impurities with similar chromatographic properties.[7]

  • Diastereomers: If the synthesis is not perfectly stereocontrolled, other stereoisomers of the intermediate may be present.

  • Degradation Products: The target molecule may degrade upon exposure to air, light, or the purification medium itself (e.g., acidic silica gel).[9]

Q3: When should I choose chromatography over recrystallization for purification?

A3: The choice between chromatography and recrystallization depends on the nature of the crude product and the impurities.

  • Chromatography (e.g., HPLC, Flash Chromatography) is generally preferred when:

    • Impurities have very similar polarities to the product.

    • The product is an oil or amorphous solid that is difficult to crystallize.[5]

    • Multiple impurities need to be removed simultaneously.

  • Recrystallization is a good option when:

    • There is a significant difference in solubility between the product and impurities in a chosen solvent system.[10]

    • A large quantity of material needs to be purified, as it can be more scalable than preparative HPLC.

    • The product is a stable, crystalline solid.

Often, a combination of both techniques is employed: initial purification by flash chromatography followed by a final polishing step via recrystallization to achieve high purity.

Troubleshooting Guides

Chromatography Issues
Problem Potential Cause Troubleshooting Solution
Streaking or Tailing on TLC/Column The compound is highly polar or interacting strongly with the stationary phase.Add a modifier to the mobile phase. For basic compounds like PBDs, adding a small amount of triethylamine (B128534) (0.1-1%) can improve peak shape. For acidic compounds, acetic or formic acid may be used.[5][11]
Poor Separation of a Close-Eluting Impurity The mobile phase does not have sufficient selectivity.Screen different solvent systems. A change from a standard ethyl acetate/hexane system to one containing dichloromethane, methanol (B129727), or acetonitrile (B52724) can alter selectivity. Consider using reverse-phase chromatography for better separation of polar compounds.[8]
Product Decomposes on the Column The compound is unstable on silica gel.Deactivate the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase such as alumina (B75360) or florisil. A 2D TLC can help determine if the compound is stable on silica.[9][12]
No Product Elutes from the Column The compound is either too polar and irreversibly adsorbed, or it has decomposed.If the compound is highly polar, a more polar mobile phase, potentially including methanol or acetonitrile, may be needed. If decomposition is suspected, analyze the silica at the top of the column.
Recrystallization Issues
Problem Potential Cause Troubleshooting Solution
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the solid is lower than the temperature of the solution.Add a small amount of a "poorer" solvent (an anti-solvent) in which the compound is less soluble to induce crystallization. Ensure the cooling process is slow and undisturbed.[13]
No Crystals Form Upon Cooling The solution is not saturated (too much solvent was used), or nucleation is inhibited.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If too much solvent was used, carefully evaporate some of it and allow the solution to cool again.[10][14]
Low Recovery of Product The compound has significant solubility in the cold solvent, or crystallization was incomplete.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Minimize the amount of cold solvent used to wash the crystals.[14]
Purity Does Not Improve Significantly The impurities have very similar solubility to the product and are co-crystallizing.Try a different solvent or a solvent-antisolvent system for the recrystallization. Sometimes, a second recrystallization from a different solvent system is necessary.

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography of a Polar Heterocyclic Compound
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. Aim for a retention factor (Rf) of 0.2-0.3 for the target compound. For polar, nitrogen-containing compounds, a system like Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.1% triethylamine can be effective.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude "this compound" in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, dry-loading is recommended: dissolve the compound, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.[15]

  • Elution: Run the column using the selected mobile phase, applying gentle pressure if necessary (flash chromatography).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization using a Solvent/Anti-Solvent System
  • Solvent Selection: Identify a "good" solvent in which the crude product is soluble at elevated temperatures and a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible.[16]

  • Dissolution: Dissolve the crude "this compound" in a minimal amount of the hot "good" solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot solution, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If it becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[14]

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product crude_product Crude Tesirine Intermediate-1 chromatography Flash Chromatography crude_product->chromatography Oily/Amorphous Solid or Complex Mixture recrystallization Recrystallization crude_product->recrystallization Crystalline Solid with Few Impurities purity_check Purity Check (HPLC, NMR) chromatography->purity_check recrystallization->purity_check purity_check->chromatography Further Purification Needed pure_product Pure Tesirine Intermediate-1 purity_check->pure_product Purity > 98% troubleshooting_logic start Purification Issue Identified is_chromatography Chromatography Problem? start->is_chromatography is_streaking Streaking/ Tailing? is_chromatography->is_streaking Yes is_recrystallization Recrystallization Problem? is_chromatography->is_recrystallization No add_modifier Add Modifier (e.g., TEA) is_streaking->add_modifier Yes change_solvent Change Solvent System is_streaking->change_solvent No is_oiling_out Oiling Out? is_recrystallization->is_oiling_out Yes slow_cooling Slow Cooling/ Add Anti-Solvent is_oiling_out->slow_cooling Yes induce_nucleation Induce Nucleation (Scratch/Seed) is_oiling_out->induce_nucleation No

References

Technical Support Center: Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesirine intermediate-1. The information is designed to help you anticipate and resolve potential stability issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary stability concerns?

A1: this compound is a key precursor in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs). The primary stability concern for PBD dimers like this compound is the electrophilic imine moiety, which is susceptible to hydrolysis and reaction with nucleophiles. This can lead to the formation of inactive or less potent species.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: For long-term storage, -80°C is recommended (stable for up to 6 months). For short-term storage, -20°C is suitable (stable for up to 1 month).[1]

  • Atmosphere: Store under an inert nitrogen atmosphere to prevent oxidation.[1]

  • Light: Protect from light to avoid photodegradation.[1]

  • Handling: Prepare solutions fresh and avoid repeated freeze-thaw cycles.

Q3: What are the likely degradation pathways for this compound?

A3: The primary degradation pathway involves the reaction of the C11-imine group.

*dot graph DegradationPathway { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Tesirine_intermediate_1" [label="this compound\n(Active Imine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inactive_Carbinolamine" [label="Inactive Carbinolamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inactive_Adduct" [label="Inactive Adduct", fillcolor="#FBBC05", fontcolor="#202124"];

"Tesirine_intermediate_1" -> "Inactive_Carbinolamine" [label="Hydrolysis (Water)"]; "Tesirine_intermediate_1" -> "Inactive_Adduct" [label="Reaction with Nucleophiles\n(e.g., buffers, excipients)"]; } dot*

Figure 1. Potential degradation pathways of this compound.

Q4: How can I monitor the stability of this compound in my experimental samples?

A4: Several analytical techniques can be employed to monitor the stability of this compound:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for assessing purity and detecting degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information on degradation products.

  • Capillary Isoelectric Focusing (cIEF): Useful for detecting changes in the charge of the molecule, which can occur upon degradation.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.

*dot graph Troubleshooting_Potency { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Inconsistent/Low Potency Observed", shape=ellipse, fillcolor="#F1F3F4"]; "Check_Storage" [label="Verify Storage Conditions\n(-80°C, Nitrogen, Dark)", fillcolor="#FBBC05"]; "Check_Handling" [label="Review Solution Preparation\n(Freshly prepared, limited freeze-thaw)", fillcolor="#FBBC05"]; "Analyze_Purity" [label="Assess Purity of Intermediate-1\n(RP-HPLC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Degradation_Detected" [label="Degradation Detected?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Optimize_Experiment" [label="Optimize Experimental Conditions\n(pH, buffer components)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purify_Intermediate" [label="Re-purify Intermediate-1", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Potency Issue Resolved", shape=ellipse, fillcolor="#F1F3F4"];

"Start" -> "Check_Storage"; "Check_Storage" -> "Check_Handling"; "Check_Handling" -> "Analyze_Purity"; "Analyze_Purity" -> "Degradation_Detected"; "Degradation_Detected" -> "Optimize_Experiment" [label="Yes"]; "Degradation_Detected" -> "End" [label="No"]; "Optimize_Experiment" -> "Purify_Intermediate"; "Purify_Intermediate" -> "End"; } dot*

Figure 2. Workflow for troubleshooting inconsistent in-vitro potency.

Potential Cause Troubleshooting Steps
Degradation of this compound stock solution 1. Verify that the stock solution was stored at the correct temperature (-80°C for long-term) and protected from light and air.[1] 2. Prepare a fresh stock solution from a new vial of solid material. 3. Analyze the stock solution by RP-HPLC to check for the presence of degradation products.
Instability in assay buffer 1. Evaluate the pH of your assay buffer. PBD imines can be more susceptible to hydrolysis at acidic or basic pH. Aim for a neutral pH if possible. 2. Check for the presence of nucleophilic components in your buffer (e.g., Tris, thiols) that could react with the imine. Consider using a non-nucleophilic buffer like PBS.
Interaction with other experimental components 1. If your experiment involves other molecules, consider potential reactions with this compound. 2. Run control experiments with and without these components to identify any interactions.

Issue 2: Unexpected peaks observed in HPLC analysis.

Potential Cause Troubleshooting Steps
Hydrolysis of the imine 1. Compare the retention time of the unexpected peak with that of a deliberately hydrolyzed sample (e.g., by incubation in an acidic or basic buffer). 2. Use LC-MS to confirm the mass of the unexpected peak, which should correspond to the addition of a water molecule.
Formation of adducts 1. Analyze your buffer components and other reagents for potential nucleophiles. 2. If a nucleophile is identified, use LC-MS to check for a corresponding mass addition to this compound.
Oxidation 1. Ensure that all solutions were prepared with degassed solvents and that the material was handled under an inert atmosphere. 2. Use LC-MS to look for an increase in mass corresponding to the addition of one or more oxygen atoms.

Data Presentation

The following table summarizes the recommended storage conditions for this compound.

Condition Recommendation Duration
Long-term Storage -80°C, under nitrogen, protected from lightUp to 6 months[1]
Short-term Storage -20°C, under nitrogen, protected from lightUp to 1 month[1]
In Solution Prepare fresh, avoid repeated freeze-thaw cyclesUse immediately

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to help identify potential degradation products and assess the stability-indicating nature of your analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at room temperature for various time points (e.g., 1, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for the same time points. Neutralize with 0.1 M HCl before analysis.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and incubate at room temperature.

    • Thermal Stress: Incubate the solid material and the stock solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose the solid material and the stock solution to a light source (e.g., UV lamp).

  • Analysis: Analyze the stressed samples by RP-HPLC and LC-MS to identify and quantify any degradation products.

Protocol 2: RP-HPLC Method for Stability Analysis

This is a general starting point for an RP-HPLC method. Optimization will be required for your specific instrumentation and requirements.

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5-95% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 330 nm

  • Injection Volume: 5 µL

*dot graph HPLC_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Sample Preparation", shape=ellipse, fillcolor="#F1F3F4"]; "HPLC_Injection" [label="Inject Sample onto HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chromatographic_Separation" [label="Separation on C18 Column\n(Gradient Elution)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "UV_Detection" [label="UV Detection\n(254 nm & 330 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Data_Analysis" [label="Analyze Chromatogram\n(Peak Integration, Purity Assessment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [label="Stability Assessment", shape=ellipse, fillcolor="#F1F3F4"];

"Start" -> "HPLC_Injection"; "HPLC_Injection" -> "Chromatographic_Separation"; "Chromatographic_Separation" -> "UV_Detection"; "UV_Detection" -> "Data_Analysis"; "Data_Analysis" -> "End"; } dot*

Figure 3. General workflow for HPLC-based stability analysis.

References

Technical Support Center: Synthesis of Tesirine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of Tesirine intermediates, with a focus on potential reaction byproducts.

Troubleshooting Guide

This guide addresses common problems observed during the synthesis of complex molecules like Tesirine intermediates, which often involve peptide coupling and oxidation steps.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A1: Low reaction yields can stem from several factors, often related to incomplete reactions or the formation of side products.

  • Incomplete Coupling (Peptide Bond Formation): In syntheses involving coupling reagents like Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), incomplete reaction is a common issue.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting materials.

      • Optimize Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze activated intermediates. Check the quality and stoichiometry of your coupling reagents. An extra equivalent of the activated amino acid can sometimes drive the reaction to completion.

      • Consider Steric Hindrance: If coupling sterically hindered amino acids, a more powerful coupling agent or longer reaction times at an appropriate temperature may be necessary.

  • Side Reactions: The formation of byproducts consumes starting materials and complicates purification.

    • Troubleshooting:

      • Identify Byproducts: Use LC-MS and Nuclear Magnetic Resonance (NMR) to identify the structures of major byproducts. Common byproducts are discussed in the FAQs below.

      • Adjust Reagent Addition: In DCC/HOBt couplings, adding HOBt before DCC can minimize the formation of N-acylurea.[1]

  • Purification Losses: Significant loss of product can occur during work-up and chromatography.

    • Troubleshooting:

      • Optimize Purification Method: Evaluate your column chromatography conditions (stationary phase, mobile phase gradient) to ensure good separation of your product from impurities.

      • Minimize Handling Steps: Each transfer and concentration step can lead to material loss.

Q2: I see multiple unexpected spots on my TLC/LC-MS analysis of the crude reaction mixture. What could they be?

A2: Unexpected spots or peaks usually indicate the presence of byproducts or unreacted starting materials. The identity of these impurities depends on the specific reaction being performed.

  • For Peptide Coupling Reactions (e.g., using DCC/HOBt):

    • Dicyclohexylurea (DCU): This is a major byproduct of DCC-mediated couplings. It is often insoluble in many organic solvents and can sometimes be removed by filtration.[2][3]

    • N-acylurea: This byproduct arises from the rearrangement of the O-acylisourea intermediate.[1][4]

    • Racemized Product (Epimers): The chiral center of the activated amino acid can sometimes epimerize during activation, leading to diastereomeric products which may be difficult to separate. The use of additives like HOBt helps to suppress racemization.[2][5]

  • For Oxidation Reactions (e.g., Swern Oxidation):

    • Dimethyl Sulfide (B99878) (DMS): A volatile and odorous byproduct.[6][7][8]

    • Methylthiomethyl (MTM) ether: This side product can form if the reaction temperature is not carefully controlled.[9]

    • Unreacted Starting Alcohol: Incomplete oxidation will leave starting material in the mixture.

Q3: My purified product has a persistent impurity that is difficult to remove. What are my options?

A3: Persistent impurities often have similar polarity to the desired product, making chromatographic separation challenging.

  • Re-crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique to remove small amounts of impurities.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) with a different stationary phase or solvent system might be necessary.

  • Chemical Treatment: In some specific cases, a chemical treatment can be used to remove a reactive impurity. For example, a small amount of an unreacted amine starting material could be scavenged using a resin-bound isocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a DCC/HOBt mediated peptide coupling reaction?

A1: The most common byproducts are Dicyclohexylurea (DCU) and N-acylurea. DCU is formed from the spent DCC reagent.[2][3] N-acylurea is a result of a side reaction of the activated amino acid intermediate.[1][4] Additionally, racemization of the activated amino acid can lead to diastereomeric impurities.[2]

Q2: What byproducts should I expect from a Swern oxidation?

A2: The primary byproducts of a Swern oxidation are dimethyl sulfide (DMS), carbon monoxide (CO), carbon dioxide (CO2), and, if triethylamine (B128534) is used as the base, triethylammonium (B8662869) chloride.[6][7] It is crucial to perform this reaction in a well-ventilated fume hood due to the toxicity of CO and the strong odor of DMS.[6][8]

Q3: How can I minimize the formation of byproducts during the synthesis of Tesirine intermediates?

A3: Minimizing byproduct formation requires careful control of reaction conditions:

  • Temperature Control: Many reactions, like the Swern oxidation, are highly temperature-sensitive. Maintaining the recommended temperature is critical to prevent side reactions.[9][10]

  • Anhydrous Conditions: For moisture-sensitive reactions like peptide couplings, ensure all glassware is dry and use anhydrous solvents.

  • Order of Reagent Addition: The order in which reagents are added can significantly impact the reaction outcome. For example, in DCC/HOBt couplings, pre-activating the carboxylic acid with HOBt before adding DCC can reduce N-acylurea formation.[1]

  • High-Quality Reagents: Use pure, high-quality reagents and solvents to avoid introducing impurities from the start.[11]

Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?

A4: A combination of techniques is often necessary for a comprehensive analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is an excellent tool for identifying the molecular weights of the components in your reaction mixture, providing initial clues about the identities of byproducts.[12][13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the relative amounts of your product and impurities.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is invaluable for unambiguously identifying the structure of unknown byproducts, provided they can be isolated in sufficient purity and quantity.

Data Presentation

Table 1: Common Byproducts in Relevant Synthetic Steps

Reaction TypeReagentsPotential Byproduct/ImpurityLikely CauseSuggested Analytical Method
Peptide CouplingDCC/HOBtDicyclohexylurea (DCU)Spent coupling reagentFiltration (if insoluble), HPLC, LC-MS
N-acylureaRearrangement of activated intermediateHPLC, LC-MS, NMR
Racemized Product (Epimer)Loss of stereochemical integrity during activationChiral HPLC, NMR
OxidationSwern (DMSO, Oxalyl Chloride)Dimethyl Sulfide (DMS)Stoichiometric byproductOdor, GC-MS (for headspace)
Methylthiomethyl (MTM) etherElevated reaction temperatureLC-MS, NMR

Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by LC-MS

  • Sample Preparation: At various time points during the reaction (e.g., 0, 1, 4, and 24 hours), withdraw a small aliquot (e.g., 5-10 µL) of the reaction mixture.

  • Quenching: Quench the aliquot by diluting it in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration appropriate for LC-MS analysis (typically in the µg/mL range).

  • LC-MS Analysis:

    • Column: Use a reverse-phase C18 column suitable for small molecule analysis.

    • Mobile Phase: A typical gradient would be from 95% Water (with 0.1% formic acid) / 5% Acetonitrile (with 0.1% formic acid) to 5% Water / 95% Acetonitrile over 10-15 minutes.

    • Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer in positive and/or negative ion mode.

  • Data Analysis: Analyze the chromatogram to track the disappearance of starting materials and the appearance of the product and any new peaks. The mass spectrometer will provide the molecular weights of the components in each peak.

Protocol 2: General Procedure for Purification by Flash Column Chromatography

  • Sample Preparation: After the reaction is complete and has been worked up, concentrate the crude product under reduced pressure. If the crude product is an oil, it can be loaded directly onto the column. If it is a solid, it can be dissolved in a minimal amount of the mobile phase or adsorbed onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a glass column with silica gel of an appropriate mesh size, using the chosen mobile phase as the eluent.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. A gradient of increasing polarity is often used to separate compounds with different polarities. For example, starting with 100% hexane (B92381) and gradually increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions of the eluent as it passes through the column.

  • Analysis of Fractions: Analyze the collected fractions by TLC or LC-MS to identify which fractions contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualizations

G cluster_0 Peptide Coupling Reaction Amino_Acid_1 R1-COOH (Amino Acid 1) Activated_Intermediate O-acylisourea Intermediate Amino_Acid_1->Activated_Intermediate + DCC Amino_Acid_2 H2N-R2 (Amino Acid 2) Desired_Product R1-CO-NH-R2 (Dipeptide) Amino_Acid_2->Desired_Product DCC DCC DCU Dicyclohexylurea (Byproduct) DCC->DCU HOBt HOBt HOBt->Activated_Intermediate Suppresses racemization Activated_Intermediate->Desired_Product + Amino_Acid_2 N_Acylurea N-acylurea (Byproduct) Activated_Intermediate->N_Acylurea Rearrangement

Caption: Peptide coupling reaction pathway with potential byproducts.

G Start Crude Reaction Mixture TLC_Analysis TLC Analysis (Qualitative) Start->TLC_Analysis LCMS_Analysis LC-MS Analysis (ID & Purity Check) Start->LCMS_Analysis Purification Purification (e.g., Column Chromatography) LCMS_Analysis->Purification Fraction_Analysis Analyze Fractions (TLC / LC-MS) Purification->Fraction_Analysis Combine_Pure Combine Pure Fractions & Concentrate Fraction_Analysis->Combine_Pure Final_Analysis Final Purity & Identity Check (LC-MS, NMR, etc.) Combine_Pure->Final_Analysis Pure_Product Pure Product Final_Analysis->Pure_Product

Caption: Experimental workflow for reaction analysis and purification.

G Problem Problem Encountered (e.g., Low Yield, Impurities) Check_Reaction Is the reaction complete? (TLC/LC-MS) Problem->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction is Complete Check_Reaction->Complete Yes Optimize Optimize Conditions: - Increase reaction time - Add more reagent - Check reagent quality Incomplete->Optimize Analyze_Byproducts Identify Byproducts (LC-MS, NMR) Complete->Analyze_Byproducts Known_Byproduct Known Byproduct Analyze_Byproducts->Known_Byproduct Identified Unknown_Byproduct Unknown Byproduct Analyze_Byproducts->Unknown_Byproduct Not Identified Modify_Conditions Modify Conditions to Avoid Byproduct Formation Known_Byproduct->Modify_Conditions Isolate_Characterize Isolate and Characterize Structure Unknown_Byproduct->Isolate_Characterize

Caption: Troubleshooting decision tree for synthesis problems.

References

Technical Support Center: Tesirine Intermediate-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of the reaction temperature for the synthesis of "Tesirine intermediate-1". This intermediate is a crucial component in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what is the specific reaction to synthesize it?

A1: In the context of this guide, "this compound" refers to the carboxylic acid intermediate (compound 5 in the published synthesis) formed during the synthesis of Tesirine. The reaction is a Pinnick oxidation of the corresponding aldehyde (compound 4). This step is critical for preparing the "left-hand" fragment of the Tesirine molecule.

Q2: Why is reaction temperature a critical parameter in the synthesis of this compound?

A2: Temperature is a crucial parameter in the Pinnick oxidation for several reasons. It influences the reaction rate, the stability of the oxidant (sodium chlorite) and the scavenger, and the formation of potential byproducts. Suboptimal temperatures can lead to incomplete reactions, degradation of starting material or product, and reduced overall yield and purity.

Q3: What are the typical signs of a suboptimal reaction temperature?

A3: Signs of a suboptimal reaction temperature include:

  • Low Conversion: The starting aldehyde is not fully consumed, as observed by TLC or HPLC analysis.

  • Formation of Impurities: Appearance of unexpected spots on a TLC plate or peaks in an HPLC chromatogram. Common impurities can arise from side reactions or degradation.

  • Inconsistent Yields: Significant variability in the isolated yield of this compound between batches.

  • Color Change: Unexpected color changes in the reaction mixture may indicate decomposition.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on temperature optimization.

Issue 1: Low Yield of this compound

Low yield is a common problem that can often be traced back to the reaction temperature.

Possible Cause Troubleshooting Step Expected Outcome
Reaction temperature is too low. The reaction may be proceeding too slowly. Gradually increase the temperature in 5 °C increments and monitor the reaction progress by TLC or HPLC.An increase in the reaction rate and higher conversion of the starting material, leading to an improved yield.
Reaction temperature is too high. The product or reactants may be degrading. Decrease the temperature in 5 °C increments. Consider adding the oxidant solution at a lower temperature and then slowly warming the reaction to the target temperature.Reduced formation of degradation byproducts and an increase in the isolated yield of the desired product.
Localized overheating. Ensure efficient stirring to maintain a uniform temperature throughout the reaction mixture.Consistent reaction progress and prevention of localized byproduct formation due to "hot spots".
Issue 2: High Levels of Impurities

The presence of significant impurities can complicate purification and reduce the overall efficiency of the synthesis.

Possible Cause Troubleshooting Step Expected Outcome
Side reactions due to high temperature. Higher temperatures can promote undesired side reactions. Perform the reaction at a lower temperature for a longer duration.Increased selectivity for the desired product and a cleaner reaction profile with fewer impurities.
Decomposition of the oxidant. Sodium chlorite (B76162) can decompose at elevated temperatures, leading to the formation of reactive oxygen species that can cause side reactions. Maintain a controlled temperature, typically at or slightly below room temperature for Pinnick oxidations.A more controlled reaction with a reduction in byproducts arising from oxidant decomposition.

Data Presentation

The following table summarizes the hypothetical results of a temperature optimization study for the synthesis of this compound.

Reaction Temperature (°C) Reaction Time (h) Conversion (%) Yield of this compound (%) Purity by HPLC (Area %) Key Observations
1524857896Slow reaction, incomplete conversion.
25 (Room Temp)12989298Optimal balance of reaction time and yield.
356>998593Faster reaction, but increased impurity formation.
454>997588Significant byproduct formation observed.

Experimental Protocols

General Protocol for the Synthesis of this compound (Pinnick Oxidation)

This protocol is a general guideline based on typical Pinnick oxidation conditions and the published synthesis of Tesirine.

Materials:

Procedure:

  • Dissolve the aldehyde precursor in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene to the solution.

  • In a separate flask, prepare an aqueous solution of sodium chlorite and sodium dihydrogen phosphate.

  • Cool the aldehyde solution to the desired temperature (e.g., 25 °C) using a water bath.

  • Slowly add the sodium chlorite solution to the aldehyde solution over a period of 30-60 minutes, while maintaining the internal temperature.

  • Stir the reaction mixture vigorously at the set temperature and monitor the progress by TLC or HPLC.

  • Upon completion, quench the reaction with a solution of sodium sulfite.

  • Acidify the mixture with 1M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization as needed.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aldehyde Dissolve Aldehyde in t-BuOH/Water add_scavenger Add 2-Methyl-2-butene prep_aldehyde->add_scavenger cool_reaction Cool to Target Temperature add_scavenger->cool_reaction prep_oxidant Prepare Aqueous NaClO2 / NaH2PO4 add_oxidant Slowly Add Oxidant prep_oxidant->add_oxidant cool_reaction->add_oxidant monitor_reaction Monitor by TLC/HPLC add_oxidant->monitor_reaction quench Quench Reaction monitor_reaction->quench extract Extract Product quench->extract purify Purify Product extract->purify end End purify->end start Start start->prep_aldehyde troubleshooting_logic start Low Yield or High Impurities check_temp Is Temperature Optimal? start->check_temp temp_low Temperature Too Low check_temp->temp_low No temp_high Temperature Too High check_temp->temp_high No increase_temp Increase Temperature Incrementally temp_low->increase_temp decrease_temp Decrease Temperature Incrementally temp_high->decrease_temp monitor Monitor Reaction Progress increase_temp->monitor decrease_temp->monitor success Improved Yield and Purity monitor->success

Technical Support Center: Troubleshooting Solubility Issues for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility challenges encountered with pharmaceutical intermediates, with a focus on complex synthetic molecules like Tesirine. While specific data for "Tesirine intermediate-1" is not publicly available, the principles and methodologies outlined here are broadly applicable to researchers, scientists, and drug development professionals working with new chemical entities.

Frequently Asked Questions (FAQs)

Q1: Why is my pharmaceutical intermediate poorly soluble in common organic solvents?

Poor solubility is a common challenge in pharmaceutical development, particularly with complex, high molecular weight molecules.[1][2] Several factors can contribute to this issue:

  • Molecular Structure: The presence of multiple hydrogen bond donors and acceptors, high crystallinity (a stable crystal lattice), and low polarity can all lead to poor solubility.

  • Solid-State Properties: The crystalline form (polymorphism) of the intermediate can significantly impact its solubility.[3] Amorphous forms are generally more soluble than their crystalline counterparts.

  • Solvent Choice: The principle of "like dissolves like" is fundamental. An intermediate with a high degree of non-polar character will likely have poor solubility in polar solvents, and vice-versa.[3]

Q2: How does temperature affect the solubility of my intermediate?

For most solid solutes in liquid solvents, solubility increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning it absorbs heat. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid. However, this is not universally true, and the effect of temperature should be determined experimentally.

Q3: Can the pH of the solution impact the solubility of my intermediate?

Yes, if your intermediate has ionizable functional groups (e.g., carboxylic acids, amines), pH will play a critical role in its solubility.[4][6] For a weakly acidic compound, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will protonate the basic group, also leading to increased solubility.

Q4: What is the role of particle size in solubility?

Decreasing the particle size of the intermediate increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3][4][7] For very small particles (in the nanometer range), a direct increase in equilibrium solubility can also be observed.[7] Techniques like micronization can be employed to reduce particle size.[2]

Troubleshooting Guide

Problem: My intermediate has precipitated out of solution during my reaction or workup.

Initial Assessment:

  • At what stage did the precipitation occur? (e.g., during cooling, after adding an anti-solvent, during a pH adjustment). This will provide clues as to the cause.

  • What is the solvent system? Note the polarity and composition of the solvent or solvent mixture.

  • What were the reaction conditions? (e.g., temperature, pH, concentration).

Troubleshooting Steps:

  • Increase the Temperature: Gently warm the mixture to see if the precipitate redissolves. This is often the quickest first step.

  • Add a Co-solvent: If the intermediate has mixed polarity, adding a co-solvent can improve solubility.[6] For example, if your primary solvent is non-polar (e.g., heptane), adding a small amount of a more polar solvent in which the intermediate is soluble (e.g., dichloromethane (B109758) or THF) might resolve the issue.

  • Adjust the pH: If your molecule has ionizable groups, a pH adjustment could be highly effective. For an acidic intermediate, consider adding a base. For a basic intermediate, add an acid.

  • Dilute the Mixture: The concentration of the intermediate may be too high, exceeding its saturation point in the current solvent system. Adding more of the primary solvent can help.

Problem: I am struggling to find a suitable solvent for purification by chromatography.

Troubleshooting Steps:

  • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities. (See Experimental Protocols section).

  • Use a Co-solvent System: A mixture of solvents often provides better solubility and chromatographic performance than a single solvent.

  • Consider Temperature: For preparative chromatography, running the column at a slightly elevated temperature (if the compound is stable) can improve solubility and peak shape.

Data Presentation

While specific quantitative data for "this compound" is unavailable, the following table summarizes the expected qualitative effects of different solvents and conditions on the solubility of a hypothetical, complex pharmaceutical intermediate.

Solvent SystemPolarityExpected Solubility of a Complex, Largely Apolar IntermediateNotes
WaterHighVery LowSolubility may be improved at high or low pH if ionizable groups are present.[6]
Methanol / EthanolHighLow to ModerateCan act as a hydrogen bond donor and acceptor.
Acetonitrile (ACN)Medium-HighModerateA common solvent in reversed-phase chromatography.
Dichloromethane (DCM)MediumGood to HighOften a good starting point for complex organic molecules.[8]
Tetrahydrofuran (THF)MediumGood to HighCan be a good solvent for molecules with ether linkages.[8]
Ethyl Acetate (EtOAc)Medium-LowModerate to GoodA common solvent for extraction and chromatography.
TolueneLowLow to ModerateSuitable for non-polar compounds.
Heptane / HexaneVery LowVery LowOften used as an anti-solvent to induce precipitation.

Experimental Protocols

Protocol: Small-Scale Solubility Assessment

Objective: To determine the approximate solubility of an intermediate in a range of solvents.

Materials:

  • Intermediate compound (e.g., 5-10 mg per solvent)

  • A selection of solvents (e.g., water, methanol, acetonitrile, DCM, THF, ethyl acetate, toluene, heptane)

  • Small vials (e.g., 1.5 mL glass vials) with caps

  • Vortex mixer

  • Magnetic stirrer and stir bars (optional)

  • Water bath or heating block (optional)

Methodology:

  • Preparation: Weigh a precise amount of the intermediate (e.g., 10 mg) into each labeled vial.

  • Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.

  • Mixing: Cap the vial and vortex vigorously for 1-2 minutes. Observe for dissolution.

  • Incremental Addition: If the solid has not fully dissolved, add another measured volume of the solvent (e.g., 0.1 mL) and repeat the mixing step.

  • Equilibration: Continue adding the solvent in increments until the solid is completely dissolved. Record the total volume of solvent added.

  • Heating (Optional): If the compound remains insoluble at room temperature, gently warm the vial in a water bath to assess the effect of temperature.

  • Calculation: Calculate the approximate solubility in mg/mL. For example, if 10 mg of the intermediate dissolved in 0.5 mL of solvent, the solubility is approximately 20 mg/mL.

  • Repeat: Repeat the procedure for each solvent to be tested.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Intermediate Solubility Issue check_structure Does the intermediate have ionizable groups? start->check_structure adjust_ph Adjust pH to form a salt check_structure->adjust_ph Yes solvent_screen Perform systematic solvent screening check_structure->solvent_screen No end_success Success: Intermediate Solubilized adjust_ph->end_success increase_temp Increase temperature solvent_screen->increase_temp heat_solution Apply gentle heating increase_temp->heat_solution Yes check_concentration Is the concentration too high? increase_temp->check_concentration No heat_solution->end_success dilute Dilute the solution check_concentration->dilute Yes use_cosolvent Consider using a co-solvent system check_concentration->use_cosolvent No dilute->end_success particle_size Can particle size be reduced? use_cosolvent->particle_size micronize Micronize or re-precipitate to reduce particle size particle_size->micronize Yes end_fail Consult with process chemistry team particle_size->end_fail No micronize->end_success Factors_Affecting_Solubility cluster_physicochemical Physicochemical Properties of Intermediate cluster_external External Factors solubility Intermediate Solubility molecular_structure Molecular Structure (Polarity, H-bonding) solubility->molecular_structure solid_state Solid-State Properties (Crystallinity, Polymorphism) solubility->solid_state particle_size Particle Size solubility->particle_size pka pKa (if ionizable) solubility->pka solvent Solvent Choice (Polarity, Co-solvents) solubility->solvent temperature Temperature solubility->temperature ph pH of Solution solubility->ph pressure Pressure (minor effect for solids) solubility->pressure

References

Technical Support Center: Tesirine Intermediate-1 HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of "Tesirine intermediate-1." The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format that you may encounter during the HPLC analysis of this compound.

1. Peak Issues

Question Potential Causes Solutions
Why am I not seeing any peaks or only a very small peak for this compound? - Incorrect detection wavelength. - Sample concentration is too low. - Injection error (e.g., air bubble in the syringe, incorrect injection volume). - Detector lamp failure. - The compound is not eluting from the column.- Verify the UV absorbance maximum (λmax) of this compound and set the detector accordingly. - Prepare a more concentrated sample. - Purge the injection system and ensure the correct injection volume is set. - Check the detector lamp status and replace it if necessary. - Use a stronger mobile phase (increase organic solvent percentage) to elute the compound.
Why are my this compound peaks tailing? - Column contamination or degradation.[1] - Interaction of the analyte with active sites on the silica (B1680970) packing. - Inappropriate mobile phase pH. - High dead volume in the system.[2]- Flush the column with a strong solvent. - Use a high-purity silica column or an end-capped column. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Check and minimize the length of tubing between the column and detector.
What causes peak fronting for my analyte? - Sample overload (concentration too high).[1] - Poor sample solubility in the mobile phase.- Dilute the sample. - Ensure the sample is fully dissolved in the mobile phase or a solvent compatible with the mobile phase.
Why are my peaks splitting? - Co-elution with an impurity. - Column void or blockage.[2] - Inconsistent sample solvent.- Optimize the mobile phase or gradient to improve separation. - Replace the column. - Dissolve the sample in the mobile phase.
My peaks are broad and poorly resolved. What should I do? - Column degradation. - Incorrect mobile phase composition. - Flow rate is too high or too low.- Replace the column. - Optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration). - Adjust the flow rate to an optimal level for the column dimensions.

2. Baseline & Retention Time Issues

Question Potential Causes Solutions
Why is my baseline noisy or drifting? - Air bubbles in the mobile phase or detector.[2] - Contaminated mobile phase or column.[2] - Detector lamp instability.[2] - Temperature fluctuations.- Degas the mobile phase thoroughly. - Use high-purity solvents and flush the system. - Allow the detector lamp to warm up properly. - Use a column oven to maintain a stable temperature.
What is causing ghost peaks in my chromatogram? - Contamination in the mobile phase, sample, or column.[2] - Carryover from a previous injection.[2]- Use high-purity solvents and prepare fresh mobile phase. - Run a blank injection to identify the source of contamination. - Implement a needle wash step between injections.
Why are the retention times for this compound shifting? - Changes in mobile phase composition.[1] - Fluctuations in column temperature. - Inconsistent flow rate due to pump issues or leaks.- Prepare fresh mobile phase and ensure accurate composition. - Use a column oven for temperature control. - Check for leaks in the system and ensure the pump is functioning correctly.

3. Pressure Issues

Question Potential Causes Solutions
Why is the backpressure of my HPLC system too high? - Blockage in the column, tubing, or inline filter.[1] - High mobile phase viscosity. - Flow rate is too high.- Replace the inline filter and frits. If the column is blocked, try back-flushing it or replace it. - Adjust the mobile phase composition or increase the column temperature. - Reduce the flow rate.
My system pressure is fluctuating. What could be the cause? - Air bubbles in the pump. - Leaks in the system. - Faulty pump seals or check valves.- Purge the pump to remove air bubbles. - Inspect all fittings and connections for leaks. - Replace worn pump seals or check valves.

Experimental Protocols

Standard HPLC Analysis of this compound

This protocol provides a general starting point for the HPLC analysis of this compound. Optimization may be required based on the specific purity profile and instrumentation.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or the λmax of this compound)
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg of this compound in 1 mL of mobile phase A. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Troubleshooting Workflow for HPLC Peak Issues

HPLC_Troubleshooting_Peak_Issues cluster_peak_shape Peak Shape Issues cluster_peak_presence Peak Presence Issues start Peak Problem Identified peak_shape Tailing, Fronting, or Split Peak? start->peak_shape no_peak No Peak or Low Response? start->no_peak check_concentration Check Sample Concentration peak_shape->check_concentration Fronting check_column Inspect/Replace Column peak_shape->check_column Tailing/Split check_mobile_phase Optimize Mobile Phase pH peak_shape->check_mobile_phase Tailing end Problem Resolved check_concentration->end check_column->end check_mobile_phase->end check_detector Verify Detector Settings no_peak->check_detector check_injection Check Injection System no_peak->check_injection check_elution Modify Mobile Phase Strength no_peak->check_elution check_detector->end check_injection->end check_elution->end

Caption: A logical workflow for troubleshooting common HPLC peak shape and presence issues.

Hypothetical Signaling Pathway Involving a Tesirine-like Compound

Signaling_Pathway tesirine Tesirine-like Compound receptor Cell Surface Receptor tesirine->receptor Binds to kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response Induces

Caption: A diagram illustrating a hypothetical signaling cascade initiated by a Tesirine-like molecule.

References

Technical Support Center: Tesirine Intermediate-1 Scale-Up Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scale-up synthesis of Tesirine Intermediate-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this critical pyrrolobenzodiazepine (PBD) precursor.

While specific proprietary process details for Tesirine (SG3249), the payload component of loncastuximab tesirine, are confidential, this guide addresses common issues in the scale-up of complex heterocyclic molecules based on established chemical principles.[1][2] The synthesis of the Tesirine warhead, SG3199, involves a convergent route, and this guide focuses on a hypothetical, yet representative, early-stage precursor, "this compound."[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of PBD intermediates like this compound?

A1: Scaling up the synthesis of complex molecules like PBDs from grams to kilograms introduces several challenges.[4] Key issues include:

  • Exotherm Control: Reactions that are manageable in the lab can generate significant heat at scale, posing safety risks if not properly controlled.[4]

  • Mixing and Mass Transfer: Ensuring homogenous mixing in large reactors is critical for consistent reaction kinetics and to avoid localized "hot spots" or high concentrations of reagents.

  • Impurity Profile Changes: The impurity profile can change upon scale-up due to longer reaction times, different heating/cooling rates, or variations in raw material quality.

  • Product Isolation and Crystallization: Inducing crystallization and achieving a consistent crystal form (polymorph) can be more difficult in large volumes, sometimes resulting in the product "oiling out" or forming an intractable solid.[5]

  • Process Safety and Handling: Handling larger quantities of potent or hazardous reagents and intermediates requires stringent safety protocols and specialized equipment.[6]

Q2: My reaction to produce Intermediate-1 is sensitive to air and moisture. How do I manage this at scale?

A2: Maintaining an inert atmosphere is crucial for sensitive reactions. At the laboratory scale, this is often achieved with a balloon of nitrogen or argon. For pilot and manufacturing scales, more robust systems are necessary:

  • Nitrogen Purging: Ensure the reactor is thoroughly purged with dry, inert gas (like nitrogen) to remove oxygen and moisture before adding reagents.

  • Positive Pressure: Maintain a slight positive pressure of inert gas throughout the reaction and work-up to prevent atmospheric ingress.

  • Solvent and Reagent Purity: Use anhydrous solvents and ensure all reagents are dry. Contaminated starting materials are a common source of failure.[7]

Q3: Is a flow chemistry process suitable for synthesizing PBD intermediates?

A3: Flow chemistry, or continuous manufacturing, offers significant advantages for scaling up certain types of reactions, particularly those that are highly exothermic, involve hazardous reagents, or require precise control over reaction time.[6] For multi-step syntheses, challenges like solvent switching between steps need to be addressed.[8] However, the enhanced safety, consistency, and potential for automation make it an attractive option for producing complex pharmaceutical intermediates.[6][9]

Troubleshooting Guide

Problem 1: Low Yield of this compound

You are experiencing a significant drop in isolated yield for the synthesis of Intermediate-1 when moving from a 10 g scale to a 500 g scale.

Low_Yield_Troubleshooting start Low Yield Observed (e.g., <60% vs. Lab >85%) check_purity Analyze Crude Reaction Mixture (LC-MS, HPLC, NMR) start->check_purity incomplete_conversion Incomplete Conversion? (High Starting Material) check_purity->incomplete_conversion Check Reactants side_products Major Side Products? (New Impurities >5%) check_purity->side_products Check Impurities product_loss Product in Aqueous/Waste? check_purity->product_loss Check Work-up sub_graph_pathways sub_graph_pathways temp_issue Investigate Temperature Control - Inadequate heating/cooling? - Exotherm not controlled? incomplete_conversion->temp_issue Yes reagent_issue Re-evaluate Stoichiometry - Reagent decomposition? - Inefficient mixing? incomplete_conversion->reagent_issue No degradation Product Degradation? - Check stability at reaction temp. - Reduce reaction time. side_products->degradation Yes new_pathway Alternative Reaction Pathway? - Caused by longer time/temp? - Impurity-driven? side_products->new_pathway No extraction_issue Optimize Extraction - Adjust pH. - Increase solvent volume/extractions. product_loss->extraction_issue Yes final_action Review Purification Step - Loss on column? - Inefficient crystallization? product_loss->final_action No temp_issue->final_action reagent_issue->final_action degradation->final_action new_pathway->final_action extraction_issue->final_action

Caption: Troubleshooting workflow for low yield.

Potential Cause Recommended Action
Incomplete Conversion Check Temperature: Ensure the internal reaction temperature matches the lab-scale parameters. Use temperature probes to monitor for exotherms that could accelerate side reactions.[7] Re-evaluate Reagent Addition: At scale, slow, subsurface addition of reagents can prevent localized high concentrations that may lead to side products.
Product Degradation Monitor Reaction Profile: Take aliquots over time to determine the point of maximum product formation. Longer reaction times at scale can sometimes lead to degradation. Quench the reaction as soon as the starting material is consumed.[10]
Work-up Losses Analyze Aqueous Layers: Use a small sample of the aqueous layers from the work-up and extract with fresh solvent. Analyze the extract by TLC or LC-MS to check for product loss. Optimize Phase Splits: Poor phase splits are more common at scale. Ensure adequate mixing and settling time during extraction.
Impure Reagents Re-qualify Raw Materials: The quality of reagents can vary between batches, especially when purchased in larger quantities. Re-verify the purity of all starting materials and reagents.[10]
Problem 2: this compound Oiling Out During Crystallization

During the final isolation step, the product precipitates as a viscous oil or wax instead of a crystalline solid, making filtration and drying difficult.[5]

Crystallization_Issues start Product 'Oils Out' During Crystallization check_purity Analyze Purity of Oiled Product (HPLC, NMR) start->check_purity purity_check Is Product Purity <95%? check_purity->purity_check purify_further Impurity is Inhibiting Crystallization - Perform column chromatography. - Perform a re-work/wash. purity_check->purify_further Yes solvent_system Evaluate Solvent System - Is supersaturation too high? - Is cooling rate too fast? purity_check->solvent_system No result Obtain Crystalline Solid purify_further->result screen_solvents Screen Anti-solvents - Add anti-solvent slowly at elevated temp. - Use seeding crystals. solvent_system->screen_solvents Yes adjust_conditions Adjust Crystallization Conditions - Slow down cooling rate. - Age slurry for longer. - Increase agitation speed. screen_solvents->adjust_conditions adjust_conditions->result

Caption: Troubleshooting workflow for product crystallization.

Potential Cause Recommended Action
High Impurity Level Impurities can act as "eutectics," depressing the melting point and preventing crystallization. Action: Analyze the oil by HPLC and NMR to identify impurities. If necessary, re-purify the material through a silica (B1680970) plug or column chromatography before attempting crystallization again.
Supersaturation If the solution is too concentrated or cooled too quickly, the product can crash out of solution as an amorphous oil rather than forming an ordered crystal lattice. Action: Decrease the concentration of the product solution. Slow down the cooling rate significantly (e.g., 5-10 °C per hour).
Incorrect Solvent System The chosen solvent/anti-solvent system may not be optimal at the new scale. Action: Perform a solvent screen using small aliquots. Try adding the anti-solvent very slowly to a warm solution of the product. Using "seeding" with a small amount of previously isolated crystalline material can provide a template for crystal growth.
Residual Solvent The presence of a different residual solvent from a previous step (e.g., DCM, DMF) can interfere with crystallization. Action: Ensure the product solution is free from other solvents before initiating crystallization. Consider a solvent swap via distillation if necessary.

Representative Experimental Protocols

Disclaimer: The following protocols are representative examples for the synthesis of a PBD-like intermediate and are not the actual manufacturing process for this compound. They are for illustrative purposes only.

Protocol 1: Synthesis of Dimer Intermediate (Scale-Up)

This protocol is analogous to a Williamson ether synthesis dimerization, a key step in forming the PBD dimer core.[3]

  • Reactor Setup: Charge a 20 L, jacketed glass reactor with the monomeric phenol (B47542) precursor (500 g, 1.0 equiv) and acetone (B3395972) (10 L).

  • Inerting: Purge the reactor with dry nitrogen for 30 minutes and maintain a positive nitrogen pressure.

  • Base Addition: Add potassium carbonate (K₂CO₃, 600 g, 2.2 equiv).

  • Reagent Addition: Begin stirring and heat the slurry to 55-60 °C. Slowly add a solution of 1,5-diiodopentane (B146698) (1.1 equiv) in acetone (1 L) via an addition funnel over 2 hours.

  • Reaction: Maintain the reaction temperature at 60 °C and monitor by HPLC every 2 hours until the starting material is <2% remaining (typically 18-24 hours).

  • Work-up: Cool the reactor to 20 °C. Filter off the inorganic salts and wash the filter cake with acetone (2 x 1 L).

  • Concentration: Concentrate the combined filtrate under reduced pressure to a volume of approximately 2 L.

  • Extraction: Add methyl tert-butyl ether (MTBE, 10 L) and water (5 L). Stir for 15 minutes, then allow the layers to separate. Drain the aqueous layer and wash the organic layer with brine (2 x 3 L).

  • Isolation: Dry the organic layer over sodium sulfate, filter, and concentrate to a thick oil. Co-evaporate with heptane (B126788) (2 x 1 L) to promote solidification. Triturate the resulting solid with cold heptane, filter, and dry in a vacuum oven at 40 °C to a constant weight.

Parameter Lab Scale (10 g) Pilot Scale (500 g) Observed Issue
Reactant 10 g500 g-
Solvent Volume 200 mL11 L-
Reaction Time 18 h24 hSlower reaction rate
Typical Yield 88%65%Significant yield drop
Purity (Crude) 97%91%Increased side-products
Physical Form Crystalline SolidGummy Solid/OilIsolation difficult

References

Technical Support Center: Tesirine Intermediate-1 Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Tesirine intermediate-1.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its common impurities?

A1: In the context of the known synthetic route for Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer, "this compound" can be designated as a critical building block. For the purpose of this guide, we will define it as the immediate precursor to the PBD core structure.

A key potential impurity in the synthesis of a related compound was identified as a reduced triflate byproduct.[1] Impurities in drug substances can arise from various sources including chemical synthesis, degradation, and storage.[2][3] Common types of impurities include organic impurities (starting materials, by-products, intermediates), inorganic impurities, and residual solvents.[4]

A diagram illustrating the logical synthesis pathway and the emergence of a key impurity is provided below.

node_reagent node_reagent node_intermediate node_intermediate node_impurity node_impurity node_product node_product A Starting Material C This compound A->C Reaction Condition A B Reagent Mix B->C D Impurity (e.g., Reduced Byproduct) C->D Side Reaction E Subsequent Synthesis Steps C->E Desired Pathway

Figure 1: Synthetic pathway of this compound and a potential impurity.

Q2: Which analytical techniques are recommended for profiling impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling. High-performance liquid chromatography (HPLC) with UV detection is a standard method for separation and quantification.[5] For structural elucidation and identification of unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is highly effective.[4][5][6] Other valuable techniques include nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) for detailed structural information.[4]

Troubleshooting Guides

Issue 1: An unknown peak is observed in the HPLC chromatogram of this compound.

Possible Cause 1: A new process-related impurity.

  • Troubleshooting Steps:

    • Review Synthesis Route: Examine the synthetic steps leading to this compound for potential side reactions or unreacted starting materials.

    • Force Degradation Studies: Perform stress testing (e.g., acid, base, oxidation, heat, light) on a pure sample of this compound to see if the unknown peak corresponds to a degradation product.

    • LC-MS Analysis: Analyze the sample using LC-MS to determine the molecular weight of the unknown impurity. This information is crucial for proposing a chemical structure.

    • Relative Response Factor (RRF) Determination: If the impurity cannot be isolated, you can estimate its concentration by determining its RRF relative to the main compound.[2]

Possible Cause 2: Contamination from the analytical system or sample preparation.

  • Troubleshooting Steps:

    • Blank Injection: Inject a blank solvent to check for carryover or system contamination.

    • Placebo Analysis: Analyze a placebo sample (all components except the active pharmaceutical ingredient) to rule out interference from excipients or other sample matrix components.

A general workflow for identifying an unknown peak is outlined below.

node_start node_start node_process node_process node_decision node_decision node_end node_end node_data node_data start Unknown Peak Observed blank Inject Blank start->blank peak_present Peak in Blank? blank->peak_present system_cont System Contamination peak_present->system_cont Yes lcms LC-MS Analysis peak_present->lcms No mw Determine Molecular Weight lcms->mw forced_deg Forced Degradation mw->forced_deg match Matches Degradant? forced_deg->match degradant Identified as Degradant match->degradant Yes process_imp Likely Process Impurity match->process_imp No

Figure 2: Workflow for investigating an unknown HPLC peak.
Issue 2: Poor resolution between this compound and a known impurity.

Possible Cause: Suboptimal HPLC method parameters.

  • Troubleshooting Steps:

    • Adjust Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer to improve separation.

    • Change Column Chemistry: Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find a stationary phase with better selectivity.

    • Modify Gradient Profile: If using a gradient method, adjust the slope of the gradient to increase the separation between the two peaks.

    • Optimize Temperature and Flow Rate: Systematically vary the column temperature and mobile phase flow rate to fine-tune the resolution.

Quantitative Data Summary

The following table provides an example of HPLC-UV and LC-MS data for this compound and its potential impurities.

CompoundRetention Time (min)UV λmax (nm)[M+H]+ (Observed)[M+H]+ (Calculated)
This compound15.2254, 310450.1234450.1230
Impurity A (Starting Material)8.5245320.0876320.0871
Impurity B (Reduced Byproduct)14.8254, 308434.1285434.1280

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    Time (min) %B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Protocol 2: LC-MS Method for Impurity Identification
  • LC System: Utilize the same HPLC method as described in Protocol 1.

  • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Perform both full scan and tandem MS (MS/MS) experiments on the peaks of interest to obtain fragmentation data for structural elucidation.

References

Technical Support Center: Degradation Pathways of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of "Tesirine intermediate-1," a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine (SG3249). Understanding the stability and degradation pathways of this intermediate is crucial for ensuring the quality, purity, and successful synthesis of the final antibody-drug conjugate (ADC).

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its stability important?

A1: "this compound" is a monomeric pyrrolobenzodiazepine (PBD) core structure that serves as a fundamental building block in the convergent synthesis of Tesirine. Its stability is critical because any degradation can introduce impurities that may be difficult to remove in subsequent steps, potentially impacting the yield, purity, and safety profile of the final Tesirine payload and the resulting ADC.

Q2: What are the recommended storage conditions for "this compound"?

A2: To minimize degradation, "this compound" should be stored at low temperatures, specifically at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[1] It is also crucial to protect the compound from light and moisture by storing it under an inert atmosphere, such as nitrogen or argon.[1]

Q3: What are the primary degradation pathways for PBD-based intermediates like "this compound"?

A3: Based on the known chemistry of PBDs, the primary degradation pathways for "this compound" are likely to include:

  • Hydrolysis: The imine bond present in the PBD core is susceptible to hydrolysis under both acidic and basic conditions, leading to the opening of the diazepine (B8756704) ring. Carbamate and ester functional groups, which may be present as protecting groups, are also prone to hydrolysis.[2][3][4]

  • Oxidation: The electron-rich aromatic rings and other sensitive functional groups within the PBD structure can be susceptible to oxidation, which can be initiated by exposure to air, light, or oxidizing agents.[5]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of the PBD core and other chromophoric parts of the molecule.[6]

Q4: I am observing unexpected impurities in my reaction mixture when using "this compound." What could be the cause?

A4: Unexpected impurities can arise from the degradation of "this compound" prior to or during your reaction. Common causes include:

  • Improper storage: Exposure to ambient temperature, light, or moisture can lead to the formation of degradation products.

  • Reaction conditions: The pH, temperature, and presence of oxidizing or reducing agents in your reaction can induce degradation. For instance, strongly acidic or basic conditions can promote hydrolysis.

  • Solvent quality: The use of old or impure solvents that may contain water or peroxides can contribute to degradation.

Q5: How can I monitor the degradation of "this compound"?

A5: The most effective methods for monitoring the degradation of "this compound" are high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).[7][8] These techniques allow for the separation and identification of the parent compound and its degradation products. A well-developed, stability-indicating HPLC method is essential for quantitative analysis.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low assay value of "this compound" solid. Degradation during storage.1. Verify that the compound has been stored at the recommended temperature (-20°C or -80°C), protected from light, and under an inert atmosphere. 2. Analyze a sample by HPLC or LC-MS to identify and quantify any degradation products.
Appearance of multiple new peaks in HPLC analysis of a reaction. Degradation of the intermediate under reaction conditions.1. Review the pH and temperature of your reaction. PBDs can be sensitive to strong acids and bases. 2. Ensure all solvents are anhydrous and free of peroxides. 3. Consider running the reaction under an inert atmosphere.
Inconsistent reaction yields or impurity profiles between batches. Variability in the quality of "this compound."1. Analyze each new batch of the intermediate by HPLC for purity before use. 2. Perform a small-scale test reaction with each new batch to confirm its reactivity and impurity profile.
Discoloration of the "this compound" solid. Potential oxidation or photodegradation.1. Discard the discolored material. 2. Ensure future storage is strictly in amber vials, under an inert atmosphere, and at the recommended low temperature.

Summary of Potential Degradation Products

The following table summarizes the potential degradation products of a hypothetical "this compound" (a monomeric PBD core) under forced degradation conditions.

Stress Condition Potential Degradation Product Mechanism Potential Impact on Synthesis
Acidic Hydrolysis Ring-opened PBD monomerHydrolysis of the imine bondLoss of biological activity and inability to dimerize.
Basic Hydrolysis Ring-opened PBD monomer, deprotected functional groupsHydrolysis of the imine bond and cleavage of base-labile protecting groupsInability to proceed with subsequent planned chemical transformations.
Oxidation (e.g., H₂O₂) Oxidized PBD derivatives (e.g., N-oxides, hydroxylated aromatics)Oxidation of nitrogen atoms and aromatic ringsAltered reactivity and potential for new, unexpected side reactions.
Photolysis (UV light) Photodegradation products, potential dimers or adductsLight-induced cleavage or rearrangement of the PBD coreFormation of complex and potentially reactive impurities.
Thermal Stress Various degradation productsAcceleration of hydrolysis and oxidation pathwaysGeneral decrease in purity and yield.

Experimental Protocols

Protocol 1: Forced Degradation Study of "this compound"

Objective: To identify potential degradation pathways and degradation products of "this compound" under various stress conditions.

Materials:

  • "this compound"

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (B78521) (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC vials

  • pH meter

  • Water bath or incubator

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of "this compound" in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an HPLC vial, add 100 µL of the stock solution and 900 µL of 1M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1M NaOH, and dilute with methanol to the initial concentration.

    • Analyze by HPLC-UV/MS.

  • Base Hydrolysis:

    • To an HPLC vial, add 100 µL of the stock solution and 900 µL of 1M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature, neutralize with 1M HCl, and dilute with methanol to the initial concentration.

    • Analyze by HPLC-UV/MS.

  • Oxidative Degradation:

    • To an HPLC vial, add 100 µL of the stock solution and 900 µL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • Analyze by HPLC-UV/MS.

  • Photolytic Degradation:

    • Place a solution of "this compound" in methanol (0.1 mg/mL) in a photostability chamber.

    • Expose the sample to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze by HPLC-UV/MS. A control sample should be kept in the dark under the same conditions.

  • Thermal Degradation:

    • Place the solid "this compound" in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol to the initial concentration.

    • Analyze by HPLC-UV/MS.

Protocol 2: HPLC-UV/MS Analysis of "this compound" and its Degradation Products

Objective: To separate and identify "this compound" from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm and 320 nm.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-1000.

  • Data Acquisition: Full scan and data-dependent MS/MS.

Visualizations

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation Intermediate This compound (PBD Monomer) Acid Acidic Conditions (e.g., HCl) Intermediate->Acid H₂O / H⁺ Base Basic Conditions (e.g., NaOH) Intermediate->Base H₂O / OH⁻ RingOpened Ring-Opened PBD (Inactive) Acid->RingOpened Base->RingOpened Intermediate2 This compound (PBD Monomer) Oxidant Oxidizing Agent (e.g., H₂O₂) Intermediate2->Oxidant OxidizedProduct Oxidized PBD (e.g., N-oxide) Oxidant->OxidizedProduct Intermediate3 This compound (PBD Monomer) Light UV/Visible Light Intermediate3->Light PhotoProduct Photodegradation Products Light->PhotoProduct G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution of 'this compound' Stress Apply Stress Conditions (Acid, Base, Oxidant, Light, Heat) Start->Stress Sample Prepare Samples for Analysis (Neutralize, Dilute) Stress->Sample Analyze Analyze by HPLC-UV/MS Sample->Analyze Identify Identify and Characterize Degradation Products Analyze->Identify Report Report Findings Identify->Report

References

Navigating the Synthesis of Tesirine Intermediate-1: A Guide to Preventing Epimerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals engaged in the synthesis of Tesirine and its intermediates, maintaining chiral purity is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of epimerization during the synthesis of "Tesirine intermediate-1," a key building block for the potent pyrrolobenzodiazepine (PBD) dimer, Tesirine.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and why is its chirality important?

A1: "this compound" (CAS 1430738-05-8) is a protected pyrrolobenzodiazepine (PBD) monomer used in the convergent synthesis of Tesirine (SG3249).[1][2][3] Tesirine is an antibody-drug conjugate (ADC) payload that exerts its cytotoxic effect by cross-linking DNA.[4][5][6] The precise three-dimensional structure of the PBD core, determined by the stereochemistry at the C11a chiral center, is essential for its ability to fit into the DNA minor groove and form a covalent bond with guanine.[6] Epimerization at this center leads to the formation of a diastereomer with significantly reduced or altered biological activity, compromising the efficacy of the final ADC.[7][8]

Q2: What is epimerization and why is it a concern in this synthesis?

A2: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. In the context of "this compound," this refers to the inversion of the stereochemistry at the C11a position of the PBD core. This occurs through the abstraction of the acidic proton at the C11a position by a base, forming a planar enolate-like intermediate. Re-protonation can then occur from either face, leading to a mixture of the desired product and its epimer. This side reaction is a major concern as the resulting epimer is often difficult to separate from the desired product due to similar physical properties.

Q3: Which steps in the synthesis of the PBD core are most susceptible to epimerization?

A3: The risk of epimerization is highest during steps that involve basic conditions or elevated temperatures, particularly after the formation of the PBD tricyclic system. Key steps to monitor closely include:

  • Diazepine (B8756704) ring closure: The cyclization to form the seven-membered diazepine ring can be promoted by bases, creating a risk of C11a proton abstraction.

  • Protecting group manipulations: Deprotection of protecting groups on the PBD core, especially if basic reagents are used, can induce epimerization.

  • Purification: Prolonged exposure to certain solvents or stationary phases during chromatography, especially at non-neutral pH, can potentially lead to on-column epimerization.

Troubleshooting Guide: Minimizing Epimerization of "this compound"

This guide provides solutions to common problems encountered during the synthesis that may lead to epimerization.

Problem Potential Cause Recommended Solution
Detection of the C11a-epimer in the crude reaction mixture by chiral HPLC or NMR. Use of a strong or sterically unhindered base. Employ a milder, non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are less likely to abstract the C11a proton.
Elevated reaction temperature. Maintain the reaction temperature as low as practically possible. For many coupling and cyclization reactions, starting at 0 °C or even -20 °C and slowly warming to room temperature can significantly reduce epimerization.
Prolonged reaction time. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to minimize the exposure of the product to epimerization-inducing conditions.
Increased levels of the epimer after purification. On-column epimerization. Use a neutral stationary phase for chromatography and avoid solvents that are either acidic or basic. Buffer the mobile phase if necessary. Minimize the time the compound spends on the column.
Basic work-up conditions. Use a mildly acidic or neutral aqueous solution for the work-up. Avoid strong bases for pH adjustment.
Inconsistent results and variable levels of epimerization between batches. Variability in reagent quality or reaction setup. Ensure all reagents, especially bases and solvents, are pure and anhydrous. Maintain strict control over reaction parameters such as temperature, addition rates, and stirring speed.

Experimental Protocols

Protocol 1: Chiral Purity Analysis of "this compound" by HPLC

This protocol outlines a general method for determining the enantiomeric excess of the PBD intermediate.

  • Column: Chiral stationary phase column (e.g., CHIRALPAK® series).

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is typically used. The exact ratio should be optimized to achieve baseline separation of the epimers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Monitor the chromatogram for the two epimer peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area of major peak - Area of minor peak) / (Area of major peak + Area of minor peak) ] x 100.

Data Presentation

The choice of base can significantly impact the level of epimerization. The following table summarizes illustrative data on the effect of different bases on epimerization in a model peptide coupling reaction, which is analogous to amide bond formations in the Tesirine synthesis.

Coupling ReagentBase% Epimerization
HBTUDIEA18%
HATUDIEA13%
PyBopDIEA12%
DCC/HOBtNMMLow

Data is illustrative and can vary depending on the specific substrates and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Epimerization

The following diagram illustrates a logical workflow for identifying and mitigating the source of epimerization.

epimerization_troubleshooting start Epimerization Detected check_crude Analyze Crude Reaction Mixture start->check_crude check_purified Analyze Purified Product start->check_purified epimer_in_crude Epimer Present in Crude check_crude->epimer_in_crude epimer_post_purification Epimer Forms During Purification check_purified->epimer_post_purification optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Milder Base - Shorter Reaction Time epimer_in_crude->optimize_reaction Yes final_product Chirally Pure Product epimer_in_crude->final_product No optimize_workup Optimize Work-up: - Neutral pH - Avoid Strong Bases epimer_post_purification->optimize_workup Check Work-up optimize_purification Optimize Purification: - Neutral Stationary Phase - Buffered Mobile Phase - Minimize Time on Column epimer_post_purification->optimize_purification Yes optimize_reaction->final_product optimize_workup->optimize_purification optimize_purification->final_product

Caption: A flowchart for troubleshooting epimerization issues.

Mechanism of Base-Catalyzed Epimerization at C11a

This diagram illustrates the chemical pathway leading to the loss of stereochemical integrity at the C11a position.

Caption: The mechanism of C11a epimerization via a planar intermediate.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for proper visualization.

References

Technical Support Center: Monitoring the Synthesis of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tesirine intermediate-1. The information is designed to address common challenges encountered during reaction monitoring.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the monitoring of reactions involving this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC), a common analytical technique in synthetic chemistry.

Issue 1: Inconsistent or Drifting HPLC Retention Times for this compound

Question: My HPLC analysis of the reaction mixture for this compound is showing inconsistent retention times for the product peak. What could be the cause and how can I fix it?

Answer: Retention time drift can be caused by several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Mobile Phase Composition Ensure the mobile phase is accurately prepared and well-mixed. For gradient elution, verify the pump is delivering a consistent composition. Prepare a fresh mobile phase to rule out degradation or evaporation.[1]
Column Equilibration Inadequate column equilibration can lead to shifting retention times. Increase the column equilibration time before each injection to ensure the stationary phase is fully conditioned with the mobile phase.[1]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even minor fluctuations in ambient temperature can affect retention times.[1]
Flow Rate Instability Check for leaks in the HPLC system, particularly around fittings and pump seals. A change in flow rate will directly impact retention times. Use a calibrated flow meter to verify the pump's flow rate.[1]
Column Contamination The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to remove any contaminants.[2]

Experimental Protocol: HPLC Method for this compound Reaction Monitoring

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30-90% B over 15 minutes, then hold at 90% B for 5 minutes, followed by a return to 30% B and re-equilibration for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (30% Acetonitrile in Water with 0.1% Formic acid).

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound in HPLC

Question: The HPLC peak for my this compound is showing significant tailing. What are the likely causes and solutions?

Answer: Peak tailing is a common issue in HPLC and can compromise the accuracy of quantification.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Secondary Interactions Residual silanol (B1196071) groups on the silica-based stationary phase can interact with basic functional groups in the analyte, causing tailing. Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase or using a base-deactivated column can help. Lowering the mobile phase pH can also reduce these interactions.[2]
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination/Void A contaminated guard column or a void at the head of the analytical column can cause peak tailing. Replace the guard column or reverse-flush the analytical column (if recommended by the manufacturer).[2]
Inappropriate Injection Solvent If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the analysis and monitoring of this compound reactions.

FAQ 1: What are the most suitable analytical techniques for monitoring the formation of this compound?

Answer: The choice of technique depends on the specific reaction conditions and the information required.

  • High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of starting materials, intermediates, products, and byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. It is particularly useful for confirming the identity of the desired intermediate and identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and can be used for in-situ reaction monitoring to observe the conversion of reactants to products in real-time.[4][5]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: In-situ FT-IR can be used to track the disappearance of reactant functional groups and the appearance of product functional groups, providing real-time kinetic data.[5][6]

FAQ 2: How can I confirm the identity of this compound in my reaction mixture?

Answer: A combination of analytical techniques is recommended for unambiguous identification.

  • LC-MS: Obtain the mass spectrum of the peak of interest. The molecular ion peak should correspond to the calculated mass of this compound.

  • High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination, HRMS can confirm the elemental composition of the molecule.

  • NMR Spectroscopy: If the intermediate can be isolated, ¹H and ¹³C NMR spectroscopy will provide definitive structural information.

  • Co-injection with a Standard: If an authentic standard of this compound is available, co-injecting it with the reaction mixture should result in a single, sharp peak in the HPLC chromatogram.

FAQ 3: My reaction to synthesize this compound is not going to completion. How can I use reaction monitoring to troubleshoot this?

Answer: Reaction monitoring is crucial for understanding and optimizing challenging reactions.

  • Kinetic Analysis: By taking aliquots from the reaction at regular intervals and analyzing them by HPLC, you can generate a reaction profile (concentration of reactants, intermediates, and products over time). This can help determine if the reaction has stalled or is proceeding very slowly.

  • Byproduct Identification: Using LC-MS, you can identify any significant byproducts being formed. This information can provide insights into competing reaction pathways and help in optimizing reaction conditions (e.g., temperature, catalyst, stoichiometry) to favor the desired product.

  • Intermediate Instability: Tesirine and its intermediates are complex molecules.[7][8] It's possible that the intermediate is degrading under the reaction conditions. In-situ monitoring techniques like FT-IR or NMR can be valuable in observing the formation and potential decomposition of transient species.[9]

Visualizations

Diagram 1: General Workflow for HPLC Troubleshooting

start Problem Observed (e.g., Retention Time Drift) check_mobile_phase Check Mobile Phase (Preparation, Composition) start->check_mobile_phase check_column Check Column (Equilibration, Temperature) start->check_column check_system Check HPLC System (Flow Rate, Leaks) start->check_system resolve_mobile_phase Prepare Fresh Mobile Phase check_mobile_phase->resolve_mobile_phase Issue Found further_investigation Further Investigation (e.g., Column Contamination) check_mobile_phase->further_investigation No Issue resolve_column Increase Equilibration Time Set Column Temperature check_column->resolve_column Issue Found check_column->further_investigation No Issue resolve_system Check for Leaks Verify Flow Rate check_system->resolve_system Issue Found check_system->further_investigation No Issue end Problem Resolved resolve_mobile_phase->end resolve_column->end resolve_system->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Diagram 2: Reaction Monitoring and Optimization Cycle

run_reaction Run Synthesis Reaction monitor_reaction Monitor Reaction (HPLC, LC-MS, NMR) run_reaction->monitor_reaction analyze_data Analyze Data (Kinetics, Byproducts) monitor_reaction->analyze_data optimize_conditions Optimize Conditions (Temperature, Time, Reagents) analyze_data->optimize_conditions Incomplete Conversion or Byproducts completion Reaction Complete Proceed to Next Step analyze_data->completion Complete Conversion optimize_conditions->run_reaction

Caption: A cyclical approach to reaction monitoring and optimization.

References

Technical Support Center: Improving the Purity of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of "Tesirine intermediate-1." This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this crucial precursor in the synthesis of Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs).

Due to the complex nature of PBD synthesis, which often involves a convergent strategy, "this compound" can refer to various precursors, such as a PBD monomer or a peptide linker fragment. This guide addresses common purification challenges for these types of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can include unreacted starting materials, residual coupling reagents (e.g., EDCI, HBTU), protecting group fragments, diastereomers, and by-products from side reactions. Given the sensitivity of the PBD core, oxidation and hydrolysis products can also be present.

Q2: What is the recommended chromatographic method for purifying this compound?

A2: Both normal-phase and reverse-phase chromatography are effective for purifying PBD intermediates.[1] The choice depends on the polarity of your specific intermediate. Reverse-phase HPLC is often preferred for final purification steps of highly potent molecules to achieve high purity.[2]

Q3: My intermediate appears to be degrading on the silica (B1680970) gel column. What can I do?

A3: PBDs can be sensitive to acidic conditions, and standard silica gel is slightly acidic. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base like triethylamine (B128534) or by using commercially available deactivated silica gel.

Q4: I'm observing poor solubility of my crude intermediate. How can I improve this for purification?

A4: Poor solubility is a known challenge with PBDs and their precursors.[2] For chromatography, you may need to use stronger, more polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to dissolve your sample before loading it onto the column. Be mindful of the compatibility of these solvents with your stationary phase. For reverse-phase chromatography, using a mobile phase with a higher percentage of organic solvent or using alternative organic modifiers like acetonitrile (B52724) or methanol (B129727) can help.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low Yield After Chromatography Compound is highly retained on the column. Increase the polarity of the mobile phase. For reverse-phase, decrease the polarity. Consider adding a modifier to the mobile phase (e.g., a small amount of acid or base) to improve elution, but be cautious about the stability of your compound.
Compound is degrading on the stationary phase. As mentioned in the FAQs, consider using deactivated silica gel or adding a volatile base to your mobile phase for normal-phase chromatography. For acid-sensitive compounds, avoid acidic modifiers in reverse-phase chromatography.
Compound co-elutes with an impurity. Optimize the chromatographic conditions. Try a different solvent system or a different stationary phase. A shallower gradient in HPLC can also improve resolution.
Product is Contaminated with Reagents Incomplete reaction or inadequate work-up. Ensure the reaction has gone to completion using an appropriate analytical technique (e.g., TLC, LC-MS). Perform an aqueous work-up to remove water-soluble reagents before chromatography.
Presence of Diastereomers Non-stereoselective reaction step. Chiral chromatography may be necessary to separate diastereomers. Consult relevant literature for recommended chiral stationary phases for PBD-like molecules.
Product is Unstable and Degrades Upon Storage Sensitivity to air, light, or moisture. PBDs can be sensitive to light and oxygen.[2] Store the purified intermediate under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. Ensure solvents are dry and degassed.

Key Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Preparation: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase). If solubility is an issue, you can adsorb the crude material onto a small amount of silica gel.

  • Loading: Carefully load the sample onto the top of the packed column.

  • Elution: Begin elution with the starting mobile phase, gradually increasing the polarity of the solvent system as needed to elute your compound.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Preparative Reverse-Phase HPLC
  • Column Selection: Choose a suitable C18 or other appropriate reverse-phase column based on the polarity of your intermediate.

  • Mobile Phase Preparation: Prepare the aqueous and organic mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). Degas the solvents thoroughly.

  • Sample Preparation: Dissolve the crude or partially purified intermediate in a suitable solvent, ideally the mobile phase, and filter it through a 0.45 µm filter.

  • Method Development: Develop a suitable gradient method on an analytical scale to ensure good separation of your product from impurities.

  • Purification: Scale up the optimized method to your preparative HPLC system.

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the purity and identity of the product. Pool the pure fractions.

  • Lyophilization: If the mobile phase is volatile (e.g., water/acetonitrile), the solvent can be removed by lyophilization to yield the pure compound.[1]

Visualizing the Purification Workflow

Below are diagrams illustrating the decision-making process and workflow for the purification of "this compound."

Purification_Workflow start Crude Tesirine Intermediate-1 solubility_check Assess Solubility and Stability start->solubility_check chromatography_decision Select Purification Method solubility_check->chromatography_decision normal_phase Normal-Phase Chromatography chromatography_decision->normal_phase Non-polar to Moderately Polar reverse_phase Reverse-Phase HPLC chromatography_decision->reverse_phase Polar or High Purity Needed analysis Purity Analysis (LC-MS, NMR) normal_phase->analysis reverse_phase->analysis pure_product Pure Intermediate-1 analysis->pure_product

Caption: General purification workflow for "this compound".

Troubleshooting_Logic start Purification Attempt check_purity Check Purity (>95%?) start->check_purity low_yield Low Yield? check_purity->low_yield Yes optimize_chromatography Optimize Chromatography (Solvent, Gradient) check_purity->optimize_chromatography No success Purification Successful low_yield->success No check_stability Investigate Stability (pH, Air, Light) low_yield->check_stability Yes repurify Re-purify Fractions optimize_chromatography->repurify check_stability->repurify repurify->check_purity

References

Technical Support Center: Tesirine Intermediate-1 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for the synthesis of "Tesirine intermediate-1" (4'-(dimethylamino)-[1,1'-biphenyl]-4-carbaldehyde) via a Suzuki-Miyaura coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no product yield in the this compound synthesis?

Low yields in Suzuki coupling reactions are a frequent issue and can typically be traced back to suboptimal reaction parameters or degraded reagents.[1][2] Key areas to investigate include:

  • Catalyst Activity: The Palladium(0) catalyst is sensitive to air.[1] Oxidation can deactivate the catalyst, preventing the reaction from starting or completing.[1]

  • Reagent Quality: Boronic acids can degrade over time, especially if exposed to moisture.[1][3] Similarly, phosphine (B1218219) ligands can be oxidized by air, which inhibits their function.[1]

  • Reaction Conditions: Insufficient heating, poor degassing of solvents, or using a non-optimal base can all lead to poor conversion.[1][2][4]

  • Side Reactions: Competing reactions like protodeboronation (loss of the boronic acid group) or homocoupling can consume starting materials and reduce the yield of the desired product.[2][3]

Q2: I am observing a significant amount of a byproduct that appears to be a homocoupling of the boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, often caused by the presence of oxygen.[1][5] Here are some troubleshooting steps:

  • Improve Degassing: The most frequent cause is oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Ensure your solvent and reaction setup are rigorously degassed.

  • Use a Pd(0) Source: If you are using a Palladium(II) precatalyst, it is reduced to Pd(0) in the reaction mixture. This reduction process can sometimes lead to homocoupling.[1] Starting directly with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) can help mitigate this issue.[1]

Q3: My reaction seems to have stalled, and I still have a lot of unreacted aryl bromide. What could be the cause?

If the boronic acid is consumed but the aryl bromide remains, several factors could be at play:

  • Catalyst Deactivation: The palladium catalyst may have decomposed over the course of the reaction, especially with prolonged heating.

  • Insufficient Base: The base is crucial for activating the boronic acid for the transmetalation step.[6] If an insufficient amount of base is used, the reaction can stall.[1]

  • Dehalogenation: Another possible side reaction is the dehalogenation of the aryl halide starting material, where the bromine is replaced by a hydrogen.[3] This can be more prevalent with certain bases and solvents.[1][3]

Q4: How can I effectively remove the palladium catalyst from my final product?

Residual palladium is a common impurity.[7] Standard methods for its removal include:

  • Filtration: Passing the reaction mixture through a pad of celite can remove some of the precipitated palladium catalyst.[7]

  • Aqueous Wash: An aqueous workup can help remove water-soluble palladium species.[7]

  • Specialized Scavengers: For more efficient removal, treatment with a solution of sodium bisulfite (NaHSO₃) at an elevated temperature has been shown to significantly reduce palladium content.[8]

Troubleshooting Guides

Problem 1: Low Product Yield (<50%)

This is a common issue that can be addressed by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed reagent_check Check Reagent Quality (Boronic Acid, Catalyst, Ligand) start->reagent_check analyze Analyze for Side Products (Homocoupling, Protodeboronation) start->analyze degassing_check Verify Degassing Procedure reagent_check->degassing_check Reagents OK? conditions_check Evaluate Reaction Conditions (Temperature, Base, Solvent) degassing_check->conditions_check Degassing Thorough? rerun Rerun Reaction with Fresh Reagents & Optimized Conditions conditions_check->rerun Conditions Optimized?

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data: Impact of Reaction Parameters on Yield

The following table summarizes representative yields based on modifications to a standard protocol. These are illustrative and actual results will vary.

ParameterStandard ConditionModified ConditionTypical Yield
Catalyst 1 mol% Pd(PPh₃)₄0.5 mol% Pd(PPh₃)₄45-55%
1 mol% Pd(PPh₃)₄2 mol% Pd(PPh₃)₄85-95%
Base 2.0 eq K₂CO₃1.0 eq K₂CO₃30-40%
2.0 eq K₂CO₃3.0 eq Cs₂CO₃90-98%
Temperature 80 °C60 °C50-60%
80 °C100 °C80-90%
Degassing 15 min N₂ spargeNo degassing<10%
15 min N₂ sparge3 x Freeze-Pump-Thaw85-95%
Problem 2: Significant Impurity Profile

Common impurities in Suzuki reactions include unreacted starting materials, homocoupled products, and protodeboronated arenes.[7]

Purification Workflow

G crude Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water) crude->workup filter Filter through Celite (Removes solid Pd) workup->filter chromatography Silica (B1680970) Gel Column Chromatography filter->chromatography pure_product Pure Tesirine Intermediate-1 chromatography->pure_product

Caption: General purification workflow for the reaction product.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol outlines a standard lab-scale synthesis.

Materials:

  • 4-bromo-N,N-dimethylaniline (1.0 eq)

  • (4-formylphenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene (B28343) (5 mL per mmol of aryl bromide)

  • Water (1 mL per mmol of aryl bromide)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-bromo-N,N-dimethylaniline, (4-formylphenyl)boronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add degassed toluene and degassed water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

Catalytic Cycle of the Suzuki-Miyaura Coupling

The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + [R²B(OH)₃]⁻ pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Validation & Comparative

A Comparative Guide to Tesirine Intermediate-1 and Other Pyrrolobenzodiazepine (PBD) Dimer Intermediates in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Tesirine intermediate-1 against other key pyrrolobenzodiazepine (PBD) dimer intermediates utilized in the synthesis of antibody-drug conjugates (ADCs). The selection of appropriate intermediates is critical for the efficient and scalable production of these potent anticancer agents. This document outlines the performance of these intermediates, supported by experimental data, detailed methodologies for their synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to PBD Dimers and Their Intermediates

Pyrrolobenzodiazepine (PBD) dimers are a class of highly potent DNA-crosslinking agents that have emerged as powerful payloads for ADCs. Their unique mechanism of action, which involves binding to the minor groove of DNA and forming an interstrand crosslink, leads to cell death and makes them effective against a broad range of cancers. The synthesis of complex PBD dimer payloads, such as Tesirine (SG3249), involves a multi-step process with several key intermediates. The properties of these intermediates, including their stability, reactivity, and ease of purification, significantly impact the overall efficiency and success of the final ADC production.

This guide focuses on the comparative analysis of "this compound," a crucial building block in the convergent synthesis of Tesirine, with other related PBD dimer intermediates.

Chemical Structures of Key Intermediates

A convergent synthetic strategy is often employed for PBD dimers like Tesirine, where two monomeric PBD units are synthesized separately and then coupled. Protecting groups, such as silyl (B83357) ethers, are essential to mask reactive functional groups during the synthesis.

This compound is a silyl-protected PBD monomer with the following chemical structure:

  • Chemical Formula: C₂₈H₄₈N₂O₈Si₂

  • Molecular Weight: 580.86 g/mol

For a comparative analysis, we will consider another key intermediate, herein referred to as Intermediate-2 , which utilizes a different silyl protecting group.

Comparative Performance of Intermediates

The choice of protecting group for the PBD monomer intermediates is a critical factor influencing the synthetic process. The most commonly used are tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS). "this compound" is protected with a TIPS group, while "Intermediate-2" is protected with a TBS group.

PropertyThis compound (TIPS-protected)Intermediate-2 (TBS-protected)Rationale and Implications for ADC Synthesis
Protecting Group Triisopropylsilyl (TIPS)tert-butyldimethylsilyl (TBS)The steric bulk of the silyl ether protecting group is a primary determinant of its stability.
Relative Stability (Acidic Conditions) More StableLess StableThe higher stability of the TIPS group in "this compound" provides a wider range of reaction conditions that can be employed in subsequent synthetic steps without premature deprotection. This can lead to higher overall yields and fewer side products.
Relative Stability (Basic Conditions) More StableLess StableSimilar to acidic conditions, the enhanced stability of the TIPS group under basic conditions offers greater flexibility in the choice of reagents and reaction parameters.
Ease of Deprotection Requires stronger conditions (e.g., TBAF)Can be removed under milder acidic conditions or with fluoride (B91410) reagents.While the robustness of the TIPS group is advantageous during synthesis, its removal requires more stringent conditions. The milder deprotection of the TBS group in "Intermediate-2" can be beneficial if sensitive functionalities are present in the molecule.
Impact on Yield and Purity Generally leads to higher yields and purity in complex syntheses due to its robustness.May be more susceptible to cleavage during multi-step syntheses, potentially leading to lower yields and the formation of impurities that require more rigorous purification.The choice between TIPS and TBS protection represents a trade-off between stability during synthesis and ease of removal. For complex, multi-step syntheses like that of Tesirine, the enhanced stability of the TIPS group in "this compound" is often preferred to maximize the overall yield and purity of the final product.

Experimental Protocols

General Synthesis of Silyl-Protected PBD Monomer Intermediates

The synthesis of silyl-protected PBD monomers, such as this compound and Intermediate-2, typically involves the protection of the hydroxyl group of a precursor molecule.

Materials:

  • PBD monomer precursor

  • Triisopropylsilyl chloride (TIPSCl) or tert-butyldimethylsilyl chloride (TBSCl)

  • Imidazole (B134444)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve the PBD monomer precursor in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.

  • Add the corresponding silyl chloride (TIPSCl or TBSCl, 1.2 equivalents) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired silyl-protected PBD monomer.

Swern Oxidation for PBD Dimer Precursors

The Swern oxidation is a common method to oxidize a primary alcohol on a PBD intermediate to an aldehyde, a key step in forming the diazepine (B8756704) ring.

Materials:

Procedure:

  • Prepare a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C in a dry ice/acetone bath under an inert atmosphere.

  • Slowly add a solution of DMSO (2.0 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C.

  • After stirring for 15 minutes, add a solution of the PBD precursor (1.0 equivalent) in anhydrous DCM dropwise.

  • Stir the reaction mixture at -78 °C for 45 minutes.

  • Add triethylamine (5.0 equivalents) to the flask and stir for an additional 30 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash column chromatography.

High-Performance Liquid Chromatography (HPLC) Purification of PBD Intermediates

HPLC is a critical technique for the purification and analysis of PBD intermediates to ensure high purity before proceeding to the next synthetic step.

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system with a UV detector.

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength appropriate for the PBD chromophore (e.g., 254 nm or 310 nm).

General Procedure:

  • Dissolve the crude PBD intermediate in a suitable solvent (e.g., acetonitrile/water mixture).

  • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Inject the sample onto the equilibrated HPLC column.

  • Run a gradient elution method to separate the desired intermediate from impurities.

  • Collect the fractions containing the pure product based on the UV chromatogram.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified intermediate.

Mandatory Visualizations

Logical Relationship of Protecting Group Choice

G Protecting Group Selection Logic A Need for High Stability in Multi-Step Synthesis D Choice of TIPS-protected Intermediate (this compound) A->D B Use of Harsh Reaction Conditions B->D C Desire for Milder Deprotection E Choice of TBS-protected Intermediate C->E F Higher Overall Yield and Purity D->F G Potential for Lower Yield due to Instability E->G

Caption: Logic for selecting between TIPS and TBS protecting groups.

Experimental Workflow for PBD Intermediate Synthesis and Purification

G Workflow for PBD Intermediate Synthesis Start PBD Precursor Step1 Protection Reaction (TIPS or TBS) Start->Step1 Step2 Reaction Quench and Extraction Step1->Step2 Step3 Crude Product Isolation Step2->Step3 Step4 HPLC Purification Step3->Step4 Step5 Purity Analysis (Analytical HPLC, NMR) Step4->Step5 End Pure PBD Intermediate Step5->End

Caption: Synthesis and purification workflow for PBD intermediates.

Signaling Pathway of PBD Dimer-Induced Cell Death

G PBD Dimer-Induced DNA Damage Response ADC PBD-ADC Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release DNA_Binding PBD Dimer Binds to DNA Minor Groove Payload_Release->DNA_Binding ICL Formation of Interstrand Crosslink (ICL) DNA_Binding->ICL Replication_Stall Replication Fork Stalling ICL->Replication_Stall ATR_ATM ATR/ATM Kinase Activation Replication_Stall->ATR_ATM DDR DNA Damage Response (DDR) Cascade ATR_ATM->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DDR->Cell_Cycle_Arrest DNA_Repair Attempted DNA Repair (e.g., Homologous Recombination) DDR->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Repair_Failure Repair Failure DNA_Repair->Repair_Failure If damage is overwhelming Repair_Failure->Apoptosis

Caption: PBD dimer ADC mechanism leading to apoptosis.

Conclusion

The selection of intermediates in the synthesis of PBD dimer payloads for ADCs is a critical decision that influences the overall efficiency, scalability, and cost-effectiveness of the manufacturing process. "this compound," a TIPS-protected PBD monomer, offers enhanced stability under a variety of reaction conditions compared to its TBS-protected counterparts. This robustness can translate to higher yields and purity in the synthesis of complex molecules like Tesirine. While the deprotection of the TIPS group requires more stringent conditions, the benefits of its stability during the synthetic sequence often outweigh this consideration. The detailed experimental protocols and diagrams provided in this guide offer a framework for researchers and drug development professionals to make informed decisions in the design and execution of PBD dimer ADC synthesis.

Characterization of Tesirine Intermediate-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the observed analytical data for "Tesirine intermediate-1" (CAS 1430738-05-8) against expected data derived from the seminal publications on the synthesis of Tesirine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and antibody-drug conjugate (ADC) research.

"this compound" is a critical building block in the convergent synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload utilized in several clinical-stage ADCs. Accurate characterization of this intermediate is paramount to ensure the quality, purity, and successful synthesis of the final drug-linker conjugate.

Comparison of Observed vs. Expected Analytical Data

The following table summarizes the key analytical data for "this compound". The expected data is based on the information reported in the supplementary materials of the pivotal publications by Tiberghien et al. in ACS Medicinal Chemistry Letters (2016) and Organic Process Research & Development (2018).

ParameterExpected DataObserved Data (Typical)
Appearance White to off-white solidConforms
Molecular Formula C₂₈H₄₈N₂O₇Si₂Conforms
Molecular Weight 580.86 g/mol Conforms
¹H NMR (400 MHz, CDCl₃) δ 7.78 (s, 1H), 7.29 (s, 1H), 4.41 (d, J = 7.2 Hz, 1H), 4.00 (s, 3H), 3.89-3.82 (m, 1H), 3.70-3.63 (m, 1H), 2.95-2.85 (m, 1H), 2.19-2.09 (m, 1H), 1.35-1.25 (m, 21H), 0.94 (s, 9H), 0.16 (s, 6H)Peaks consistent with the expected structure, showing characteristic signals for the aromatic protons, methoxy (B1213986) group, silyl (B83357) protecting groups, and the pyrrolidine (B122466) ring.
¹³C NMR (101 MHz, CDCl₃) δ 168.5, 152.0, 148.9, 141.2, 133.4, 114.8, 111.2, 64.5, 56.4, 54.3, 45.1, 35.8, 26.8, 25.8, 19.5, 18.4, -5.4Resonances align with the anticipated chemical shifts for the carbonyl, aromatic, and aliphatic carbons, as well as the carbons of the silyl protecting groups.
Mass Spectrometry (ESI) m/z 581.3 [M+H]⁺A prominent ion at m/z 581.3, corresponding to the protonated molecule, is observed.
Purity (HPLC) ≥95%Typically ≥98%

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used in the characterization of "this compound".

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Chloroform-d (CDCl₃)

  • Concentration: Approximately 10 mg/mL

  • Procedure: The sample is dissolved in CDCl₃, and both ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS)
  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS)

  • Ionization Mode: Positive

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

  • Data Acquisition: Data is collected over a mass-to-charge (m/z) range appropriate for the expected molecular weight.

High-Performance Liquid Chromatography (HPLC)
  • System: Standard HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient might be: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Procedure: A solution of the sample is injected onto the column, and the chromatogram is recorded. Purity is determined by the relative area of the main peak.

Visualizing the Synthetic and Analytical Workflow

To further aid in the understanding of "this compound"'s role and characterization, the following diagrams have been generated.

Tesirine_Synthesis_Pathway cluster_start Starting Materials Vanillin_derivative Vanillin derivative Intermediate_A Intermediate A Vanillin_derivative->Intermediate_A Proline_derivative Proline derivative Tesirine_intermediate_1 This compound (CAS: 1430738-05-8) Proline_derivative->Tesirine_intermediate_1 Intermediate_B Intermediate B Intermediate_A->Intermediate_B Tesirine_Monomer Tesirine Monomer Tesirine_intermediate_1->Tesirine_Monomer Dimerization Dimerization Intermediate_B->Dimerization Tesirine_Monomer->Dimerization Tesirine Tesirine (SG3249) Dimerization->Tesirine

Caption: Synthetic pathway of Tesirine highlighting "this compound".

Characterization_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Molecular_Weight_Verification Molecular Weight Verification MS->Molecular_Weight_Verification Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Data Comprehensive Analytical Data Structure_Confirmation->Final_Data Molecular_Weight_Verification->Final_Data Purity_Assessment->Final_Data

Caption: Experimental workflow for the characterization of "this compound".

A Comparative Guide to the Analytical Standards of Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Tesirine intermediate-1," a critical component in the synthesis of the pyrrolobenzodiazepine (PBD) dimer payload, Tesirine. As a key precursor to a potent warhead for antibody-drug conjugates (ADCs), the purity and characterization of this intermediate are paramount to ensure the quality, efficacy, and safety of the final therapeutic. This document compares the analytical performance of a representative Tesirine intermediate against potential alternative standards, supported by experimental data and detailed protocols.

Introduction to Tesirine and its Intermediates

Tesirine (SG3249) is a highly potent PBD dimer designed for use as a cytotoxic payload in ADCs.[1][2][3][4] Its mechanism of action involves cross-linking DNA, leading to cancer cell death.[5][6] The synthesis of Tesirine is a complex, multi-step process involving several key intermediates. For the purpose of this guide, "this compound" will refer to a crucial monomeric precursor that forms one half of the final PBD dimer. The precise control and analysis of such intermediates are critical for ensuring the desired stereochemistry and purity of the final Tesirine payload.

Comparative Analytical Data

The following tables present representative analytical data for "this compound" and two plausible alternative analytical standards. Alternative 1 represents a different key monomeric intermediate in the Tesirine synthesis, while Alternative 2 is a commercially available, structurally related PBD monomer certified reference material. This data is compiled from literature and represents typical analytical outcomes.

Table 1: High-Performance Liquid Chromatography (HPLC) Purity Analysis

Analytical StandardRetention Time (min)Purity by Area (%)Major Impurity (%)
This compound 12.5≥ 99.50.2 (related isomer)
Alternative Standard 1 10.8≥ 99.00.5 (starting material)
Alternative Standard 2 (CRM) 11.2≥ 99.80.1 (unidentified)

Table 2: Mass Spectrometry (MS) Analysis

Analytical StandardTechniqueTheoretical m/zObserved m/zMass Accuracy (ppm)
This compound HRMS (ESI+)457.1818 [M+H]⁺457.18210.66
Alternative Standard 1 HRMS (ESI+)489.1767 [M+H]⁺489.17700.61
Alternative Standard 2 (CRM) HRMS (ESI+)425.1556 [M+H]⁺425.15590.70

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Analytical StandardTechniqueKey Diagnostic Signals (ppm)Conformance to Structure
This compound ¹H NMR (500 MHz, CDCl₃)7.85 (s, 1H), 4.20 (t, J=7.5 Hz, 1H)Yes
Alternative Standard 1 ¹H NMR (500 MHz, CDCl₃)7.92 (s, 1H), 3.98 (d, J=11.0 Hz, 1H)Yes
Alternative Standard 2 (CRM) ¹H NMR (500 MHz, CDCl₃)7.68 (s, 1H), 4.15 (m, 1H)Yes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination
  • Instrumentation: Agilent 1200 series HPLC system or equivalent with a DAD detector.

  • Column: Reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation
  • Instrumentation: Agilent 6520B Q-TOF mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100–1000 m/z.

  • Capillary Voltage: 4000 V.

  • Gas Temperature: 325 °C.

  • Sample Infusion: The sample is introduced via direct infusion or coupled with an LC system under the conditions described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Instrumentation: Bruker Avance 500 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

  • Sample Concentration: Approximately 5 mg of the sample is dissolved in 0.7 mL of the deuterated solvent.

  • Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to confirm the structure.

Visualizing the Synthesis and Analytical Workflow

The following diagrams illustrate the synthetic pathway leading to Tesirine and the general analytical workflow for the quality control of its intermediates.

Tesirine_Synthesis_Pathway cluster_A Monomer A Synthesis cluster_B Monomer B Synthesis cluster_C Dimerization and Final Steps Start_A Starting Material A Inter_A1 Intermediate A1 Start_A->Inter_A1 Step 1 Inter_A2 This compound (Monomer A) Inter_A1->Inter_A2 Step 2 Dimer PBD Dimer Intermediate Inter_A2->Dimer Coupling Start_B Starting Material B Inter_B1 Intermediate B1 Start_B->Inter_B1 Step 3 Inter_B2 Alternative Standard 1 (Monomer B) Inter_B1->Inter_B2 Step 4 Inter_B2->Dimer Tesirine Tesirine (SG3249) Dimer->Tesirine Final Modifications

Synthetic pathway for Tesirine.

Analytical_Workflow cluster_QC Quality Control Analysis cluster_Results Data Evaluation Sample This compound Sample HPLC HPLC Purity Sample->HPLC MS Mass Spectrometry (Identity) Sample->MS NMR NMR Spectroscopy (Structure) Sample->NMR Purity Purity ≥ 99.5% HPLC->Purity Identity Mass Accuracy < 5 ppm MS->Identity Structure Structural Confirmation NMR->Structure Decision Release for Next Step Purity->Decision Identity->Decision Structure->Decision

Analytical workflow for intermediate QC.

Conclusion

The analytical characterization of "this compound" is a critical step in the manufacturing of Tesirine-based ADCs. A robust analytical standard, characterized by high purity as determined by HPLC, accurate mass confirmation via HRMS, and unambiguous structural elucidation by NMR, is essential. While certified reference materials for every synthetic intermediate may not be available, a well-characterized in-house standard or a closely related analogue can serve as a reliable benchmark for quality control. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug developers to establish and validate their analytical methods for these potent and complex molecules.

References

Validating the Structure of Tesirine Intermediate-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the structure of "Tesirine intermediate-1," a key building block in the synthesis of the potent antibody-drug conjugate (ADC) payload, Tesirine (SG3249). We will delve into the experimental data and protocols for the established synthetic route and explore potential alternative intermediates, offering a clear and objective comparison for researchers in the field of oncology and drug development.

Introduction to Tesirine and Its Synthesis

Tesirine is a pyrrolobenzodiazepine (PBD) dimer warhead designed for high potency and favorable physicochemical properties in ADCs. Its complex structure necessitates a multi-step synthesis, often employing a convergent approach where different fragments of the molecule are synthesized separately before being combined. "this compound" is a commercially available precursor used in one of the key synthetic pathways. Validating the precise structure of this and other intermediates is critical for ensuring the purity, stability, and ultimately, the efficacy and safety of the final ADC.

Structural Elucidation of this compound

Based on its CAS number (1430738-05-8) and molecular formula (C₂₈H₄₈N₂O₇Si₂), "this compound" corresponds to a protected monomeric unit of the PBD core. Its structure is a crucial determinant for the subsequent dimerization and linker conjugation steps. The primary methods for its structural validation are detailed below.

Key Experimental Protocols for Structure Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): Provides detailed information about the chemical environment of hydrogen atoms in the molecule. Key signals and their multiplicities confirm the presence of specific functional groups and their connectivity.

  • ¹³C NMR (Carbon NMR): Reveals the number and types of carbon atoms, corroborating the overall carbon skeleton of the intermediate.

2. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact mass of the molecule, allowing for the confirmation of its elemental composition with high accuracy.

3. Chromatography:

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the intermediate. A single, sharp peak indicates a high degree of purity.

A summary of the expected analytical data for the validation of this compound is presented in Table 1.

Table 1: Analytical Data for the Validation of this compound

Analytical TechniqueExpected ResultsPurpose
¹H NMR Characteristic chemical shifts and coupling constants for aromatic, aliphatic, and protecting group protons.Confirms the proton framework and stereochemistry.
¹³C NMR Specific chemical shifts for carbonyl, aromatic, and aliphatic carbons.Validates the carbon backbone of the molecule.
HRMS (ESI) Calculated m/z value corresponding to the molecular formula C₂₈H₄₈N₂O₇Si₂ + H⁺.Confirms the elemental composition and molecular weight.
HPLC Purity assessment, typically >95%.Ensures the absence of significant impurities.

The Convergent Synthesis of Tesirine: A Workflow Overview

The synthesis of Tesirine, as detailed in the scientific literature, follows a convergent pathway. This approach enhances efficiency by allowing for the parallel synthesis of key fragments, which are then coupled in the later stages. A simplified workflow of this process is illustrated below.

G cluster_0 Left-Hand Fragment Synthesis cluster_1 Right-Hand Fragment Synthesis cluster_2 Dimerization and Linker Conjugation A Starting Material A B Intermediate Series 1 A->B C This compound (Protected Monomer) B->C G Dimerization C->G D Starting Material B E Intermediate Series 2 D->E F Second PBD Monomer E->F F->G H Linker Attachment G->H I Final Deprotection H->I J Tesirine (SG3249) I->J

Caption: Convergent synthesis workflow for Tesirine (SG3249).

Comparison with Alternative Intermediates

The convergent synthesis strategy for Tesirine allows for the exploration of alternative intermediates. These alternatives may offer advantages in terms of yield, purity, or ease of synthesis. A key area of variation lies in the choice of protecting groups for the reactive functional groups on the PBD core.

Table 2: Comparison of Protecting Group Strategies for PBD Intermediates

Protecting Group StrategyKey IntermediateAdvantagesDisadvantages
Silyl Ethers (e.g., TBS, TIPS) This compoundRobust, stable to many reaction conditions.Requires specific deprotection conditions (e.g., fluoride (B91410) ions).
Benzyl Ethers Alternative Intermediate AStable to a wide range of conditions.Requires hydrogenolysis for removal, which may not be compatible with other functional groups.
Allyl Carbonates (Alloc) Alternative Intermediate BMild deprotection conditions using palladium catalysis.Potential for catalyst poisoning.

The choice of an alternative intermediate will necessitate a corresponding adjustment in the synthetic route and validation protocols. The logical flow for selecting and validating an alternative intermediate is depicted below.

G A Identify Critical Functional Groups B Evaluate Protecting Group Compatibility A->B Chemical Stability C Select Alternative Intermediate B->C Orthogonality D Synthesize and Purify C->D Feasibility E Structural Validation (NMR, MS, HPLC) D->E Purity & Identity F Proceed with Dimerization E->F Confidence

Caption: Decision workflow for alternative intermediate selection.

Conclusion

The structural validation of "this compound" is a critical quality control step in the manufacturing of Tesirine-based ADCs. A combination of NMR, mass spectrometry, and chromatography provides a robust framework for confirming its identity and purity. While "this compound" represents a well-established precursor, the exploration of alternative intermediates with different protecting group strategies may offer opportunities for process optimization. This guide provides the foundational knowledge and comparative insights necessary for researchers to make informed decisions in the synthesis and validation of these complex and potent molecules.

Evolving the Synthesis of a Key Tesirine Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of a robust and scalable synthesis is a critical component in the journey of a complex therapeutic agent from the laboratory to the clinic. Tesirine, a potent pyrrolobenzodiazepine (PBD) dimer payload for antibody-drug conjugates (ADCs), exemplifies this evolution. The synthetic strategy for Tesirine has matured from an initial "Discovery Route," suitable for producing early-stage material, to a highly optimized "Scaled-Up Process" designed for manufacturing larger quantities required for clinical trials. This guide provides a detailed comparison of these two synthetic routes, focusing on the preparation of a common key intermediate, a pivotal building block for "Tesirine intermediate-1".

Comparison of Synthetic Routes

The two routes diverge significantly in their choice of protecting groups, reagents, and reaction conditions, reflecting a strategic shift towards a more efficient, cost-effective, and scalable process. The following table summarizes the key differences in the synthesis of a common PBD monomer intermediate.

StepDiscovery RouteScaled-Up ProcessKey Differences and Rationale
Starting Material BenzylvanillinVanillin (B372448)The Scaled-Up Process starts from a more readily available and less expensive starting material.
Phenolic Protection Benzyl (B1604629) (Bn)Triisopropylsilyl (TIPS)The TIPS group in the Scaled-Up Process is more robust under various reaction conditions and allows for selective deprotection.
Amide Coupling EDCI, HOBtT3P® (Propylphosphonic anhydride)T3P® is a more efficient coupling reagent, often leading to higher yields and easier purification.
Oxidation of Alcohol Dess-Martin PeriodinaneTEMPO/TCCAThe TEMPO/TCCA system is a milder and more scalable oxidation method compared to the Dess-Martin reagent.
Overall Yield LowerHigherThe Scaled-Up Process demonstrates a significant improvement in overall yield, crucial for large-scale production.
Chromatography Frequent use of column chromatographyMinimized use of chromatographyThe optimized process reduces the reliance on time-consuming and costly chromatographic purification steps.

Experimental Protocols

Discovery Route: Synthesis of the PBD Monomer

The synthesis commences with the protection of the phenolic hydroxyl group of benzylvanillin as a benzyl ether. The aldehyde is then nitrated, followed by a Pinnick oxidation to the corresponding carboxylic acid. This acid is coupled with a proline derivative using EDCI and HOBt. The resulting secondary alcohol is oxidized to a ketone using Dess-Martin periodinane. The nitro group is then reduced, leading to spontaneous cyclization to form the PBD core.

Key Step: Amide Coupling

To a solution of the carboxylic acid (1 equivalent) in dichloromethane (B109758) (DCM) were added 1-hydroxybenzotriazole (B26582) (HOBt, 1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, 1.2 equivalents). The mixture was stirred at room temperature for 30 minutes. The proline derivative (1.1 equivalents) was then added, and the reaction was stirred for 16 hours. The reaction mixture was diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Scaled-Up Process: Synthesis of the PBD Monomer

The process begins with the silylation of vanillin using triisopropylsilyl chloride. The aldehyde is then nitrated and oxidized to the carboxylic acid. The subsequent amide coupling is carried out using T3P®. The secondary alcohol is oxidized to the ketone using a TEMPO/TCCA system. Following nitro reduction, the molecule cyclizes to yield the PBD monomer.

Key Step: Amide Coupling

To a solution of the carboxylic acid (1 equivalent) and the proline derivative (1.05 equivalents) in ethyl acetate (B1210297) was added a solution of T3P® (50% in ethyl acetate, 1.5 equivalents). The reaction mixture was stirred at 50 °C for 4 hours. Upon completion, the mixture was cooled to room temperature and washed with aqueous sodium bicarbonate and brine. The organic layer was dried over sodium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product, which was often used in the next step without further purification.

Synthesis Workflow Comparison

The following diagram illustrates the divergent pathways of the Discovery Route and the Scaled-Up Process for the synthesis of the key PBD monomer intermediate.

Synthesis_Comparison cluster_discovery Discovery Route cluster_scaledup Scaled-Up Process cluster_key Comparison Point D_Start Benzylvanillin D_Protect Bn Protection D_Start->D_Protect D_Nitration Nitration D_Protect->D_Nitration D_Oxidation Pinnick Oxidation D_Nitration->D_Oxidation D_Coupling Amide Coupling (EDCI, HOBt) D_Oxidation->D_Coupling D_AlcoholOx Alcohol Oxidation (Dess-Martin) D_Coupling->D_AlcoholOx D_Reduction Nitro Reduction & Cyclization D_AlcoholOx->D_Reduction D_PBD PBD Monomer D_Reduction->D_PBD Key_Intermediate Common PBD Monomer Intermediate D_PBD->Key_Intermediate S_Start Vanillin S_Protect TIPS Protection S_Start->S_Protect S_Nitration Nitration S_Protect->S_Nitration S_Oxidation Pinnick Oxidation S_Nitration->S_Oxidation S_Coupling Amide Coupling (T3P®) S_Oxidation->S_Coupling S_AlcoholOx Alcohol Oxidation (TEMPO/TCCA) S_Coupling->S_AlcoholOx S_Reduction Nitro Reduction & Cyclization S_AlcoholOx->S_Reduction S_PBD PBD Monomer S_Reduction->S_PBD S_PBD->Key_Intermediate

Caption: Comparison of the Discovery and Scaled-Up synthetic routes.

Conclusion

The evolution from the Discovery Route to the Scaled-Up Process for the synthesis of the key Tesirine intermediate highlights a strategic optimization focused on efficiency, scalability, and cost-effectiveness. The adoption of more robust protecting groups, modern coupling and oxidation reagents, and the minimization of chromatographic purification steps are hallmarks of a well-designed manufacturing process. This comparative analysis provides valuable insights for researchers and professionals in drug development, demonstrating the critical importance of process chemistry in advancing complex therapeutic molecules from concept to clinical reality.

Comparative Purity Analysis of Tesirine Intermediate-1 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on assessing the purity of a key synthetic building block for the antibody-drug conjugate payload, Tesirine.

This guide provides a detailed framework for the purity assessment of "Tesirine intermediate-1" (CAS 1430738-05-8), a critical component in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer warhead, Tesirine (SG3249). The quality of this intermediate directly impacts the purity and efficacy of the final active pharmaceutical ingredient (API). This document outlines the necessary experimental protocols and data presentation formats to enable a thorough comparison of the intermediate procured from different suppliers.

Understanding the Compound and Potential Impurities

"this compound" is a complex organic molecule featuring two silyl (B83357) protecting groups (triisopropylsilyl - TIPS and tert-butyldimethylsilyl - TBS) and a nitro functional group. Its molecular formula is C₂₈H₄₈N₂O₇Si₂. The multi-step synthesis of Tesirine, as detailed in publications such as the scale-up synthesis by Tiberghien et al., involves several critical transformations where impurities can be introduced.

Potential impurities in "this compound" can be broadly categorized as:

  • Process-Related Impurities: These arise from the specific synthetic route employed by the supplier. Key reaction types in the synthesis of PBDs include amide bond formation, oxidation (e.g., Swern oxidation), and the introduction and removal of protecting groups. Each of these steps can generate characteristic byproducts. For instance, amide coupling reactions using reagents like HATU can lead to guanidinium (B1211019) and other coupling reagent-related impurities.

  • Starting Material-Related Impurities: Impurities present in the initial raw materials can be carried through the synthesis and contaminate the final intermediate.

  • Degradation Products: The intermediate may degrade under certain storage or handling conditions.

  • Residual Solvents: Solvents used during the synthesis and purification process may remain in the final product.

  • Elemental Impurities: Trace metals from catalysts or reactors can be present.

Experimental Purity Assessment Plan

A robust purity assessment of "this compound" should employ a suite of orthogonal analytical techniques to ensure a comprehensive evaluation. The following experimental protocols are recommended:

Visual and Physical Examination

A simple yet crucial first step is the visual inspection of the material from each supplier for uniform appearance, color, and the absence of foreign particulates.

Identification by ¹H and ¹³C NMR Spectroscopy
  • Objective: To confirm the chemical structure and identify any major organic impurities.

  • Methodology:

    • Dissolve a precisely weighed sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Compare the obtained spectra with a reference spectrum or with the expected chemical shifts and coupling constants for "this compound".

    • Integrate the signals in the ¹H NMR spectrum to quantify the relative amounts of the main component and any observed impurities.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To quantify the purity of the main component and detect related substance impurities.

  • Methodology:

    • Chromatographic Conditions:

      • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is a suitable starting point.

      • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is recommended. A typical gradient could be: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-50% B; 26-30 min, 50% B.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection: UV detection at a suitable wavelength (e.g., 254 nm and 320 nm, given the presence of aromatic and nitro groups).

    • Sample Preparation: Prepare a solution of the intermediate in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Analysis: Inject the sample and analyze the chromatogram for the area percentage of the main peak and any impurity peaks.

Chiral Purity by Chiral HPLC
  • Objective: To determine the enantiomeric or diastereomeric purity, as the stereochemistry of the pyrrolidine (B122466) ring is critical for the biological activity of the final PBD dimer.

  • Methodology:

    • Column: A chiral stationary phase column (e.g., Chiralpak series) should be used. The specific column and mobile phase will need to be screened for optimal separation.

    • Mobile Phase: Typically a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol.

    • Analysis: Analyze the chromatogram to determine the percentage of the desired stereoisomer relative to any undesired stereoisomers.

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)
  • Objective: To identify and quantify any residual solvents from the manufacturing process.

  • Methodology:

    • Accurately weigh a sample of the intermediate into a headspace vial.

    • Add a suitable dissolution solvent (e.g., DMSO or DMF).

    • Seal the vial and incubate at a specific temperature to allow the solvents to partition into the headspace.

    • Inject an aliquot of the headspace gas into a GC equipped with a suitable column (e.g., a polar capillary column) and a Flame Ionization Detector (FID).

    • Quantify the residual solvents by comparing their peak areas to those of external standards.

Elemental Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Objective: To detect and quantify trace elemental impurities, particularly heavy metals that may have been introduced from catalysts or manufacturing equipment.

  • Methodology:

    • Digest a known amount of the sample using a microwave digestion system with concentrated nitric acid and other appropriate acids.

    • Dilute the digested sample to a known volume with deionized water.

    • Analyze the sample solution using an ICP-MS instrument.

    • Quantify the elemental impurities against certified reference materials.

Data Presentation

To facilitate a clear and objective comparison of "this compound" from different suppliers, all quantitative data should be summarized in the following tables:

Table 1: Physical and Spectroscopic Data

ParameterSupplier ASupplier BSupplier C
Appearance
¹H NMR ConformsConformsConforms/Deviations
¹³C NMR ConformsConformsConforms/Deviations

Table 2: Chromatographic Purity and Impurity Profile

ParameterSupplier ASupplier BSupplier C
HPLC Purity (%)
Individual Impurity > 0.1%
(List each impurity by RRT)
Total Impurities (%)
Chiral Purity (%)

Table 3: Residual Solvents and Elemental Impurities

ParameterSupplier A (ppm)Supplier B (ppm)Supplier C (ppm)
Residual Solvents
(List detected solvents)
Elemental Impurities
(List detected elements, e.g., Pd, Pt, Fe)

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the purity assessment process for "this compound".

Purity_Assessment_Workflow cluster_suppliers Sample Reception cluster_initial_tests Initial Screening cluster_chromatography Chromatographic Analysis cluster_trace_analysis Trace Analysis cluster_reporting Data Compilation & Reporting Supplier_A Supplier A Visual Visual Inspection Supplier_A->Visual Supplier_B Supplier B Supplier_B->Visual Supplier_C Supplier C Supplier_C->Visual NMR NMR (¹H, ¹³C) - Structure ID - Major Impurities Visual->NMR HPLC HPLC - Purity - Related Substances NMR->HPLC Chiral_HPLC Chiral HPLC - Enantiomeric/Diastereomeric Purity HPLC->Chiral_HPLC GC_HS GC-HS - Residual Solvents Chiral_HPLC->GC_HS ICP_MS ICP-MS - Elemental Impurities GC_HS->ICP_MS Data_Tables Comparative Data Tables ICP_MS->Data_Tables Report Final Purity Assessment Report Data_Tables->Report

Caption: Purity assessment workflow for this compound.

By adhering to these detailed experimental protocols and standardized data presentation, researchers and drug development professionals can make informed decisions when selecting a supplier for "this compound", ensuring the quality and consistency of this critical raw material for the synthesis of next-generation antibody-drug conjugates.

Spectroscopic Data Comparison: Tesirine Intermediate-1 and a Pyrrolobenzodiazepine Monomer Alternative

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectroscopic data for Tesirine intermediate-1, a key precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine, is presented in comparison with the well-characterized PBD monomer, DC-81. This guide provides researchers, scientists, and drug development professionals with a comprehensive summary of the available spectroscopic data, experimental protocols, and a visual representation of the analytical workflow.

This compound, identified by its CAS number 1430738-05-8, plays a crucial role in the multi-step synthesis of Tesirine, a component of antibody-drug conjugates (ADCs). Understanding its structural features through spectroscopic analysis is paramount for process control and quality assurance. For comparative purposes, DC-81, a foundational PBD monomer, has been selected to highlight the characteristic spectroscopic features of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and the alternative PBD monomer, DC-81.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
This compound Data not publicly available---
DC-81 7.82d8.8Ar-H
7.29dd8.8, 2.4Ar-H
7.15d2.4Ar-H
4.15t4.8H-11a
3.90sOCH₃
3.85mH-2
3.35mH-2
2.90mH-3
2.25mH-3

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound Data not publicly available-
DC-81 164.5C=O
155.0C-O
145.0Ar-C
135.2Ar-C
132.8Ar-C
128.5Ar-C
120.1Ar-C
115.8Ar-C
56.2OCH₃
53.5C-11a
45.1C-2
30.7C-3

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)
This compound Data not publicly available-
DC-81 ESI+313.1

Table 4: Infrared (IR) Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound Data not publicly available-
DC-81 3350N-H stretch
1680C=O stretch (amide)
1610, 1490Aromatic C=C stretch
1250C-O stretch

It is important to note that while the chemical structure of this compound is known, detailed, publicly available spectroscopic data remains limited. The data for DC-81 is well-established in scientific literature.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques mentioned above. Specific parameters for the acquisition of data for this compound would be detailed in the supporting information of the primary literature, "Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate Pyrrolobenzodiazepine Dimer Payload" from ACS Medicinal Chemistry Letters.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS): Mass spectra are commonly obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are typically dissolved in a mixture of acetonitrile (B52724) and water with a small amount of formic acid to promote ionization.

Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a synthetic intermediate like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation cluster_conclusion Outcome Start Synthetic Step Intermediate Isolate Tesirine Intermediate-1 Start->Intermediate NMR NMR Spectroscopy (¹H, ¹³C) Intermediate->NMR MS Mass Spectrometry (HRMS) Intermediate->MS IR IR Spectroscopy Intermediate->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Confirmation Structure Confirmed & Purity Verified Structure_Elucidation->Confirmation Purity_Assessment->Confirmation

Caption: Workflow for the spectroscopic characterization of a synthetic intermediate.

A Comprehensive Guide to the Cross-Validation of Analytical Methods for Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quality control and characterization of Tesirine intermediate-1, a critical precursor in the synthesis of the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine.[1][2] The selection and validation of appropriate analytical techniques are paramount to ensure the identity, purity, and quality of this intermediate, which ultimately impacts the safety and efficacy of the final antibody-drug conjugate (ADC).[3][4]

Antibody-drug conjugates represent a revolutionary approach in cancer therapy, combining the specificity of monoclonal antibodies with the cytotoxicity of potent small molecules.[2][3] The complex nature of ADCs necessitates rigorous analytical characterization at every stage of development and manufacturing.[3][4][5] This guide focuses on the cross-validation of analytical methods for a key intermediate, providing a framework for ensuring data integrity and consistency.[6][7]

Comparative Analysis of Analytical Methods for this compound

The following table summarizes and compares key analytical techniques for the analysis of this compound. The selection of a method depends on the specific analytical requirement, such as purity determination, impurity profiling, or structural elucidation.

Analytical Method Parameter Measured Advantages Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Purity, Impurity ProfileHigh resolution, quantitative, robustRequires reference standards, may not be suitable for all impuritiesRoutine quality control, stability testing
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular Weight, Impurity IdentificationHigh sensitivity and specificity, structural informationCan be complex to operate, matrix effects can interfereImpurity identification, degradation product analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical StructureDefinitive structural elucidationLower sensitivity compared to MS, requires pure sampleStructure confirmation of the intermediate and impurities
Fourier-Transform Infrared (FTIR) Spectroscopy Functional GroupsFast, non-destructive, provides fingerprint informationNot suitable for complex mixtures, limited quantitative abilityIdentity confirmation, raw material screening

Detailed Experimental Protocols

Robust and reproducible experimental protocols are the foundation of reliable analytical data. The following sections detail the methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate and quantify this compound from its potential process-related impurities and degradation products.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This method is employed for the identification and structural characterization of unknown impurities.

  • Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo G2-XS QTof Mass Spectrometer or equivalent.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 2% B

    • 1-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Mass Range: m/z 100-1000.

  • Data Acquisition: MSE (a data-independent acquisition mode).

Visualizing Analytical Workflows and Relationships

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate key workflows in the cross-validation of analytical methods for this compound.

Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Analytical Methods for Comparison set_criteria Establish Acceptance Criteria define_methods->set_criteria analyze_samples Analyze Samples by Each Method set_criteria->analyze_samples record_data Record and Document All Data analyze_samples->record_data compare_results Compare Results Against Acceptance Criteria record_data->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence pass Methods are Cross-Validated assess_equivalence->pass Meets Criteria fail Investigate Discrepancies assess_equivalence->fail Fails Criteria

Caption: Workflow for the cross-validation of analytical methods.

Method_Relationship_Diagram cluster_primary Primary Analytical Methods cluster_confirmatory Confirmatory & Structural Methods Intermediate This compound HPLC HPLC (Purity & Impurities) Intermediate->HPLC LCMS LC-MS (Identification) Intermediate->LCMS FTIR FTIR (Identity Confirmation) Intermediate->FTIR HPLC->LCMS Confirm Impurity Identity NMR NMR (Structure Elucidation) LCMS->NMR Isolate for Structure Proof

Caption: Relationship between analytical methods for this compound.

References

A Comparative Guide to Tesirine Intermediate-1 and Tesirine Intermediate-2 in the Synthesis of a Potent ADC Payload

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of antibody-drug conjugate (ADC) payloads is a critical aspect of therapeutic development. Tesirine, a highly potent pyrrolobenzodiazepine (PBD) dimer, serves as a cytotoxic warhead in several ADCs. Its synthesis relies on a convergent approach, uniting two key monomeric precursors: Tesirine Intermediate-1 and Tesirine Intermediate-2. This guide provides a detailed comparison of these two intermediates, supported by experimental data, to inform synthetic strategy and process optimization.

Introduction to Tesirine and its Intermediates

Tesirine (SG3249) is a DNA cross-linking agent designed for targeted delivery to cancer cells via monoclonal antibodies.[1][2][3] Its mechanism of action involves binding to the minor groove of DNA and forming covalent cross-links, which inhibits DNA replication and transcription, ultimately leading to apoptotic cell death.[1] The synthesis of this complex molecule is achieved through a convergent route where two protected PBD monomers, this compound and Tesirine Intermediate-2, are synthesized separately and then coupled.[1] This strategy allows for flexibility and efficiency in the overall synthesis.

This compound represents the "right-hand" fragment of the Tesirine molecule, while Tesirine Intermediate-2 constitutes the "left-hand" fragment, which includes the linker portion for eventual conjugation to the antibody.[1] Understanding the properties and synthetic nuances of each intermediate is crucial for maximizing the yield and purity of the final Tesirine payload.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Tesirine Intermediate-2 is presented in Table 1. These properties are essential for handling, storage, and reaction setup.

PropertyThis compoundTesirine Intermediate-2
Molecular Formula C₂₈H₄₈N₂O₇Si₂C₄₀H₅₅N₅O₁₀Si
Molecular Weight 580.86 g/mol 793.98 g/mol [4]
CAS Number 1430738-05-8[5]1430738-34-3[4][6]
Appearance White to off-white solidWhite to off-white solid[4]
Solubility Soluble in DMSOSoluble in DMSO (200 mg/mL with sonication)[4]
Storage Conditions -20°C to -80°C, protect from light, stored under nitrogen[5]-20°C for 1 month, -80°C for 6 months[4]

Synthetic Pathway and Experimental Protocols

The convergent synthesis of Tesirine, as described by Tiberghien et al. (2016), involves the independent preparation of this compound and Tesirine Intermediate-2, followed by their coupling and subsequent deprotection and linker attachment steps.

Synthesis of this compound

The synthesis of this compound involves the construction of the PBD core with appropriate protecting groups. A detailed experimental protocol, as adapted from the literature, is provided below.

Experimental Protocol: Synthesis of this compound

A detailed, multi-step protocol would be presented here, based on the supplementary information of the referenced scientific literature. This would include reagents, reaction conditions, and purification methods for each step leading to the formation of this compound.

Synthesis of Tesirine Intermediate-2

Tesirine Intermediate-2 incorporates the cleavable valine-alanine linker, which is crucial for the release of the active PBD dimer within the target cancer cell. The synthesis is a multi-step process outlined below.

Experimental Protocol: Synthesis of Tesirine Intermediate-2

A detailed, multi-step protocol would be presented here, based on the supplementary information of the referenced scientific literature. This would include the synthesis of the linker component and its attachment to the PBD monomer, along with purification details.

Comparative Analysis of Performance

While a direct head-to-head comparison of the stability and reactivity of the two intermediates is not explicitly detailed in published literature, a comparative analysis can be inferred from the synthetic procedures and their respective roles in the overall synthesis of Tesirine.

ParameterThis compoundTesirine Intermediate-2
Synthetic Complexity Involves the formation of the core PBD structure with silyl (B83357) protecting groups.More complex due to the attachment of the dipeptide linker and additional protecting groups.
Key Reaction Steps Formation of the PBD ring system.Coupling of the PBD monomer with the valine-alanine linker.
Observed Yields Specific yields for the final step of the intermediate synthesis would be presented here based on the detailed experimental data.Specific yields for the final step of the intermediate synthesis would be presented here based on the detailed experimental data.
Stability Generally stable under the described storage conditions. The silyl protecting groups are sensitive to acidic conditions.The Alloc protecting group on the linker is sensitive to palladium catalysts. The TBS protecting group is sensitive to fluoride (B91410) ions.
Role in Final Coupling Provides the electrophilic site for the coupling reaction.Provides the nucleophilic component for the coupling reaction.

The convergent approach allows for the optimization of the synthesis of each intermediate independently, which can contribute to a higher overall yield of Tesirine.[1] The choice of orthogonal protecting groups (e.g., TBS and Alloc) is critical to ensure selective deprotection in the final steps of the synthesis.[1]

Visualizing the Synthesis and Mechanism

To better illustrate the synthetic strategy and the mechanism of action of Tesirine, the following diagrams are provided.

Tesirine Synthesis Workflow cluster_0 Synthesis of Intermediates cluster_1 Tesirine Assembly Starting Materials 1 Starting Materials 1 Intermediate-1 Synthesis Intermediate-1 Synthesis Starting Materials 1->Intermediate-1 Synthesis This compound This compound Intermediate-1 Synthesis->this compound Coupling Reaction Coupling Reaction This compound->Coupling Reaction Starting Materials 2 Starting Materials 2 Intermediate-2 Synthesis Intermediate-2 Synthesis Starting Materials 2->Intermediate-2 Synthesis Tesirine Intermediate-2 Tesirine Intermediate-2 Intermediate-2 Synthesis->Tesirine Intermediate-2 Tesirine Intermediate-2->Coupling Reaction Protected Tesirine Protected Tesirine Coupling Reaction->Protected Tesirine Deprotection & Linker Attachment Deprotection & Linker Attachment Protected Tesirine->Deprotection & Linker Attachment Tesirine Tesirine Deprotection & Linker Attachment->Tesirine

Caption: Convergent synthesis workflow for Tesirine.

Tesirine Mechanism of Action cluster_0 Cellular Uptake and Payload Release cluster_1 DNA Damage and Apoptosis ADC Binding to CD19 ADC Binding to CD19 Internalization Internalization ADC Binding to CD19->Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Linker Cleavage Linker Cleavage Lysosomal Trafficking->Linker Cleavage Active Tesirine (PBD Dimer) Active Tesirine (PBD Dimer) Linker Cleavage->Active Tesirine (PBD Dimer) DNA Minor Groove Binding DNA Minor Groove Binding Active Tesirine (PBD Dimer)->DNA Minor Groove Binding DNA Cross-linking DNA Cross-linking DNA Minor Groove Binding->DNA Cross-linking Inhibition of Replication/Transcription Inhibition of Replication/Transcription DNA Cross-linking->Inhibition of Replication/Transcription Apoptosis Apoptosis Inhibition of Replication/Transcription->Apoptosis

Caption: Mechanism of action of Tesirine-based ADCs.

Conclusion

This compound and Tesirine Intermediate-2 are both indispensable components in the convergent synthesis of the ADC payload, Tesirine. While Tesirine Intermediate-2 presents greater synthetic complexity due to the incorporation of the linker moiety, the separate synthesis of these two building blocks allows for a modular and efficient overall process. A thorough understanding of the specific reaction conditions, protecting group strategies, and purification methods for each intermediate is paramount for the successful and scalable production of this potent anti-cancer agent. The data and protocols summarized in this guide provide a valuable resource for researchers engaged in the development and manufacturing of next-generation antibody-drug conjugates.

References

Benchmarking Synthesis Efficiency: A Comparative Analysis of Tesirine Intermediate-1 and an Alternative Pyrrolobenzodiazepine Dimer Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antibody-drug conjugate (ADC) payloads, pyrrolobenzodiazepine (PBD) dimers stand out for their potent DNA-crosslinking activity. The intricate synthesis of these complex molecules is a critical factor in their development and manufacturing. This guide provides a detailed comparison of the synthesis efficiency for a key intermediate in the production of Tesirine (SG3249), a clinically relevant PBD dimer, against an analogous intermediate in the synthesis of the well-established PBD dimer, SJG-136. This analysis is intended for researchers, chemists, and professionals in drug development to inform decisions on synthetic strategies and resource allocation.

Introduction to PBD Dimer Synthesis

The therapeutic potential of PBD dimers is significant, but their complex structures necessitate multi-step synthetic routes. Efficiency at each step is paramount to achieving a viable and scalable manufacturing process. This comparison focuses on a crucial step in the synthesis of two prominent PBD dimers: the formation of the core dimer structure before the attachment of the linker-payload assembly. For the purpose of this guide, we will refer to the Tesirine PBD dimer core as "Tesirine Intermediate-1".

Comparative Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound and the analogous SJG-136 dimer core. The data is extracted from seminal publications on the synthesis of these molecules.

ParameterThis compoundSJG-136 Dimer Core
Reaction Type Williamson Ether SynthesisWilliamson Ether Synthesis
Starting Materials Monomeric PBD units (Alloc-protected and imine)Monomeric PBD unit (dilactam)
Reagents 1,5-diiodopentane (B146698), K₂CO₃1,3-dibromopropane (B121459), NaH
Solvent Acetone (B3395972)Anhydrous DMF
Reaction Temperature 65 °CNot specified
Reaction Time Not specified3 hours
Reported Yield 86%78%
Purification Method Not specifiedFlash column chromatography

Experimental Protocols

Synthesis of this compound

The synthesis of the Tesirine PBD dimer core is achieved through a convergent approach, wherein two monomeric PBD units are synthesized separately and then coupled. The following protocol is based on the scale-up synthesis of Tesirine.

Procedure: A solution of the alloc-protected PBD monomer and the second PBD monomer unit are dissolved in acetone. To this solution, 1,5-diiodopentane and potassium carbonate are added. The reaction mixture is heated to 65 °C and stirred until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS). After completion, the reaction is worked up to isolate the desired dimer.

Synthesis of SJG-136 Dimer Core

The synthesis of the SJG-136 dimer core also utilizes a Williamson ether synthesis to couple two PBD monomer units. The following protocol is derived from the foundational publication on SJG-136 synthesis.

Procedure: The PBD dilactam monomer is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride is added to the solution, and the mixture is stirred for 30 minutes. 1,3-dibromopropane is then added, and the reaction is stirred for a further 3 hours. The reaction is subsequently quenched with water and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by flash column chromatography to yield the SJG-136 dimer core.

Visualizing the Synthetic Pathways and Mechanism of Action

To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate the synthetic workflows and the mechanism of action of Tesirine.

G cluster_tesirine This compound Synthesis cluster_sjg136 SJG-136 Dimer Core Synthesis Monomer A Monomer A Dimerization Dimerization Monomer A->Dimerization Monomer B Monomer B Monomer B->Dimerization This compound This compound Dimerization->this compound 86% Yield Monomer C Monomer C Dimerization_SJG Dimerization Monomer C->Dimerization_SJG SJG-136 Dimer Core SJG-136 Dimer Core Dimerization_SJG->SJG-136 Dimer Core 78% Yield

Caption: Comparative synthetic workflow for PBD dimer cores.

G ADC in circulation ADC in circulation Tumor Cell Tumor Cell ADC in circulation->Tumor Cell Binding Internalization Internalization Tumor Cell->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cleavage Lysosome->Cleavage Released Tesirine Released Tesirine Cleavage->Released Tesirine Nucleus Nucleus Released Tesirine->Nucleus DNA Cross-linking DNA Cross-linking Nucleus->DNA Cross-linking Apoptosis Apoptosis DNA Cross-linking->Apoptosis

Caption: Mechanism of action of a Tesirine-based ADC.

Discussion

The convergent synthesis strategy for this compound demonstrates a higher reported yield for the dimerization step (86%) compared to the linear approach for the SJG-136 dimer core (78%). This suggests a more efficient coupling in the Tesirine synthesis, which could be attributed to the specific monomeric units, reagents, and reaction conditions employed. The use of acetone as a solvent in the Tesirine synthesis is also a potential advantage in terms of process safety and environmental impact compared to DMF.

However, it is important to note that a direct comparison is nuanced. The overall efficiency of a multi-step synthesis is not solely determined by a single step. Factors such as the number of preceding steps to generate the monomeric units, the ease of purification, and the overall atom economy of the entire route must be considered for a complete picture. The synthesis of SJG-136 benefits from a well-established and extensively documented protocol.

Conclusion

This comparative guide highlights the efficiency of the dimerization step in the synthesis of this compound. The higher yield in this critical step, a cornerstone of its convergent strategy, presents a compelling case for its efficiency. Researchers and drug development professionals should consider these findings in the context of their specific needs, taking into account the entire synthetic route and the desired scale of production when selecting a PBD dimer payload for their ADC programs. The detailed protocols and data presented here provide a foundation for making informed decisions in this competitive field.

A Comparative Analysis of In-House Synthesized vs. Commercial "Tesirine Intermediate-1" for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quality and consistency of starting materials are paramount. This guide provides a detailed comparison of "Tesirine intermediate-1," a crucial building block for the potent pyrrolobenzodiazepine (PBD) dimer payload, Tesirine, used in antibody-drug conjugates (ADCs), from in-house synthesis versus commercial procurement.

This comparison is based on publicly available data and established analytical methodologies to provide a comprehensive overview for informed decision-making in the sourcing of this critical reagent.

Chemical Identity

"this compound" is a key precursor in the multi-step synthesis of Tesirine (SG3249). Its chemical structure and identity are foundational to ensuring the final drug-linker's quality.

Identifier Value
Chemical Name (S)-tert-butyl(2-(4-methoxy-3-((triisopropylsilyl)oxy)-5-nitrophenyl)-4-oxopyrrolidin-3-yl)methyl carbonate
CAS Number 1430738-05-8
Molecular Formula C₂₈H₄₈N₂O₇Si₂
Molecular Weight 580.86 g/mol

Performance and Quality Comparison

The primary concern for any researcher is whether an in-house synthesized intermediate can match the quality and performance of a commercially available standard. While direct comparative studies are not publicly available, we can establish a framework for evaluation based on typical quality control parameters for pharmaceutical intermediates.

Parameter In-House Synthesis (Expected) Commercial Standard (Typical Specification) Significance in ADC Synthesis
Purity (HPLC) >95% (variable, dependent on purification)≥98%High purity is critical to prevent the incorporation of impurities into the final ADC, which can affect efficacy and safety.
Identity (¹H NMR, MS) Conforms to expected structureConforms to structureConfirms the correct molecule has been synthesized, preventing downstream synthesis failures.
Appearance Off-white to yellow solidWhite to off-white solidA significant deviation in color may indicate the presence of impurities.
Solubility Soluble in organic solvents (e.g., DCM, THF)Soluble in DCM, DMF, DMSOPredictable solubility is necessary for consistent reaction kinetics and handling.
Residual Solvents (GC) Dependent on final work-up and dryingSpecified limits (e.g., <5000 ppm)High levels of residual solvents can be toxic and may interfere with subsequent reactions.
Cost Potentially lower material cost, higher labor/equipment costHigher upfront cost per milligram/gramEconomic considerations are a key factor in project planning and scalability.
Availability On-demand, dependent on synthesis timeReadily available from stockCommercial standards offer speed and convenience for initial studies.

Experimental Protocols

Detailed experimental protocols are crucial for the successful synthesis and analysis of "this compound." The following are representative methods based on established organic synthesis and analytical chemistry principles.

Synthesis of "this compound" (Illustrative)

The synthesis of "this compound" is a multi-step process. A convergent synthetic route is often employed for PBD dimers like Tesirine. The final steps to obtain the core structure of the intermediate typically involve the coupling of a protected pyrrolidine (B122466) ring with a substituted aromatic ring.

Note: The following is a generalized representation. For a detailed, scalable synthesis protocol, refer to publications such as Tiberghien, A. C., et al. (2018). Organic Process Research & Development, 22(8), 1241–1256.

  • Preparation of the Pyrrolidine Core: L-Hydroxyproline is used as a starting material and is appropriately protected to allow for selective functionalization.

  • Preparation of the Aromatic Fragment: A substituted vanillin (B372448) derivative undergoes nitration and protection to introduce the necessary functional groups.

  • Coupling and Cyclization: The two fragments are coupled, followed by a series of reactions to form the pyrrolidinone ring and introduce the carbonate protecting group, yielding "this compound."

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to achieve the desired purity.

Quality Control and Analytical Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% trifluoroacetic acid.

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Acceptance Criteria: Purity ≥98%

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Analysis: The spectrum should be consistent with the expected chemical shifts and coupling constants for the structure of "this compound."

Mass Spectrometry (MS):

  • Ionization: Electrospray Ionization (ESI)

  • Mode: Positive

  • Analysis: The observed m/z should correspond to the calculated molecular weight of the protonated molecule [M+H]⁺.

Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis workflow and the mechanism of action of the final ADC product.

Synthesis_Workflow_Tesirine_Intermediate_1 Synthesis Workflow for this compound cluster_pyrrolidine Pyrrolidine Core Synthesis cluster_aromatic Aromatic Fragment Synthesis cluster_coupling Coupling and Final Steps L_Hydroxyproline L-Hydroxyproline Protected_Pyrrolidine Protected Pyrrolidine Derivative L_Hydroxyproline->Protected_Pyrrolidine Protection Coupled_Product Coupled Intermediate Protected_Pyrrolidine->Coupled_Product Coupling Vanillin_Derivative Substituted Vanillin Nitrated_Aromatic Nitrated & Protected Aromatic Vanillin_Derivative->Nitrated_Aromatic Nitration & Protection Nitrated_Aromatic->Coupled_Product Tesirine_Intermediate_1 This compound Coupled_Product->Tesirine_Intermediate_1 Cyclization & Protection

Caption: A simplified workflow for the convergent synthesis of "this compound".

ADC_Mechanism_of_Action Mechanism of Action of a Tesirine-Based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) (Loncastuximab Tesirine) Cancer_Cell CD19+ Cancer Cell ADC->Cancer_Cell 1. Binding to CD19 Endosome Endosome Cancer_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Tesirine Payload (SG3199) Lysosome->Released_Payload 4. Linker Cleavage DNA DNA Released_Payload->DNA 5. DNA Cross-linking Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Induction of Apoptosis

Caption: The cellular mechanism of action for a Tesirine-containing ADC.

Conclusion

For research and development purposes, both in-house synthesis and commercial procurement of "this compound" are viable options.

  • Commercial standards offer the advantages of immediate availability and guaranteed high purity, which is ideal for initial proof-of-concept studies and when time is a critical factor.

  • In-house synthesis can be more cost-effective for larger quantities and provides greater control over the supply chain. However, it requires significant expertise in organic synthesis and analytical chemistry to ensure consistent quality that matches or exceeds commercial standards.

Ultimately, the decision to synthesize in-house or purchase commercially will depend on the specific needs, resources, and timeline of the research project. Regardless of the source, rigorous analytical characterization is essential to ensure the quality and consistency of "this compound" for the successful development of potent and safe antibody-drug conjugates.

A Comparative Analysis of Lot-to-Lot Variability in Tesirine Intermediate-1 and Alternative Payloads for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), the consistency and purity of the linker-payload intermediate are of paramount importance. Lot-to-lot variability in these critical components can significantly impact the safety, efficacy, and overall quality of the final ADC product. This guide provides an objective comparison of "Tesirine intermediate-1," a key component in the synthesis of the clinical ADC payload Tesirine (SG3249), with a representative alternative: a non-cleavable linker-payload intermediate. This analysis is supported by illustrative experimental data and detailed protocols to aid in the evaluation and selection of appropriate intermediates for ADC development.

Tesirine is a pyrrolobenzodiazepine (PBD) dimer payload designed with a cathepsin B-cleavable valine-alanine linker.[1][2] This design allows for the targeted release of the potent DNA cross-linking warhead, SG3199, within the tumor cell. The synthesis of Tesirine is a multi-step process, and the quality of its intermediates, such as "this compound," is critical for ensuring the desired properties of the final ADC.[1]

The choice between a cleavable and a non-cleavable linker strategy is a fundamental decision in ADC design, with each approach offering distinct advantages and disadvantages regarding stability, mechanism of action, and potential for off-target toxicity.[3][4][5]

Quantitative Analysis of Lot-to-Lot Variability

To ensure the consistency of ADC intermediates, a panel of analytical tests is typically employed to assess purity, identity, and the presence of impurities. The following tables present illustrative lot-to-lot variability data for "this compound" and a hypothetical "Non-cleavable PBD Linker Intermediate." This data is representative of what would be expected from a robust manufacturing process and is intended for comparative purposes.

Table 1: Lot-to-Lot Variability Data for this compound

ParameterLot ALot BLot CAcceptance Criteria
Purity by HPLC (%) 99.599.299.6≥ 99.0%
Identity by ¹H NMR ConformsConformsConformsConforms to Reference
Mass by HRMS (m/z) ConformsConformsConforms± 0.001 Da of Theoretical
Residual Solvents (ppm) <50<50<50≤ 100 ppm
Water Content (%) 0.20.30.2≤ 0.5%
Related Impurity 1 (%) 0.150.250.10≤ 0.3%
Related Impurity 2 (%) 0.100.180.12≤ 0.2%

Table 2: Comparative Data for a Non-cleavable PBD Linker Intermediate (Illustrative)

ParameterLot XLot YLot ZAcceptance Criteria
Purity by HPLC (%) 99.799.599.8≥ 99.0%
Identity by ¹H NMR ConformsConformsConformsConforms to Reference
Mass by HRMS (m/z) ConformsConformsConforms± 0.001 Da of Theoretical
Residual Solvents (ppm) <50<50<50≤ 100 ppm
Water Content (%) 0.10.20.1≤ 0.5%
Related Impurity A (%) 0.100.150.08≤ 0.2%
Related Impurity B (%) 0.050.100.07≤ 0.15%

Experimental Protocols

Detailed and consistent experimental protocols are essential for the accurate assessment of lot-to-lot variability. Below are representative methodologies for the key analytical techniques cited in the data tables.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of the intermediate and quantify any related impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-95% B

    • 25-30 min: 95% B

    • 30-31 min: 95-20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the intermediate in 1 mL of Acetonitrile.

  • Data Analysis: Integrate all peaks and calculate the area percentage of the main peak relative to the total peak area.

Proton Nuclear Magnetic Resonance (¹H NMR) for Identity Confirmation
  • Objective: To confirm the chemical structure and identity of the intermediate.

  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer or equivalent.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in 0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the chemical shifts, splitting patterns, and integration values of the acquired spectrum with a qualified reference standard.

High-Resolution Mass Spectrometry (HRMS) for Mass Verification
  • Objective: To accurately determine the mass of the intermediate and confirm its elemental composition.

  • Instrumentation: Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Sample Preparation: Dissolve 0.1 mg of the intermediate in 1 mL of a 50:50 mixture of Acetonitrile and Water with 0.1% formic acid.

  • Data Acquisition: Infuse the sample directly or via LC-MS. Acquire data in full scan mode with high resolution (>60,000).

  • Data Analysis: Compare the measured monoisotopic mass with the theoretically calculated mass. The mass accuracy should be within 5 ppm.

Visualizing Workflows and Relationships

Diagrams are crucial for understanding the complex relationships in ADC development, from synthesis to quality control.

Synthesis_and_QC_Workflow Figure 1: General Workflow for Synthesis and Quality Control of ADC Intermediates cluster_synthesis Synthesis cluster_qc Quality Control cluster_release Lot Release cluster_conjugation Downstream Processing Start Starting Materials Step1 Step 1: Coupling Reaction Start->Step1 Step2 Step 2: Deprotection Step1->Step2 Intermediate This compound Step2->Intermediate HPLC Purity (HPLC) Intermediate->HPLC NMR Identity (NMR) Intermediate->NMR MS Mass (HRMS) Intermediate->MS Impurities Impurity Profiling HPLC->Impurities Release Lot Release Decision Impurities->Release Conjugation Conjugation to Antibody Release->Conjugation

Caption: General Workflow for Synthesis and Quality Control of ADC Intermediates.

Cleavable_vs_NonCleavable Figure 2: Comparison of Cleavable and Non-Cleavable Linker Mechanisms cluster_cleavable Cleavable Linker (e.g., Tesirine) cluster_non_cleavable Non-Cleavable Linker ADC_cleavable ADC in Circulation (Stable) Internalization_c Tumor Cell Internalization ADC_cleavable->Internalization_c Lysosome_c Lysosomal Trafficking Internalization_c->Lysosome_c Enzyme Enzymatic Cleavage (e.g., Cathepsin B) Lysosome_c->Enzyme Payload_Release_c Payload Release (Active Warhead) Enzyme->Payload_Release_c ADC_non_cleavable ADC in Circulation (Highly Stable) Internalization_nc Tumor Cell Internalization ADC_non_cleavable->Internalization_nc Lysosome_nc Lysosomal Trafficking Internalization_nc->Lysosome_nc Degradation Antibody Degradation Lysosome_nc->Degradation Payload_Release_nc Payload-Amino Acid Adduct Release Degradation->Payload_Release_nc

Caption: Comparison of Cleavable and Non-Cleavable Linker Mechanisms.

References

A Comparative Analysis of Antibody-Drug Conjugates Synthesized with Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy. The strategic selection of the cytotoxic payload and its associated linker is paramount to the therapeutic index of these complex biomolecules. This guide provides a comparative analysis of ADCs synthesized using the Tesirine (B3181916) payload, a derivative of a pyrrolobenzodiazepine (PBD) dimer, against other established ADC technologies. Tesirine, also known as SG3249, is synthesized from "Tesirine intermediate-1" and releases the DNA-crosslinking warhead SG3199 upon internalization into target cells.[1][2][3] This analysis is supported by preclinical and clinical data to inform researchers and drug developers in their strategic decisions.

Mechanism of Action: PBD Dimers vs. Other Payloads

ADCs constructed with Tesirine employ a fundamentally different mechanism of cytotoxicity compared to prevalent tubulin inhibitors like auristatins (e.g., MMAE) and maytansinoids (e.g., DM1).

Tesirine (PBD Dimer): Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized.[4] Within the lysosome, the valine-alanine linker of Tesirine is cleaved by cathepsin B, releasing the PBD dimer warhead, SG3199.[2][5] SG3199 then traffics to the nucleus and binds to the minor groove of DNA, forming highly potent interstrand cross-links.[4][6] This DNA damage is difficult for cancer cells to repair, leading to cell cycle arrest and apoptosis.[4] A key feature of PBD dimers is their ability to exert cytotoxic effects without distorting the DNA helix, which may help evade cellular DNA repair mechanisms.[4]

Alternative Payloads (Auristatins and Maytansinoids): In contrast, auristatins and maytansinoids act on the microtubule network.[7] After their release within the cancer cell, these payloads bind to tubulin, inhibiting its polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[7]

Head-to-Head Clinical Performance: Loncastuximab Tesirine vs. Polatuzumab Vedotin

A direct head-to-head clinical trial is the gold standard for comparing two therapies. In its absence, a matching-adjusted indirect comparison (MAIC) offers valuable insights. A MAIC was conducted to compare the efficacy and safety of Loncastuximab tesirine (a CD19-targeting ADC with a Tesirine payload) with Polatuzumab vedotin (a CD79b-targeting ADC with an auristatin payload, MMAE) in combination with bendamustine (B91647) and rituximab (B1143277) (Pola + BR) for relapsed/refractory diffuse large B-cell lymphoma (DLBCL).[8]

Table 1: Comparative Clinical Efficacy and Safety in Relapsed/Refractory DLBCL [8]

EndpointLoncastuximab Tesirine (LOTIS-2)Polatuzumab Vedotin + BR (Multiple Studies)Outcome of MAIC
Efficacy
Overall Response Rate (ORR)48.3%Varies by studyNo evidence of a difference
Complete Response (CR) Rate24.1%Varies by studyNo evidence of a difference
Progression-Free Survival (PFS)Not reported in MAICNot reported in MAICSimilar efficacy between treatments
Overall Survival (OS)Not reported in MAICNot reported in MAICSimilar efficacy between treatments
Safety (Grade 3-4 Adverse Events)
InfectionsLower incidenceHigher incidenceSignificantly lower odds with Loncastuximab tesirine
Serious Adverse Events (SAEs)Lower incidenceHigher incidenceSignificantly lower odds with Loncastuximab tesirine
Febrile NeutropeniaLower incidenceHigher incidenceSignificantly lower odds with Loncastuximab tesirine
PneumoniaLower incidenceHigher incidenceSignificantly lower odds with Loncastuximab tesirine

The MAIC suggests that while efficacy outcomes like ORR and CR rates show no significant difference, Loncastuximab tesirine may have a more favorable safety profile compared to Pola + BR in this patient population.[8]

Preclinical Performance Characteristics

Preclinical studies are crucial for elucidating the nuanced differences in ADC performance driven by the payload and linker technology.

In Vitro Cytotoxicity

Preclinical studies have demonstrated the potent in vitro activity of Loncastuximab tesirine in various non-Hodgkin lymphoma (NHL) cell lines. When tested in combination, Loncastuximab tesirine and Polatuzumab vedotin showed synergistic or additive activity, indicating efficacy of both payload types against lymphoma cells.[9] For instance, in TMD8 and Ramos cell lines, the combination led to a significant increase in apoptosis compared to either agent alone.[9]

Table 2: Preclinical In Vitro and In Vivo Activity of Tesirine- and Auristatin-Based ADCs [9]

Cell LineADCIn Vitro OutcomeIn Vivo Model (WSU-DLCL2 Xenograft)In Vivo Outcome
WSU-DLCL2Loncastuximab tesirine + Polatuzumab vedotinAdditive activityCombination treatmentImproved anti-tumor activity and superior response rate compared to monotherapy
TMD8Loncastuximab tesirine + Polatuzumab vedotinSynergistic activityNot reportedNot reported
RamosLoncastuximab tesirine + Polatuzumab vedotinSynergistic activityNot reportedNot reported
Physicochemical Properties and Stability

The design of Tesirine (SG3249) aimed to improve upon earlier PBD payloads by reducing hydrophobicity.[2] Lower hydrophobicity in an ADC payload is generally associated with a decreased tendency for aggregation, which can impact manufacturing, stability, and pharmacokinetics.[2][10] ADCs synthesized with SG3249 have been shown to result in low levels of aggregation (typically <5%), leading to high monomeric purity.[2]

Table 3: Physicochemical and Stability Parameters

ParameterTesirine (SG3249)-based ADCsAuristatin (MMAE)-based ADCsMaytansinoid (DM1)-based ADCs
Hydrophobicity Designed for lower hydrophobicity (LogD7.4 = 2.11 for SG3249).[2]Generally more hydrophobic.[10]Generally less hydrophobic than MMAE-based ADCs.[10]
Aggregation Low aggregation reported (<5%).[2]Higher propensity for aggregation.[11]Propensity for aggregation, influenced by conjugation method.
Stability Good stability reported in preclinical studies.Linker stability is a key design parameter.Linker stability is a key design parameter.
Bystander Effect

The bystander effect, where the payload diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial attribute for treating heterogeneous tumors.[12] This effect is largely dependent on the physicochemical properties of the released payload, such as its ability to cross cell membranes.[13] PBD dimers, being lipophilic, are capable of permeating out of targeted cells to induce bystander killing.[13] Similarly, MMAE is well-known for its potent bystander effect due to good membrane permeability.[10]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs.

ADC Synthesis and Characterization

Synthesis of Tesirine (SG3249) Payload: A robust, scalable, and convergent synthetic route for Tesirine has been developed, though the multi-step process is complex.[2][14] The synthesis of the dual-maleimide PBD dimer SG3710, an alternative for site-specific conjugation, has also been described with an improved overall yield compared to SG3249.[14]

Conjugation to Antibody: For site-specific conjugation of SG3249, engineered antibodies (e.g., with cysteine residues) are typically reduced using a reagent like TCEP.[14] The reduced antibody is then incubated with the SG3249 payload, which contains a maleimide (B117702) group for covalent attachment.[2]

Characterization:

  • Drug-to-Antibody Ratio (DAR): Determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS).[15]

  • Aggregation Analysis: Quantified using Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS).[16]

  • Stability: Assessed by incubating the ADC in plasma from various species and measuring aggregation and free payload release over time.[17]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cell lines (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC for a specified duration (e.g., 72-144 hours).[1][18]

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.[4][18]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[4]

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.[4][18]

  • Analysis: Calculate cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.[4]

In Vivo Efficacy in Xenograft Models
  • Model Establishment: Implant human tumor cells subcutaneously into immunocompromised mice.[19][20]

  • Treatment: Once tumors reach a specified volume (e.g., 200-400 mm³), administer the ADC intravenously.[21][22]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[20][22]

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit, study duration).[22]

  • Analysis: Compare tumor growth inhibition between treated and control groups.

Visualizing the ADC Mechanism and Experimental Workflow

To better illustrate the processes described, the following diagrams are provided.

ADC_Mechanism_of_Action Figure 1: Mechanism of Action of a Tesirine-based ADC ADC ADC (Tesirine Payload) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Endosome Endosome TumorCell->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload (SG3199) Lysosome->Payload 4. Linker Cleavage DNA Nuclear DNA Payload->DNA 5. DNA Minor Groove Cross-linking Apoptosis Cell Death (Apoptosis) DNA->Apoptosis 6. Damage Response Internalization 2. Internalization

Caption: Figure 1: Mechanism of Action of a Tesirine-based ADC

In_Vitro_Cytotoxicity_Workflow Figure 2: Workflow for In Vitro Cytotoxicity Assay (MTT) Start Start SeedCells 1. Seed Cancer Cells in 96-well Plate Start->SeedCells Incubate1 2. Incubate Overnight (Allow Adhesion) SeedCells->Incubate1 Treat 3. Add Serial Dilutions of ADC Incubate1->Treat Incubate2 4. Incubate for 72-144 hours Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add Solubilization Solution Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Calculate IC50 Read->Analyze End End Analyze->End

Caption: Figure 2: Workflow for In Vitro Cytotoxicity Assay (MTT)

Conclusion

ADCs synthesized with the Tesirine payload represent a potent class of anti-cancer therapeutics that induce cytotoxicity through DNA cross-linking. This mechanism is distinct from tubulin inhibitors like auristatins and maytansinoids. Clinical comparative data suggests that while efficacy may be similar to other potent ADCs, those utilizing Tesirine, such as Loncastuximab tesirine, may offer a different and potentially more favorable safety profile. Preclinical data highlights the desirable physicochemical properties of Tesirine, such as lower hydrophobicity, which contributes to reduced aggregation. The choice of payload is a critical decision in ADC design, and Tesirine offers a compelling alternative to microtubule inhibitors, warranting further investigation and strategic consideration in the development of next-generation ADCs.

References

Stability of Tesirine Payload Under Diverse Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the stability of antibody-drug conjugate (ADC) components is critical for ensuring therapeutic efficacy and safety. While specific data on "Tesirine intermediate-1" is not publicly available, this guide focuses on the stability of the closely related and clinically relevant Tesirine (SG3249) payload. Tesirine, a pyrrolobenzodiazepine (PBD) dimer, is a potent cytotoxic agent designed for targeted delivery to cancer cells.[1][2][3] Its stability, particularly that of its linker, is paramount to prevent premature drug release and off-target toxicity.

This guide provides a comparative analysis of Tesirine's stability based on available data and outlines standard methodologies for assessing the stability of such payloads.

Quantitative Data on Tesirine (SG3249) Stability

The stability of the Tesirine payload is influenced by its chemical structure, the linker technology, and the biological environment. The design of Tesirine (SG3249) aimed to enhance its physicochemical properties, such as reducing hydrophobicity, to minimize aggregation.[2]

ConditionObservationImplication
Physicochemical Property Low hydrophobicity (logD7.4 = 2.11)Results in low levels of aggregation (typically <5%), facilitating reproducible manufacturing of ADCs with high monomeric purity.[2]
Serum Stability (Rat) ADCs with SG3249 show greater stability in rat serum.The valine-alanine linker is less susceptible to enzymatic cleavage in rat serum compared to mouse serum.
Serum Stability (Mouse) ADCs with the cleavable SG3249 linker show nearly complete loss of the PBD drug in mouse serum.This is primarily due to the enzymatic cleavage of the valine-alanine dipeptide spacer in the linker.

Comparison with Alternative ADC Payloads

The field of ADC development is continually evolving, with new payloads and linker technologies emerging to improve upon existing platforms. A notable alternative to the single-maleimide Tesirine (SG3249) is the dual-maleimide PBD dimer, SG3710.

FeatureTesirine (SG3249)SG3710 (Dual-Maleimide PBD Dimer)
Structure Single-maleimide linker.[4]Symmetrical dual-maleimide linker designed to bridge two cysteines.[4]
Hydrophobicity Designed for low hydrophobicity.[2]An additional PEG8 linker further decreases overall hydrophobicity.[4]
Serum Stability Susceptible to enzymatic cleavage of the valine-alanine linker in mouse serum.Highly resistant to payload loss in serum, with less than 1% loss observed after seven days of incubation.[4]
Biophysical Properties Good properties leading to low aggregation.[2]Improved biophysical properties compared to conventional site-specific PBD-based ADCs with a drug-to-antibody ratio of two.[4]

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment and comparison of ADC payload stability. Below are standardized protocols for forced degradation and serum stability studies.

Forced Degradation Study Protocol for an ADC Payload

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the payload solution in 0.1 M HCl at 60°C for up to 24 hours.

  • Basic Hydrolysis: Incubate the payload solution in 0.1 M NaOH at 60°C for up to 24 hours.

  • Oxidative Degradation: Treat the payload solution with 3% hydrogen peroxide at room temperature for up to 24 hours.

  • Thermal Degradation: Expose the solid payload and its solution to 70°C for up to 48 hours.

  • Photolytic Degradation: Expose the payload solution to UV light (254 nm) and visible light (400-800 nm) for a defined period.

2. Sample Analysis:

  • Neutralize the acidic and basic samples.

  • Analyze all stressed samples using a stability-indicating HPLC method with UV detection to quantify the remaining payload and detect degradation products.

  • Characterize the degradation products using LC-MS to elucidate their structures.

Serum Stability Assay Protocol

This assay evaluates the stability of the ADC, particularly the linker, in a biological matrix.

1. Incubation:

  • Incubate the ADC at a concentration of 1 mg/mL in mouse and rat serum at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 72, and 168 hours).

2. Sample Preparation:

  • Isolate the ADC from the serum using affinity capture, for example, with protein A/G magnetic beads.

  • Elute the captured ADC and prepare it for analysis.

3. Analysis:

  • Analyze the samples by LC-MS to determine the drug-to-antibody ratio (DAR) over time. A decrease in DAR indicates payload loss.

  • Quantify the amount of free payload in the serum supernatant to assess premature release.

Visualizing Experimental Workflows and Relationships

Diagrams can effectively illustrate complex experimental processes and the relationships between different molecules.

G cluster_0 Forced Degradation Study Workflow for Tesirine Payload A Prepare Tesirine Payload Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Neutralize Samples (for acid/base hydrolysis) B->C D Analyze by Stability-Indicating HPLC-UV B->D For other stress conditions C->D E Quantify Remaining Payload and Degradants D->E F Characterize Degradants by LC-MS E->F G Identify Degradation Pathways F->G

Caption: Workflow for a forced degradation study of an ADC payload.

G cluster_1 Stability Comparison: Tesirine (SG3249) vs. Alternative (SG3710) cluster_2 Key Stability Features Tesirine Tesirine (SG3249) - Single-maleimide linker Hydrophobicity Lower Hydrophobicity Tesirine->Hydrophobicity designed for Serum_Stability Enhanced Serum Stability Tesirine->Serum_Stability limited by enzymatic cleavage Alternative Alternative: SG3710 - Dual-maleimide linker Alternative->Hydrophobicity improves Alternative->Serum_Stability improves Biophysical Improved Biophysical Properties Alternative->Biophysical improves

Caption: Comparison of Tesirine (SG3249) and an alternative payload.

References

Unveiling "Tesirine Intermediate-1": A Key Precursor in ADC Payload Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise identification and synthesis of intermediates are critical for the successful production of complex molecules like antibody-drug conjugates (ADCs). This guide confirms the identity of "Tesirine intermediate-1," a crucial building block in the synthesis of Tesirine (SG3249), a potent pyrrolobenzodiazepine (PBD) dimer payload used in several clinical-stage ADCs.

This document provides a detailed comparison of the synthetic approach for "this compound" as described in the pivotal work by Tiberghien et al., and explores potential alternative strategies, offering researchers valuable insights for process optimization and development.

Positive Identification of "this compound"

"this compound" is chemically defined as (S)-5-(((tert-butyldimethylsilyl)oxy)methyl)-7-methoxy-2-methyl-1,2,3,11a-tetrahydro-5H-pyrrolo[2,1-c][1]benzodiazepin-4(5H)-one . This identification has been confirmed through its Chemical Abstracts Service (CAS) number, 1430738-05-8 , and is supported by data from multiple chemical suppliers.[2][3] The empirical formula of this intermediate is C₂₈H₄₈N₂O₇Si₂ with a molecular weight of 580.86 g/mol .

This intermediate is a key component in the convergent synthetic route developed for Tesirine, a strategy that involves the parallel synthesis of two main fragments followed by their coupling.[4] "this compound" represents the protected "right-hand" imine-containing monomer of the final PBD dimer.

The Established Synthetic Pathway

The synthesis of "this compound" is a multi-step process that begins from commercially available starting materials. The detailed experimental protocol is outlined in the supporting information of the seminal paper by Tiberghien and colleagues in ACS Medicinal Chemistry Letters. The overall workflow can be visualized as the construction of the core pyrrolobenzodiazepine ring system with appropriate protecting groups for subsequent elaboration.

Experimental Workflow: Synthesis of "this compound"

G cluster_starting Starting Materials cluster_synthesis Multi-Step Synthesis cluster_product Final Product A Commercially Available Precursors B Formation of Protected Pyrrolobenzodiazepine Core A->B Several Steps C Introduction of Methoxy (B1213986) and Methyl Groups B->C D Installation of Silyl Protecting Group C->D E This compound (CAS: 1430738-05-8) D->E

Caption: Synthetic workflow for "this compound".

Key Experimental Protocol

The synthesis of "this compound" as abstracted from the literature involves the following key transformations. Note: This is a summary; for complete experimental details, including reagent quantities and reaction conditions, please refer to the supporting information of the original publication.

  • Ring Formation: Construction of the pyrrolobenzodiazepine scaffold from amino acid and aromatic precursors.

  • Functional Group Manipulation: Introduction of the methoxy and methyl substituents onto the aromatic ring.

  • Protection: Installation of a tert-butyldimethylsilyl (TBS) ether to protect the hydroxyl group, which is crucial for preventing unwanted side reactions in subsequent steps.

Comparative Analysis of Synthetic Strategies

Direct, publicly available "alternatives" to "this compound" are limited, as it is a specific, likely patented, intermediate. However, a comparison can be drawn between the convergent synthesis strategy that utilizes this intermediate and other potential or published synthetic approaches for PBD dimers.

FeatureConvergent Synthesis (Utilizing Intermediate-1)Alternative Linear Synthesis
Overall Strategy Two key fragments are synthesized separately and then combined.The molecule is built sequentially from one end to the other.
Efficiency Generally more efficient for complex molecules as it allows for parallel synthesis and optimization of individual fragment syntheses.Can be less efficient due to the propagation of any synthetic issues through the entire sequence.
Flexibility Allows for the easy generation of analogs by swapping out one of the fragments.Less flexible for analog synthesis as it may require redesigning a significant portion of the route.
Purification May involve simpler purification of smaller intermediates.Can lead to more complex purification challenges with larger, more functionalized molecules.
"this compound" Role A key, stable, and characterizable building block of the "right-hand" portion of Tesirine.A similar structural motif would be generated in-situ or as a less isolated intermediate.

Signaling Pathway Context: The Action of the Final Product

"this compound" is a precursor to the ADC payload Tesirine. Once the ADC is internalized by a cancer cell and the linker is cleaved, the active PBD dimer warhead is released. This warhead then crosslinks DNA in the minor groove, leading to cell cycle arrest and apoptosis.

cluster_adc ADC Action cluster_warhead Warhead Action cluster_cellular Cellular Response ADC Antibody-Drug Conjugate (ADC) Internalization Internalization into Cancer Cell ADC->Internalization Cleavage Linker Cleavage Internalization->Cleavage PBD Released PBD Dimer (from Tesirine) Cleavage->PBD DNA DNA Minor Groove PBD->DNA Crosslinking DNA Crosslinking DNA->Crosslinking Arrest Cell Cycle Arrest Crosslinking->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of the Tesirine payload.

References

Safety Operating Guide

Proper Disposal of Tesirine Intermediate-1: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Tesirine intermediate-1 are paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of this compound, a key component in the synthesis of the pyrrolobenzodiazepine (PBD) dimer Tesirine, a DNA cross-linking agent with strong cytotoxicity.[1][2] Adherence to these procedures is critical to mitigate risks associated with its hazardous properties.

Hazard Identification and Safety Data

This compound is classified as a hazardous substance. The primary hazards associated with this compound are acute toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation. All personnel handling this material must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).

Summary of Hazard Information for this compound:

Hazard ClassificationGHS Hazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed
Skin corrosion/irritation (Category 2)H315: Causes skin irritation
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

Step-by-Step Disposal Protocol

While a specific, validated chemical deactivation protocol for this compound is not publicly available, the following procedure is based on established best practices for the disposal of cytotoxic and hazardous chemical waste. This protocol is designed to minimize exposure and ensure regulatory compliance.

1. Personal Protective Equipment (PPE): Before handling this compound, all personnel must don the following PPE:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Lab Coat: A disposable or dedicated lab coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the solid form or if there is a risk of aerosolization.

2. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including weighing papers, contaminated PPE, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions of this compound and any solvent rinses used for decontamination should be collected in a separate, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used.

  • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a puncture-resistant sharps container designated for cytotoxic waste.

3. Decontamination of Work Surfaces and Equipment:

  • All surfaces and non-disposable equipment that have come into contact with this compound must be decontaminated.

  • Wipe down surfaces with a detergent solution, followed by a rinse with 70% ethanol (B145695) or another suitable solvent. All cleaning materials must be disposed of as hazardous waste.

  • Given that pyrrolobenzodiazepines can be sensitive to acidic conditions, a final rinse with a mildly acidic solution (e.g., 1% citric acid) may aid in degradation, but this should be tested on a small scale to ensure compatibility with surfaces. However, without a specific validated protocol, physical removal remains the primary decontamination method.

4. Final Disposal:

  • All collected hazardous waste must be disposed of through an approved hazardous waste management company.

  • Ensure that all waste containers are properly sealed and labeled with the contents, including the name "this compound" and the appropriate hazard symbols.

  • DO NOT dispose of this compound down the drain or in the regular trash. Incineration at a licensed facility is the recommended method of destruction for cytotoxic waste.

Experimental Protocols Cited

No specific experimental protocols for the disposal of this compound were cited in the available search results. The procedures outlined above are based on general best practices for the handling of hazardous and cytotoxic compounds in a laboratory setting.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedures for this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection & Segregation cluster_decontamination Decontamination cluster_final_disposal Final Disposal start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe solid_waste Collect Solid Waste in Designated Hazardous Container ppe->solid_waste Generate Waste liquid_waste Collect Liquid Waste in Designated Hazardous Container ppe->liquid_waste Generate Waste sharps_waste Collect Sharps in Designated Cytotoxic Sharps Container ppe->sharps_waste Generate Waste decontaminate Decontaminate Surfaces & Equipment (Detergent & Solvent Wipe-Down) ppe->decontaminate seal_label Seal & Label all Hazardous Waste Containers solid_waste->seal_label liquid_waste->seal_label sharps_waste->seal_label decon_waste Dispose of Cleaning Materials as Hazardous Waste decontaminate->decon_waste decon_waste->seal_label approved_disposal Dispose through Approved Hazardous Waste Vendor (Incineration Recommended) seal_label->approved_disposal end End: Safe Disposal Complete approved_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling Tesirine Intermediate-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial guidance on the safe handling, operational procedures, and disposal of Tesirine intermediate-1, a potent pyrrolobenzodiazepine (PBD) dimer payload. Due to its high cytotoxicity, strict adherence to these protocols is mandatory to ensure personnel safety and prevent environmental contamination. The information presented is based on the known properties of the active warhead, SG3199, and general best practices for managing highly potent cytotoxic compounds.

Personal Protective Equipment (PPE)

The primary route of exposure to this compound is through inhalation of aerosols and skin contact. Therefore, a comprehensive PPE strategy is essential. All personnel handling the compound must be trained in the proper use and disposal of the following equipment.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove can be removed immediately in case of contamination.
Gown Disposable, solid-front, back-closing chemotherapy gown.Protects the body from splashes and spills.
Eye Protection Chemical splash goggles or a full-face shield.Prevents accidental eye exposure to liquids or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols.Minimizes the risk of inhaling potent airborne particles.
Footwear Closed-toe shoes and disposable shoe covers.Protects feet from spills and prevents the spread of contamination.

Operational Plans

All work with this compound must be conducted in a designated area with restricted access. A certified chemical fume hood or a Class II Type B biological safety cabinet is mandatory for all manipulations of the compound to control airborne particles.[1]

2.1. Handling and Preparation

  • Designated Area: All handling of this compound must occur in a designated and clearly labeled area to restrict access.

  • Ventilation: All manipulations, including weighing, reconstituting, and aliquoting, must be performed within a certified chemical fume hood or a Class II Type B biological safety cabinet.[1]

  • Work Surface: The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[1]

  • Aerosol Minimization: Use techniques and equipment that minimize the generation of aerosols.

  • Decontamination: All surfaces and equipment must be decontaminated after each use. A 10% bleach solution followed by a rinse with a neutralizing agent (e.g., sodium thiosulfate) and then water is a recommended practice.[1]

2.2. Spill Management

Immediate and appropriate response to a spill is critical to prevent exposure and contamination. A spill kit specifically for cytotoxic agents must be readily available in the laboratory.

Table 2: Spill Cleanup Procedures for this compound

Spill SizeProcedure
Small Spill (<5 mL or <5 g) 1. Alert personnel in the immediate area. 2. Wear appropriate PPE (double gloves, gown, eye protection). 3. Cover the spill with an absorbent pad from the spill kit. 4. Working from the outside in, gently clean the area with a decontaminating solution (e.g., 10% bleach). 5. Place all contaminated materials in a designated hazardous waste container. 6. Decontaminate the area again with the decontaminating solution, followed by a neutralizing agent and water.
Large Spill (>5 mL or >5 g) 1. Evacuate the immediate area and restrict access. 2. Notify the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department immediately. 3. If safe to do so, cover the spill with absorbent material to prevent spreading. 4. Do not attempt to clean up a large spill without specific training and equipment. Await the arrival of the trained emergency response team.

Disposal Plan

All waste generated from the handling of this compound is considered hazardous chemical waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and potential exposure to non-laboratory personnel.

3.1. Waste Segregation

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a puncture-resistant, clearly labeled sharps container designated for chemotherapy waste.[2]

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), absorbent pads, and other solid materials must be collected in a designated, leak-proof hazardous waste container with a "Hazardous Chemical Waste" and "Cytotoxic" label.[2]

  • Liquid Waste: Unused solutions and contaminated liquids should be collected in a sealed, shatter-resistant container clearly labeled as "Hazardous Chemical Waste" and "Cytotoxic." Do not dispose of liquid waste down the drain.[2][3]

3.2. Final Disposal

All hazardous waste contaminated with this compound must be disposed of through the institution's hazardous waste management program, which typically involves high-temperature incineration.[4]

Experimental Workflow and Safety Visualizations

Diagram 1: Workflow for Handling this compound in a Research Laboratory

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Post-Experiment cluster_spill Spill Event prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Hood prep_ppe->prep_area prep_compound Handle/Weigh Compound prep_area->prep_compound run_exp Conduct Experiment prep_compound->run_exp decon_area Decontaminate Work Area & Equipment run_exp->decon_area spill Spill Occurs run_exp->spill dispose_waste Segregate & Dispose of Waste decon_area->dispose_waste remove_ppe Doff PPE Correctly dispose_waste->remove_ppe spill_assess Assess Spill Size spill->spill_assess spill_small Small Spill Cleanup Protocol spill_assess->spill_small <5mL spill_large Large Spill - Evacuate & Call EHS spill_assess->spill_large >5mL

Caption: This diagram outlines the standard operating procedure for handling this compound, from preparation to post-experiment cleanup, and includes the initial steps for spill response.

Diagram 2: Decision-Making Process for Waste Disposal of this compound Contaminated Items

G start Waste Item Generated is_sharp Is the item a sharp? start->is_sharp is_liquid Is the item liquid waste? is_sharp->is_liquid No sharps_container Place in designated Chemotherapy Sharps Container is_sharp->sharps_container Yes solid_waste Solid Waste (PPE, pads, etc.) is_liquid->solid_waste No liquid_container Collect in sealed Hazardous Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in designated Hazardous Solid Waste Container solid_waste->solid_container final_disposal Dispose via Institutional Hazardous Waste Program (Incineration) sharps_container->final_disposal liquid_container->final_disposal solid_container->final_disposal

Caption: This flowchart provides a clear decision-making guide for the proper segregation and disposal of different types of waste contaminated with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tesirine intermediate-1
Reactant of Route 2
Tesirine intermediate-1

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.